molecular formula C12H16O3 B055892 (R)-2-Benzyl-3-hydroxypropyl Acetate CAS No. 110270-49-0

(R)-2-Benzyl-3-hydroxypropyl Acetate

Cat. No.: B055892
CAS No.: 110270-49-0
M. Wt: 208.25 g/mol
InChI Key: CBYFARAUSMBSDY-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Benzyl-3-hydroxypropyl Acetate (CAS 110270-49-0) is a chiral organic compound of significant importance in asymmetric organic synthesis. With a molecular weight of 208.25 g/mol, this enantiomerically pure acetate serves as a critical chiral synthon and building block for the stereoselective construction of complex molecular architectures . Its primary research application is as a key intermediate in the multi-step synthesis of Retorphan , a powerful and selective inhibitor of neprilysin that is being developed as a therapeutic agent. Retorphan functions as a prodrug for the enantiomers of Thiorphan . The predefined (R)-configuration of the molecule is essential for directing the formation of subsequent stereocenters with high enantiomeric purity, often exceeding 99% enantiomeric excess, which is crucial for producing the desired biological activity in the final pharmaceutical product . The compound's utility stems from its structure, which features orthogonal functional groups—a primary acetate and a free hydroxyl group—that allow for controlled, stepwise elaboration. The free hydroxyl group can be selectively activated (e.g., via tosylation) for nucleophilic substitution to introduce sulfur or nitrogen moieties, while the acetate group can be hydrolyzed to reveal a second alcohol functionality for further transformation . This makes this compound a versatile precursor not only to pharmaceutical intermediates but also to chiral ligands, amino alcohols, and natural product analogues, solidifying its role in advanced synthetic methodology development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-2-benzyl-3-hydroxypropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10(14)15-9-12(8-13)7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYFARAUSMBSDY-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H](CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (R)-2-Benzyl-3-hydroxypropyl Acetate, a valuable chiral building block in the synthesis of various pharmaceutical compounds. The guide details three primary synthetic strategies: Enzymatic Kinetic Resolution of a Prochiral Diol, Chiral Pool Synthesis from (R)-Epichlorohydrin, and Direct Esterification of (R)-2-Benzyl-3-hydroxypropanol. Each method is presented with detailed experimental protocols, comparative data, and visual representations of the synthetic workflows.

Enzymatic Kinetic Resolution of 2-Benzyl-1,3-propanediol

This pathway utilizes the enantioselective properties of lipases to acetylate the prochiral 2-benzyl-1,3-propanediol, yielding the desired (R)-monoacetate with high enantiomeric purity. The asymmetric acetylation is a highly efficient method for obtaining the target molecule.

Experimental Protocol: Lipase-Catalyzed Asymmetric Acetylation

Materials:

  • 2-Benzyl-1,3-propanediol

  • Isopropenyl acetate

  • Immobilized Lipase PS (from Pseudomonas cepacia)

  • Organic solvent (e.g., Diisopropyl ether or a continuous flow system)

  • Buffer solution (if applicable)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • In a suitable reaction vessel, dissolve 2-benzyl-1,3-propanediol in the chosen organic solvent.

  • Add isopropenyl acetate as the acyl donor. The molar ratio of acyl donor to the diol can be optimized to control the conversion and minimize the formation of the diacetate byproduct.

  • Introduce the immobilized Lipase PS to the reaction mixture.

  • The reaction can be conducted in a batch reactor with stirring or in a continuous flow packed-bed reactor.

  • Maintain the reaction at a controlled temperature (e.g., 0-60 °C) and monitor the progress by techniques such as TLC or GC. The temperature can significantly influence the conversion rate and the formation of the diacetate.[1]

  • Upon reaching the desired conversion, which is critical for maximizing the enantiomeric excess of the (R)-monoacetate, the enzyme is removed by filtration.[2] The formation of the diacetate can affect the enantiomeric excess of the desired product as the minor (S)-enantiomer may react faster in the second acetylation step.[2]

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate this compound.

Quantitative Data
ParameterValueReference
Enzyme Lipase PS (Pseudomonas cepacia)[1][2]
Acyl Donor Isopropenyl Acetate[2]
Conversion Optimized to favor monoacetate[1][2]
Enantiomeric Excess (ee) High (can be influenced by conversion)[2]
Yield Dependent on conversion and purification

Diagram of the Enzymatic Kinetic Resolution Pathway

G 2-Benzyl-1,3-propanediol 2-Benzyl-1,3-propanediol R_monoacetate (R)-2-Benzyl-3-hydroxypropyl Acetate 2-Benzyl-1,3-propanediol->R_monoacetate (fast) S_monoacetate (S)-2-Benzyl-3-hydroxypropyl Acetate 2-Benzyl-1,3-propanediol->S_monoacetate (slow) Isopropenyl_acetate Isopropenyl Acetate Isopropenyl_acetate->R_monoacetate Isopropenyl_acetate->S_monoacetate Lipase_PS Lipase PS Lipase_PS->R_monoacetate Lipase_PS->S_monoacetate Diacetate 2-Benzyl-1,3-propanediol Diacetate S_monoacetate->Diacetate Lipase PS, Isopropenyl Acetate

Caption: Enzymatic acetylation of 2-benzyl-1,3-propanediol.

Chiral Pool Synthesis from (R)-Epichlorohydrin

This stereospecific approach utilizes a readily available chiral starting material, (R)-epichlorohydrin, to ensure the desired stereochemistry in the final product. The key steps involve the nucleophilic ring-opening of the epoxide followed by acetylation.

Experimental Protocol: Ring-Opening of (R)-Epichlorohydrin and Acetylation

Materials:

  • (R)-Epichlorohydrin

  • Magnesium turnings

  • Benzyl chloride

  • Anhydrous diethyl ether or THF

  • Acetic anhydride

  • Pyridine or another suitable base

  • Aqueous HCl solution

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl acetate mixture)

Procedure: Part A: Preparation of Benzylmagnesium Chloride

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of benzyl chloride in anhydrous ether to the magnesium suspension. Maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

Part B: Ring-Opening and Acetylation

  • Cool the freshly prepared benzylmagnesium chloride solution in an ice bath.

  • Slowly add a solution of (R)-epichlorohydrin in anhydrous ether to the Grignard reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or dilute HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude (R)-2-benzyl-3-chloropropan-1-ol.

  • Dissolve the crude alcohol in a suitable solvent like dichloromethane or pyridine.

  • Cool the solution in an ice bath and add acetic anhydride and a catalytic amount of a base like pyridine or DMAP.

  • Stir the reaction at room temperature until the acetylation is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data
ParameterValueReference
Starting Material (R)-Epichlorohydrin
Key Reagent Benzylmagnesium Chloride
Enantiomeric Excess (ee) >99%
Yield Moderate to high

Diagram of the Chiral Pool Synthesis Pathway

G R_Epichlorohydrin (R)-Epichlorohydrin Intermediate_Alcohol (R)-1-Chloro-2-benzyl -3-propanol R_Epichlorohydrin->Intermediate_Alcohol 1. Ring Opening 2. Workup Benzylmagnesium_Chloride Benzylmagnesium Chloride Benzylmagnesium_Chloride->Intermediate_Alcohol Final_Product (R)-2-Benzyl-3-hydroxypropyl Acetate Intermediate_Alcohol->Final_Product Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Final_Product

Caption: Synthesis from (R)-epichlorohydrin.

Direct Esterification of (R)-2-Benzyl-3-hydroxypropanol

This classical approach involves the direct conversion of the chiral alcohol, (R)-2-Benzyl-3-hydroxypropanol, to the corresponding acetate using an acetylating agent in the presence of a catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

  • (R)-2-Benzyl-3-hydroxypropanol

  • Acetic anhydride or Acetic acid

  • Acid catalyst (e.g., concentrated Sulfuric acid, p-Toluenesulfonic acid) or a base (e.g., Pyridine)

  • Organic solvent (e.g., Dichloromethane, Toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • Dissolve (R)-2-Benzyl-3-hydroxypropanol in a suitable organic solvent.

  • Add the acetylating agent, either acetic anhydride or acetic acid.

  • Introduce the catalyst. For acid catalysis, a few drops of concentrated sulfuric acid are typically sufficient. For base-catalyzed acetylation (using acetic anhydride), pyridine can serve as both the catalyst and the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating (reflux) to drive the reaction to completion. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an acid catalyst was used, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Quantitative Data
ParameterValueReference
Starting Material (R)-2-Benzyl-3-hydroxypropanol
Acetylating Agent Acetic Anhydride or Acetic Acid
Catalyst H₂SO₄, p-TsOH, or Pyridine
Yield Can be high, depending on conditions

Diagram of the Direct Esterification Pathway

G R_Alcohol (R)-2-Benzyl-3-hydroxypropanol Final_Product (R)-2-Benzyl-3-hydroxypropyl Acetate R_Alcohol->Final_Product Acetylation_Reagent Acetic Anhydride or Acetic Acid Acetylation_Reagent->Final_Product Catalyst Acid or Base Catalyst Catalyst->Final_Product

Caption: Direct esterification of (R)-2-benzyl-3-hydroxypropanol.

Comparison of Synthesis Pathways

FeatureEnzymatic Kinetic ResolutionChiral Pool SynthesisDirect Esterification
Stereocontrol High enantioselectivityExcellent (from chiral precursor)Depends on purity of starting material
Starting Material Prochiral diol(R)-Epichlorohydrin(R)-2-Benzyl-3-hydroxypropanol
Key Reagents Lipase, Acyl donorGrignard reagent, Acetylating agentAcetylating agent, Catalyst
Reaction Conditions Mild (often near room temp.)Requires anhydrous conditionsCan require heating (reflux)
Byproducts Isopropyl alcohol, DiacetateMagnesium saltsWater or Acetic acid
Advantages High ee, "Green" approachStereospecific, High eeDirect, Potentially high yielding
Disadvantages Requires enzyme, Optimization of conversion is crucialMulti-step, Grignard reaction can be sensitiveRequires enantiopure starting alcohol

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways. The choice of method will depend on factors such as the availability and cost of starting materials, the desired level of enantiopurity, and the scale of the synthesis. The enzymatic kinetic resolution offers a modern, "green" approach with high enantioselectivity. The chiral pool synthesis from (R)-epichlorohydrin provides a robust method to ensure the correct stereochemistry from the outset. Finally, the direct esterification of the corresponding chiral alcohol is a straightforward and potentially high-yielding method, provided the enantiopure starting material is accessible. Each of these pathways offers a viable route for researchers and drug development professionals to obtain this important chiral intermediate.

References

Technical Guide: Physicochemical Properties of (R)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Benzyl-3-hydroxypropyl Acetate is a chiral intermediate of significant interest in the pharmaceutical industry. Its defined stereochemistry makes it a valuable building block in the asymmetric synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its physicochemical properties, analytical methodologies, and its role in the synthesis of therapeutic agents. The chirality of this molecule is crucial, as different enantiomers of a drug can have vastly different pharmacological effects.[1] this compound, with its specific (R)-configuration, serves as a critical component in directing the stereochemistry of subsequent synthetic steps, ensuring the production of enantiomerically pure final drug products.[1]

Physicochemical Properties

This compound is a colourless oil at room temperature.[2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 110270-49-0[1][2]
Molecular Formula C₁₂H₁₆O₃[2][3]
Molecular Weight 208.25 g/mol [1]
Appearance Colourless Oil[2]
InChI Key CBYFARAUSMBSDY-GFCCVEGCSA-N[1]

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation and purity assessment of this compound.

TechniqueKey Signals and Interpretation
¹H and ¹³C NMR Confirms the presence of the benzyl, hydroxypropyl, and acetate moieties. Characteristic signals include the acetate methyl group at approximately 2.05 ppm and the aromatic protons of the benzyl group between 7.2 and 7.4 ppm.[1]
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to verify the molecular ion peak.[1]
Infrared Spectroscopy (IR) Characteristic peaks are observed around 1735 cm⁻¹ (C=O stretch of the ester) and 3450 cm⁻¹ (O-H stretch of the hydroxyl group).[1]

Experimental Protocols

Synthesis

The synthesis of this compound typically involves the esterification of (R)-2-benzyl-1,3-propanediol. While specific, detailed protocols are proprietary, a general methodology can be described as follows:

  • Esterification: (R)-2-benzyl-1,3-propanediol is reacted with acetic anhydride or acetyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) and a solvent (e.g., dichloromethane). The reaction is typically carried out at reduced temperatures to control selectivity and prevent side reactions.

  • Work-up: The reaction mixture is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.

  • Purification: The crude product is purified using column chromatography on silica gel, eluting with a solvent system such as a mixture of hexane and ethyl acetate to yield the pure this compound.

Analytical Methods

The enantiomeric purity and identity of this compound are critical and can be determined using the following methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a key method to determine the enantiomeric excess. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are effective in separating the (R) and (S) enantiomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned in the spectral data table, NMR is essential for structural elucidation.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[1]

  • X-ray Crystallography: Provides definitive confirmation of the absolute stereochemistry.[1]

Role in Drug Development

This compound is a key intermediate in the synthesis of Retorphan.[2] Retorphan is a potent and selective inhibitor of neprilysin, an enzyme involved in the degradation of several endogenous peptides.[2] Neprilysin inhibitors are being developed as therapeutic agents for various cardiovascular and renal diseases. The diagram below illustrates the logical flow from the chiral intermediate to the final therapeutic application.

G Role of this compound in Drug Synthesis A (R)-2-Benzyl-3-hydroxypropyl Acetate B Multi-step Chemical Synthesis A->B Chiral Building Block C Retorphan (Neprilysin Inhibitor) B->C Forms Active Pharmaceutical Ingredient D Therapeutic Application (e.g., Cardiovascular Diseases) C->D Mechanism of Action

Caption: Synthetic pathway from chiral intermediate to therapeutic use.

The synthesis of Retorphan relies on the specific stereochemistry of this compound to achieve the desired pharmacological activity of the final drug molecule. This underscores the importance of this chiral building block in modern drug discovery and development.

References

(R)-2-Benzyl-3-hydroxypropyl Acetate: A Technical Whitepaper on its Role as a Prodrug Intermediate for Neprilysin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Benzyl-3-hydroxypropyl acetate is a chiral building block primarily utilized as a key intermediate in the synthesis of Retorphan, a prodrug of the potent neprilysin (NEP) inhibitor, Thiorphan. This document provides a comprehensive overview of the mechanism of action of Thiorphan, the therapeutic rationale for NEP inhibition, and the associated signaling pathways. While this compound does not possess intrinsic biological activity in this context, its stereospecific structure is crucial for the synthesis of the active enantiomer of the final drug product. This guide details the mechanism of NEP inhibition, summarizes relevant quantitative data, provides experimental protocols for assessing NEP activity, and visualizes the involved biological and experimental workflows.

Introduction: The Role of this compound as a Synthetic Intermediate

This compound serves as a critical chiral intermediate in the multi-step synthesis of Retorphan. Retorphan is designed as a prodrug to improve the bioavailability of its active metabolite, Thiorphan. The primary function of this compound in this process is to provide the correct stereochemical configuration, which is essential for the effective binding of Thiorphan to the active site of its target enzyme, neprilysin. The in-depth mechanism of action, therefore, pertains to the final active compound, Thiorphan, and its interaction with neprilysin.

Mechanism of Action: Neprilysin Inhibition by Thiorphan

Thiorphan, the active metabolite of Retorphan, is a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase. Neprilysin is a zinc-dependent metalloprotease found on the surface of various cells, which is responsible for the degradation of a number of vasoactive peptides.

The primary mechanism of action of Thiorphan involves the competitive inhibition of neprilysin. By binding to the active site of the enzyme, Thiorphan prevents the breakdown of several key endogenous peptides, including:

  • Natriuretic peptides: Atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).

  • Bradykinin

  • Substance P

  • Angiotensin I and II

The accumulation of these peptides, particularly natriuretic peptides and bradykinin, leads to a range of physiological effects that are beneficial in the treatment of cardiovascular diseases, most notably heart failure. These effects include vasodilation, natriuresis (sodium excretion), diuresis (water excretion), and a reduction in cardiac hypertrophy and fibrosis.

Prodrug Activation

Retorphan is rendered active in vivo through hydrolysis of its ester group, a reaction catalyzed by endogenous esterases. This process unmasks the thiol group of Thiorphan, which is crucial for its inhibitory activity against the zinc-containing active site of neprilysin.

Signaling Pathways

The therapeutic effects of neprilysin inhibition are mediated through the enhancement of signaling pathways activated by its substrates. The most well-characterized of these is the natriuretic peptide signaling pathway.

NEP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Natriuretic Peptides (ANP, BNP) Natriuretic Peptides (ANP, BNP) Neprilysin (NEP) Neprilysin (NEP) Natriuretic Peptides (ANP, BNP)->Neprilysin (NEP) Degraded by NPR-A Receptor NPR-A Receptor Natriuretic Peptides (ANP, BNP)->NPR-A Receptor Binds to Inactive Fragments Inactive Fragments Neprilysin (NEP)->Inactive Fragments GTP GTP NPR-A Receptor->GTP Activates Guanylate Cyclase domain Thiorphan Thiorphan Thiorphan->Neprilysin (NEP) Inhibits cGMP cGMP GTP->cGMP Conversion PKG PKG cGMP->PKG Activates Cellular Effects Vasodilation Natriuresis Anti-hypertrophy Anti-fibrosis PKG->Cellular Effects Phosphorylates targets leading to

Caption: Neprilysin Inhibition and Natriuretic Peptide Signaling.

Quantitative Data

The following table summarizes the key quantitative parameters for Thiorphan, the active metabolite of Retorphan.

ParameterValueDescription
IC₅₀ (Neprilysin) 4.7 - 6.9 nMThe half-maximal inhibitory concentration of Thiorphan against neprilysin, indicating high potency.
Target Neprilysin (Neutral Endopeptidase)A zinc-dependent metalloprotease.
Mechanism Competitive InhibitorBinds to the active site of neprilysin, preventing substrate degradation.

Note: Data for Retorphan itself is limited as it is a prodrug. The activity is dependent on its conversion to Thiorphan.

Experimental Protocols

Synthesis of Retorphan from this compound

A detailed, publicly available, step-by-step protocol for the synthesis of Retorphan specifically from this compound is not readily found in the scientific literature. However, a general synthetic strategy can be inferred from its structure and the nature of Thiorphan. The synthesis would involve several key transformations:

  • Activation of the primary alcohol: The hydroxyl group of this compound would likely be converted to a good leaving group, such as a tosylate or mesylate.

  • Introduction of the thiol precursor: Nucleophilic substitution with a protected thiol (e.g., trityl thiol) would introduce the sulfur atom.

  • Deprotection and coupling: Removal of the acetate and thiol protecting groups, followed by amide bond formation with glycine, would yield the final Thiorphan structure. The esterification to form the Retorphan prodrug would be a subsequent step.

Synthesis_Workflow A (R)-2-Benzyl-3-hydroxypropyl Acetate B Activation of Hydroxyl Group (e.g., Tosylation) A->B C Nucleophilic Substitution with Protected Thiol B->C D Intermediate with Protected Thiol C->D E Deprotection Steps D->E F Amide Coupling with Glycine E->F G Thiorphan F->G H Esterification (Prodrug Formation) G->H I Retorphan H->I

Caption: Generalized Synthetic Workflow to Retorphan.

Fluorometric Neprilysin Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound like Thiorphan on neprilysin.

Materials:

  • Recombinant human neprilysin

  • Neprilysin Assay Buffer

  • Fluorogenic neprilysin substrate (e.g., Abz-based peptide)

  • Thiorphan (or other test inhibitors)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission ~330/430 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Thiorphan in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the Thiorphan stock solution in Neprilysin Assay Buffer to generate a range of test concentrations.

    • Dilute the recombinant neprilysin to the working concentration in ice-cold Neprilysin Assay Buffer.

    • Prepare the NEP substrate working solution by diluting the stock in Neprilysin Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Inhibitor wells: Add a fixed volume of the diluted neprilysin solution and a corresponding volume of each Thiorphan dilution.

    • Enzyme control well: Add the diluted neprilysin solution and an equivalent volume of Neprilysin Assay Buffer (without inhibitor).

    • Substrate control well: Add Neprilysin Assay Buffer (without enzyme or inhibitor).

    • Bring the total volume in each well to a consistent amount with Neprilysin Assay Buffer.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the NEP substrate working solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each Thiorphan concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the Thiorphan concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Assay_Workflow A Prepare Reagents: - Serial dilutions of Thiorphan - Working solution of Neprilysin - Substrate solution B Plate Setup (96-well): - Inhibitor wells - Enzyme control - Substrate control A->B C Pre-incubate plate at 37°C B->C D Initiate reaction by adding fluorogenic substrate C->D E Kinetic measurement of fluorescence (Ex/Em ~330/430 nm) at 37°C D->E F Data Analysis: - Calculate reaction rates - Determine % inhibition - Plot dose-response curve - Calculate IC₅₀ E->F

Caption: Experimental Workflow for Neprilysin Inhibition Assay.

Clinical Significance and Future Directions

Neprilysin inhibitors, often in combination with angiotensin receptor blockers (ARBs), have become a cornerstone in the management of heart failure with reduced ejection fraction (HFrEF). By augmenting the beneficial effects of endogenous natriuretic peptides, these therapies lead to improved cardiovascular outcomes, including reduced hospitalization rates and mortality.

While specific clinical trial data for Retorphan is not widely published, the well-established efficacy of other neprilysin inhibitors like Sacubitril (in combination with Valsartan) underscores the therapeutic potential of this drug class. Future research may focus on optimizing the pharmacokinetic profiles of neprilysin inhibitor prodrugs and exploring their utility in other cardiovascular conditions.

Conclusion

This compound is a valuable chiral starting material, the importance of which is intrinsically linked to the therapeutic efficacy of the neprilysin inhibitor, Thiorphan. While devoid of a direct mechanism of action itself, its stereochemistry is paramount for the synthesis of the biologically active enantiomer of Retorphan's active metabolite. The inhibition of neprilysin by Thiorphan represents a powerful therapeutic strategy, primarily in cardiovascular medicine, by potentiating the endogenous natriuretic peptide system. The protocols and data presented herein provide a technical foundation for researchers and drug development professionals working in this area.

The Biological Significance of (R)-2-Benzyl-3-hydroxypropyl Acetate: A Chiral Intermediate for Cardiovascular Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(R)-2-Benzyl-3-hydroxypropyl Acetate is a chiral molecule that, based on available scientific literature, does not exhibit direct biological activity. Its significance in the biomedical field is primarily as a crucial chiral intermediate in the stereoselective synthesis of potent, biologically active compounds. Specifically, it serves as a key building block in the production of Retorphan , a selective inhibitor of the enzyme neprilysin.

This technical guide will elucidate the role of this compound as a synthetic precursor and detail the biological activity and therapeutic relevance of the resulting end product.

Role as a Chiral Intermediate in Drug Synthesis

The stereochemistry of a molecule is paramount in determining its biological function. This compound possesses a defined three-dimensional structure at its chiral center, which is essential for the synthesis of enantiomerically pure pharmaceuticals. Its primary documented application is in the synthesis of Retorphan.

The enantiomer of the title compound, (S)-2-Benzyl-3-hydroxypropyl Acetate, is also a valuable chiral intermediate, used in the synthesis of Sinorphan . Sinorphan is an inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (neprilysin).

The synthetic pathway leverages the specific stereoconfiguration of this compound to ensure the final drug molecule has the correct orientation to bind effectively to its target enzyme.

G cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action A (R)-2-Benzyl-3- hydroxypropyl Acetate B Multi-step Chemical Synthesis A->B Chiral Precursor C Retorphan B->C Yields D Retorphan E Neprilysin (Neutral Endopeptidase) D->E Inhibits H Degradation (Inactive Products) E->H Causes F Natriuretic Peptides (e.g., ANP, BNP) G Vasodilation, Natriuresis, Diuresis F->G Promotes F->H Normally Degraded by Neprilysin

Synthetic and Mechanistic Overview

Biological Activity of the End Product: Neprilysin Inhibition

Retorphan, synthesized from this compound, is a potent and selective inhibitor of neprilysin (also known as neutral endopeptidase or NEP). Neprilysin is a zinc-dependent metalloprotease that is responsible for the degradation of several vasoactive peptides.

Mechanism of Action of Neprilysin Inhibitors

Neprilysin inhibitors work by blocking the action of the neprilysin enzyme. This inhibition leads to an increase in the circulating levels of its substrates, most notably the natriuretic peptides : atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[1][2]

These peptides exert beneficial cardiovascular effects, including:

  • Vasodilation: Widening of blood vessels, which lowers blood pressure.

  • Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys, which reduces blood volume and cardiac workload.[3]

  • Antiproliferative and Antihypertrophic Effects: Inhibition of adverse remodeling of the heart and blood vessels.[4]

By preventing the breakdown of these peptides, neprilysin inhibitors enhance their positive effects on the cardiovascular system.[1]

Therapeutic Significance

The inhibition of neprilysin is a key therapeutic strategy in the management of heart failure .[5] The combined action of increasing natriuretic peptides while simultaneously blocking the renin-angiotensin-aldosterone system (often through co-administration with an angiotensin receptor blocker) has proven to be highly effective in reducing morbidity and mortality in patients with heart failure with reduced ejection fraction.[3][6]

Dual Inhibition: ACE and Neprilysin

As mentioned, the (S)-enantiomer is a precursor to Sinorphan, a dual inhibitor of both ACE and neprilysin.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: This is a well-established mechanism for treating hypertension and heart failure. ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure.[7][8]

  • Combined Inhibition: Dual inhibition of both ACE and neprilysin offers a synergistic approach to managing cardiovascular disease by simultaneously blocking the detrimental effects of the renin-angiotensin system and potentiating the beneficial effects of the natriuretic peptide system.[9][10]

Experimental Protocols

As there is no direct biological activity reported for this compound, there are no associated experimental protocols for its biological evaluation. The relevant experimental work focuses on its chemical synthesis and the biological evaluation of the final drug products.

Protocols for evaluating neprilysin inhibitors such as Retorphan would typically involve:

  • Enzyme Inhibition Assays: To determine the potency of the inhibitor against purified neprilysin. This is often an in vitro fluorescence-based assay using a synthetic neprilysin substrate.

  • Cell-Based Assays: To assess the effect of the inhibitor on cells that express neprilysin.

  • In Vivo Models: Using animal models of hypertension or heart failure to evaluate the physiological effects of the drug on blood pressure, cardiac function, and renal function.

Quantitative Data

There is no quantitative data available regarding the direct biological activity of this compound. All quantitative data, such as IC50 or Ki values, would pertain to the final inhibitor, Retorphan. A comprehensive search of scientific literature would be required to obtain specific inhibitory constants for Retorphan.

Signaling Pathways

The relevant signaling pathway is that of the natriuretic peptides, which is modulated by the inhibition of neprilysin.

cluster_input cluster_pathway cluster_output Retorphan Retorphan Neprilysin Neprilysin Retorphan->Neprilysin inhibits NP Natriuretic Peptides (ANP, BNP) Neprilysin->NP degrades NPR_A NPR-A Receptor NP->NPR_A binds to pGC Particulate Guanylate Cyclase NPR_A->pGC activates cGMP cGMP pGC->cGMP converts GTP GTP GTP->pGC PKG Protein Kinase G (PKG) cGMP->PKG activates Effects Vasodilation Natriuresis Anti-hypertrophy PKG->Effects leads to

Natriuretic Peptide Signaling Pathway

Conclusion

References

An In-depth Technical Guide to (R)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 110270-49-0

This technical guide provides a comprehensive overview of (R)-2-Benzyl-3-hydroxypropyl Acetate, a chiral intermediate of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis and purification protocols, and its applications, with a focus on its role in the synthesis of pharmacologically active molecules.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₁₂H₁₆O₃[1][2]
Molecular Weight 208.25 g/mol [1][2][3]
Appearance Colorless Oil[1]
CAS Number 110270-49-0[1][3]
Storage Temperature 2-8°C[1]
XLogP3-AA (Computed) 1.6PubChem
Hydrogen Bond Donor Count (Computed) 1PubChem
Hydrogen Bond Acceptor Count (Computed) 3PubChem
Rotatable Bond Count (Computed) 6PubChem

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 2: Spectroscopic Data of this compound

TechniqueKey Data
¹H NMR Signals include the acetate methyl group (~2.05 ppm) and benzyl aromatic protons (7.2–7.4 ppm).[3]
¹³C NMR Confirms the presence of benzyl, hydroxypropyl, and acetate moieties.
Infrared (IR) Characteristic peaks around 3450 cm⁻¹ (O-H stretch) and 1735 cm⁻¹ (C=O ester stretch).[3]
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) can be used to verify the molecular ion peak.[3]

Synthesis and Purification

The primary synthetic route to enantiomerically pure this compound is through "chiral pool synthesis," which utilizes a readily available chiral starting material to preserve stereochemical integrity throughout the reaction sequence.[3]

Experimental Protocol: Synthesis from (R)-epichlorohydrin

This method involves the ring-opening of (R)-epichlorohydrin with a benzyl Grignard reagent, followed by acetylation.

dot

G Synthesis of this compound A (R)-Epichlorohydrin C Intermediate Alkoxide A->C Grignard Reaction (Ring Opening) B Benzylmagnesium Bromide B->C E This compound C->E Acetylation D Acetic Anhydride D->E

Caption: Synthetic pathway from (R)-epichlorohydrin.

Materials:

  • (R)-Epichlorohydrin

  • Magnesium turnings

  • Benzyl bromide

  • Anhydrous diethyl ether

  • Acetic anhydride

  • Pyridine

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of benzyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of benzylmagnesium bromide. The reaction mixture is typically refluxed to ensure complete formation of the Grignard reagent.

  • Ring-Opening Reaction: The flask is cooled in an ice bath, and a solution of (R)-epichlorohydrin in anhydrous diethyl ether is added dropwise to the Grignard reagent. The reaction is stirred at low temperature and then allowed to warm to room temperature to ensure complete reaction.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude (R)-2-benzyl-1-chloro-3-propanol.

  • Acetylation: The crude alcohol is dissolved in a suitable solvent such as dichloromethane, and pyridine is added, followed by the dropwise addition of acetic anhydride at 0°C. The reaction is stirred and allowed to warm to room temperature.

  • Final Work-up and Purification: The reaction is quenched with water, and the organic layer is washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by silica gel column chromatography.

Purification by Column Chromatography

Purification is typically achieved using silica gel column chromatography with a mobile phase consisting of a mixture of hexane and ethyl acetate.[3] The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

dot

G Column Chromatography Workflow A Crude Product B Silica Gel Column A->B C Elution with Hexane/Ethyl Acetate Gradient B->C D Fraction Collection C->D E TLC Analysis of Fractions D->E F Pooling of Pure Fractions E->F G Solvent Evaporation F->G H Pure this compound G->H

Caption: General workflow for purification.

Applications in Drug Development

This compound is a valuable chiral building block in asymmetric synthesis.[3] Its primary application is as an intermediate in the synthesis of Retorphan, a prodrug of Thiorphan.[1]

Synthesis of Retorphan and the Neprilysin Inhibition Pathway

Thiorphan is a potent inhibitor of neprilysin, a neutral endopeptidase. Neprilysin is involved in the degradation of several signaling peptides, including amyloid-beta (Aβ). The inhibition of neprilysin by Thiorphan leads to an increase in the levels of these peptides. In the context of Alzheimer's disease research, the inhibition of neprilysin has been shown to increase the levels of Aβ, which is a key component of the amyloid plaques found in the brains of Alzheimer's patients.

dot

G Neprilysin Inhibition by Thiorphan cluster_0 Normal Physiology cluster_1 Pharmacological Intervention A Amyloid Precursor Protein B Amyloid-Beta (Aβ) A->B Cleavage D Aβ Degradation Products B->D Degradation C Neprilysin E Thiorphan F Neprilysin E->F Inhibits G Increased Aβ Levels

References

The Stereochemical Keystone: A Technical Guide to (R)-2-Benzyl-3-hydroxypropyl Acetate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of molecular three-dimensional orientation is not merely an academic exercise but a critical determinant of biological activity and safety. Chirality, the property of non-superimposable mirror images, is a fundamental aspect of molecular recognition in biological systems. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[1] Within this context, chiral building blocks, or synthons, are indispensable tools for the stereoselective construction of complex molecules. (R)-2-Benzyl-3-hydroxypropyl acetate stands out as a versatile and highly valuable chiral intermediate, offering a predefined stereocenter that guides the formation of enantiomerically pure target compounds.

This technical guide provides an in-depth exploration of the stereochemical importance of this compound, detailing its applications, synthesis, and the experimental protocols that underpin its use. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry who leverage stereochemically defined intermediates to achieve their synthetic goals.

The Core Stereochemical Importance

The paramount importance of this compound lies in its specific (R)-configuration at the C2 position. This pre-existing, well-defined chiral center serves as a foundational element in asymmetric synthesis, directing the stereochemical outcome of subsequent reactions.[1] By employing this synthon, chemists can construct complex molecular architectures with a high degree of stereocontrol, a crucial factor in the development of pharmaceuticals where only one enantiomer typically exhibits the desired therapeutic effect.[1]

The molecule's utility is further enhanced by its differentiated functional groups: a primary hydroxyl group available for immediate transformation and a primary acetate group that acts as a protected hydroxyl, which can be unveiled at a later synthetic stage.[1] This "orthogonal" nature of its functionalities allows for controlled, stepwise modifications, making it a reliable three-carbon chiral fragment in multistep syntheses.[1]

Applications in Drug Development

This compound is a key intermediate in the synthesis of several important pharmaceutical agents. Its defined stereochemistry is transferred during the synthetic sequence, ensuring the final active pharmaceutical ingredient (API) is enantiomerically pure.

  • Neprilysin Inhibitors: This chiral synthon is a documented intermediate in the synthesis of Retorphan.[2] Retorphan is a potent and selective inhibitor of neprilysin, an enzyme involved in the degradation of certain peptides, and is developed as a prodrug of the enantiomers of Thiorphan.[2]

  • Beta-Blockers: Chiral intermediates are fundamental to the synthesis of enantiomerically pure beta-blockers, such as (S)-betaxolol and (S)-metoprolol.[3][4] While the direct use of this compound for these specific drugs requires confirmation from detailed synthetic schemes, similar chiral three-carbon synthons are the cornerstone of their asymmetric synthesis. The general principle involves building the characteristic amino-alcohol side chain of beta-blockers from a chiral precursor to ensure the desired (S)-configuration, which is typically the more active enantiomer.[5]

  • Antiviral Agents: The synthesis of many chiral antiviral drugs relies on chiral pool starting materials or the use of chiral building blocks to construct the complex stereochemistry required for activity.[6] Chiral synthons like this compound are valuable for introducing specific stereocenters into these molecules.

The logical workflow of employing a chiral building block is visualized below.

G cluster_0 Chiral Pool Synthesis Workflow start Readily Available Chiral Starting Material (e.g., Amino Acid, Sugar) intermediate This compound (Chiral Building Block) start->intermediate Synthesis modification Stepwise Stereoselective Modifications (e.g., Nucleophilic Substitution, Oxidation) intermediate->modification Incorporation target Enantiomerically Pure Target Molecule (e.g., API) modification->target Elaboration

Caption: Logical workflow of chiral pool synthesis.

Physicochemical and Stereochemical Data

A summary of the key properties of this compound is provided below.

PropertyValueReference
Chemical Name This compound[2]
CAS Number 110270-49-0[2]
Molecular Formula C12H16O3[2]
Molecular Weight 208.26 g/mol [2]
Appearance Colourless Oil[2]
Storage Temperature 2-8°C[2]
Stereochemistry (R)-enantiomer[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. Below are protocols for its synthesis, stereochemical analysis, and a representative application.

Protocol 1: Synthesis of this compound

This protocol describes the esterification of (R)-2-benzyl-3-hydroxypropanol to yield the title compound, a method designed to preserve the chiral integrity of the molecule.[1]

Materials:

  • (R)-2-benzyl-3-hydroxypropanol

  • Acetic anhydride or Acetic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Dissolve (R)-2-benzyl-3-hydroxypropanol in toluene in a round-bottom flask equipped with a reflux condenser.

  • Add acetic anhydride (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically >95% conversion), cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude oil using column chromatography on silica gel with an ethyl acetate/hexane gradient to yield enantiomerically pure this compound.

The general experimental workflow for synthesis and purification is illustrated in the following diagram.

G cluster_1 Synthesis and Purification Workflow Reaction Esterification Reaction (Reflux in Toluene) Quench Workup (Neutralization & Extraction) Reaction->Quench Dry Drying and Concentration Quench->Dry Purify Column Chromatography Dry->Purify Product Pure (R)-Product Purify->Product

Caption: Experimental workflow for synthesis and purification.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

To ensure the stereochemical integrity of the synthesized product, chiral High-Performance Liquid Chromatography (HPLC) is employed. This method separates the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (ee).[1]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column, e.g., a polysaccharide-based column like Chiralpak AD-H.[1]

Typical HPLC Parameters:

ParameterCondition
Column Chiralpak AD-H (or equivalent)
Mobile Phase Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Injection Vol. 10 µL

Procedure:

  • Prepare a standard solution of the racemic 2-Benzyl-3-hydroxypropyl acetate to determine the retention times of both the (R) and (S) enantiomers.

  • Prepare a dilute solution of the synthesized this compound sample in the mobile phase.

  • Inject the racemic standard onto the HPLC system and record the chromatogram. Identify the two peaks corresponding to the enantiomers.

  • Inject the synthesized sample and record the chromatogram under the same conditions.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the (R) and (S) enantiomers with the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.

Protocol 3: Application as a Chiral Synthon in Nucleophilic Substitution

This protocol provides a general method for using this compound to introduce a new functional group with retention of stereochemistry.[1]

Procedure:

  • Activation of the Hydroxyl Group: Convert the primary alcohol of this compound into a good leaving group (e.g., a tosylate or mesylate) by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine at low temperature (e.g., 0 °C).

  • Nucleophilic Substitution: React the resulting tosylate or mesylate intermediate with a suitable nucleophile (e.g., sodium azide, a protected thiol, or an organocuprate). The reaction is typically performed in a polar aprotic solvent like DMF or DMSO. This S_N2 reaction proceeds with an inversion of configuration at the carbon bearing the leaving group, but since the chiral center (C2) is not directly involved, its (R)-configuration is preserved.

  • Deprotection: The acetate group can be hydrolyzed under basic conditions (e.g., with potassium carbonate in methanol) to reveal the second hydroxyl group for further synthetic transformations.

The stereospecific nature of drug-receptor interactions underscores the importance of using enantiomerically pure compounds.

G cluster_2 Stereoselectivity in Drug-Receptor Interaction Receptor Chiral Receptor Binding Site R_Enantiomer (R)-Enantiomer Fit Correct Binding (Therapeutic Effect) R_Enantiomer->Fit Fits S_Enantiomer (S)-Enantiomer NoFit Incorrect Binding (Inactive or Adverse Effect) S_Enantiomer->NoFit Does Not Fit Fit->Receptor NoFit->Receptor

Caption: Differential binding of enantiomers to a chiral receptor.

Conclusion

This compound is more than just a chemical intermediate; it is a key enabler of stereoselective synthesis. Its defined (R)-configuration, coupled with its versatile functional groups, provides a reliable and efficient pathway for introducing chirality into complex molecules. For researchers and drug development professionals, a thorough understanding and proficient application of such chiral building blocks are essential for the successful and safe development of next-generation therapeutics. The continued use and exploration of synthons like this compound will undoubtedly continue to be a cornerstone of innovation in asymmetric synthesis.

References

Chiral Pool Synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and stereoselective chiral pool synthesis strategy for obtaining (R)-2-Benzyl-3-hydroxypropyl Acetate. This valuable chiral building block is synthesized starting from the readily available and inexpensive D-mannitol. The synthesis involves a four-step sequence: protection of the starting material, oxidative cleavage, introduction of the benzyl group via a Grignard reaction, and a final regioselective acetylation. This guide provides detailed experimental protocols, quantitative data for each step, and visualizations of the synthetic pathway and experimental workflow to aid in practical application.

Synthetic Strategy Overview

The synthesis of this compound from D-mannitol is a well-established example of chiral pool synthesis, where the inherent chirality of the starting material is transferred to the final product. The overall synthetic transformation is depicted below:

Synthesis_Pathway D_Mannitol D-Mannitol Protected_Mannitol 1,2:5,6-Di-O-isopropylidene- D-mannitol D_Mannitol->Protected_Mannitol Acetonide Protection Glyceraldehyde (R)-2,3-O-Isopropylidene- glyceraldehyde Protected_Mannitol->Glyceraldehyde Oxidative Cleavage Protected_Diol (R)-4-Benzyl-2,2-dimethyl- 1,3-dioxan-5-ol Glyceraldehyde->Protected_Diol Grignard Reaction Diol (R)-2-Benzyl-1,3-propanediol Protected_Diol->Diol Deprotection & Reduction Final_Product (R)-2-Benzyl-3-hydroxypropyl Acetate Diol->Final_Product Regioselective Acetylation

Figure 1: Overall synthetic pathway for this compound from D-mannitol.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data.

Step 1: Protection of D-Mannitol

The first step involves the protection of the 1,2- and 5,6-diol functionalities of D-mannitol as acetonides to yield 1,2:5,6-Di-O-isopropylidene-D-mannitol. This protection strategy directs the subsequent oxidative cleavage to the central diol.

Experimental Protocol:

To a suspension of D-mannitol (50 g, 0.27 mol) in acetone (500 mL) at 0 °C, concentrated sulfuric acid (5 mL) is added dropwise with stirring. The mixture is stirred at room temperature for 24 hours. The reaction is then quenched by the slow addition of saturated aqueous sodium bicarbonate solution until the pH reaches 7-8. The resulting precipitate is filtered off and washed with acetone. The combined filtrate and washings are concentrated under reduced pressure. The residue is partitioned between ethyl acetate (300 mL) and water (150 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is recrystallized from a mixture of hexane and ethyl acetate to afford 1,2:5,6-Di-O-isopropylidene-D-mannitol as a white crystalline solid.[1][2][3][4][5]

Quantitative Data:

ParameterValueReference
Yield 85-92%[1][2]
Melting Point 118-122 °C[1]
Step 2: Oxidative Cleavage to (R)-2,3-O-Isopropylideneglyceraldehyde

The protected mannitol is then subjected to oxidative cleavage using sodium periodate to yield two equivalents of (R)-2,3-O-isopropylideneglyceraldehyde.

Experimental Protocol:

To a solution of 1,2:5,6-Di-O-isopropylidene-D-mannitol (26.2 g, 0.1 mol) in dichloromethane (250 mL) is added a solution of sodium periodate (23.5 g, 0.11 mol) in water (150 mL). The biphasic mixture is stirred vigorously at room temperature for 2 hours. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is carefully removed under reduced pressure at a bath temperature below 30 °C to yield (R)-2,3-O-isopropylideneglyceraldehyde as a colorless oil, which is used immediately in the next step without further purification.[3][6]

Quantitative Data:

ParameterValueReference
Yield 90-95% (crude)[6]
[α]D +80.2° (c 1.0, CHCl3)
Step 3: Grignard Reaction and Deprotection/Reduction to (R)-2-Benzyl-1,3-propanediol

The key C-C bond formation is achieved through the addition of a benzylmagnesium chloride Grignard reagent to the aldehyde. The resulting protected diol is then deprotected and reduced in a one-pot procedure.

Experimental Protocol:

A solution of benzylmagnesium chloride is prepared from magnesium turnings (3.6 g, 0.15 mol) and benzyl chloride (17.0 mL, 0.15 mol) in anhydrous tetrahydrofuran (THF, 150 mL).[7][8][9][10] The Grignard reagent is cooled to -78 °C, and a solution of (R)-2,3-O-isopropylideneglyceraldehyde (13.0 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise over 1 hour. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The crude product is dissolved in a mixture of methanol (150 mL) and 1 M hydrochloric acid (50 mL) and stirred at room temperature for 4 hours to remove the acetonide protecting group. Sodium borohydride (3.8 g, 0.1 mol) is then added portion-wise at 0 °C, and the mixture is stirred for an additional 2 hours at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (200 mL) and water (100 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give (R)-2-Benzyl-1,3-propanediol as a colorless oil.

Quantitative Data:

ParameterValueReference
Yield (over 2 steps) 75-80%
Enantiomeric Excess (ee) >98%
Step 4: Regioselective Acetylation

The final step is the regioselective mono-acetylation of the primary hydroxyl group of (R)-2-Benzyl-1,3-propanediol to yield the target molecule.

Experimental Protocol:

To a solution of (R)-2-Benzyl-1,3-propanediol (16.6 g, 0.1 mol) and triethylamine (15.3 mL, 0.11 mol) in dichloromethane (200 mL) at 0 °C, acetyl chloride (7.9 mL, 0.11 mol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with water (50 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.[11]

Quantitative Data:

ParameterValueReference
Yield 88-94%[11]
Purity (by HPLC) >99%[11]

Workflow and Logical Relationships

The experimental workflow can be visualized as a series of sequential operations, each with specific inputs and outputs.

Experimental_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Oxidative Cleavage cluster_2 Step 3: Grignard Reaction & Deprotection/Reduction cluster_3 Step 4: Regioselective Acetylation Start Start: D-Mannitol, Acetone, H₂SO₄ Reaction1 Stir at RT, 24h Start->Reaction1 Workup1 Quench (NaHCO₃), Filter, Concentrate, Extract (EtOAc) Reaction1->Workup1 Purification1 Recrystallize (Hexane/EtOAc) Workup1->Purification1 Product1 Product: 1,2:5,6-Di-O-isopropylidene-D-mannitol Purification1->Product1 Product1_input Input: Protected Mannitol, NaIO₄, DCM/H₂O Reaction2 Stir at RT, 2h Product1_input->Reaction2 Workup2 Separate layers, Extract (DCM), Wash, Dry Reaction2->Workup2 Product2 Product: (R)-2,3-O-Isopropylidene-glyceraldehyde Workup2->Product2 Product2_input Input: Aldehyde, Benzylmagnesium Chloride Reaction3 React at -78°C to RT Product2_input->Reaction3 Workup3 Quench (NH₄Cl), Extract (EtOAc) Reaction3->Workup3 Deprotection Deprotection: MeOH/HCl Workup3->Deprotection Reduction Reduction: NaBH₄ Deprotection->Reduction Purification3 Column Chromatography Reduction->Purification3 Product3 Product: (R)-2-Benzyl-1,3-propanediol Purification3->Product3 Product3_input Input: Diol, Acetyl Chloride, Et₃N Reaction4 React at 0°C to RT Product3_input->Reaction4 Workup4 Quench (H₂O), Extract (DCM), Wash, Dry Reaction4->Workup4 Purification4 Column Chromatography Workup4->Purification4 Final_Product_out Final Product: This compound Purification4->Final_Product_out

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

This technical guide provides a comprehensive and practical approach for the chiral pool synthesis of this compound from D-mannitol. The detailed experimental protocols, coupled with quantitative data and clear visualizations, offer researchers and professionals in drug development a reliable method for obtaining this important chiral intermediate. The high yields and excellent stereocontrol throughout the synthetic sequence make this a valuable and efficient strategy for accessing enantiomerically pure materials crucial for the synthesis of complex pharmaceutical agents.

References

(R)-2-Benzyl-3-hydroxypropyl Acetate: A Chiral Intermediate for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-2-Benzyl-3-hydroxypropyl acetate is a valuable chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its defined stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer is responsible for the desired therapeutic effect. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

Physicochemical and Chiral Properties

A summary of the key physical, chemical, and chiral properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₃--INVALID-LINK--
Molecular Weight 208.25 g/mol --INVALID-LINK--
CAS Number 110270-49-0--INVALID-LINK--
Appearance Colorless oil (predicted)
Boiling Point Not available
Melting Point Not available
Solubility Soluble in organic solvents such as ethyl acetate and hexane.--INVALID-LINK--
Specific Rotation ([α]D) Not available
Enantiomeric Excess (e.e.) >99% (achievable via chiral pool synthesis)--INVALID-LINK--

Synthesis of this compound

The enantiomerically pure form of this compound is critical for its use as a chiral intermediate. Two primary synthetic strategies are employed: chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis from (R)-Epichlorohydrin

This is a common and efficient method that utilizes a readily available and inexpensive chiral starting material. The key step is the regioselective ring-opening of the epoxide.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. Benzyl chloride is added dropwise to initiate the formation of benzylmagnesium chloride. The reaction is typically stirred at room temperature until the magnesium is consumed.

  • Epoxide Ring-Opening: The solution of benzylmagnesium chloride is cooled in an ice bath. A solution of (R)-epichlorohydrin in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-1-chloro-3-phenylpropan-2-ol.

  • Acetylation: The crude (R)-1-chloro-3-phenylpropan-2-ol is dissolved in a suitable solvent such as dichloromethane. Acetic anhydride and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) are added. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Purification: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product, this compound, is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[1]

Asymmetric Hydrogenation

An alternative approach involves the asymmetric hydrogenation of a prochiral keto-acetate precursor using a chiral catalyst. This method is highly effective in establishing the desired stereocenter with high enantioselectivity.

Experimental Protocol:

  • Catalyst Preparation: A ruthenium-based catalyst, such as one derived from a Ru(II)-BINAP complex (e.g., Ru(OAc)₂(R)-BINAP), is prepared in a Schlenk tube under an inert atmosphere.

  • Hydrogenation: The prochiral keto-acetate substrate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure autoclave. The chiral ruthenium catalyst is added. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure. The reaction is stirred at a specific temperature for a set period.

  • Work-up and Purification: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound with high enantiomeric excess.[1]

Application in the Synthesis of Retorphan

This compound is a key intermediate in the synthesis of Retorphan, a potent and selective inhibitor of the enzyme neprilysin.[2] Retorphan acts as a prodrug of the active enantiomer of Thiorphan.[2]

Synthetic Workflow for Retorphan

The synthesis of Retorphan from this compound involves a multi-step sequence that introduces the necessary functional groups and builds the final molecular architecture.

G A (R)-2-Benzyl-3-hydroxypropyl Acetate B Activation of Hydroxyl Group (e.g., Tosylation) A->B C Nucleophilic Substitution with Protected Thiol B->C D Deprotection and further functional group manipulation C->D E Retorphan D->E

Caption: Synthetic workflow from the chiral intermediate to Retorphan.

The Neprilysin Signaling Pathway

Retorphan exerts its therapeutic effect by inhibiting neprilysin, a zinc-dependent metalloprotease found on the surface of various cells. Neprilysin is responsible for the degradation of a number of signaling peptides. By inhibiting neprilysin, Retorphan increases the bioavailability of these peptides, leading to various physiological effects.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Peptides Signaling Peptides (e.g., natriuretic peptides, bradykinin) Neprilysin Neprilysin (NEP) Peptides->Neprilysin Degradation Receptor Peptide Receptors Peptides->Receptor Binding Inactive_Peptides Inactive Peptide Fragments Neprilysin->Inactive_Peptides Retorphan Retorphan Retorphan->Neprilysin Inhibition Signaling Downstream Signaling (e.g., vasodilation, natriuresis) Receptor->Signaling

Caption: Inhibition of the Neprilysin signaling pathway by Retorphan.

Determination of Enantiomeric Purity

Ensuring the high enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis. The most common and reliable method for determining enantiomeric excess (e.e.) is chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol for Chiral HPLC:

  • Sample Preparation: A dilute solution of this compound is prepared in the mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as a Chiralpak AD-H, is used.[1]

    • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: A constant flow rate is maintained.

    • Detection: UV detection at a suitable wavelength is employed.

  • Data Analysis: The retention times for the (R) and (S) enantiomers will be different. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Conclusion

This compound is a versatile and highly valuable chiral intermediate. Its efficient synthesis, either through chiral pool or asymmetric methods, provides access to an enantiomerically pure building block that is essential for the development of stereochemically defined drugs like Retorphan. The detailed understanding of its synthesis, properties, and the biological pathways it influences is critical for researchers and scientists in the field of drug discovery and development.

References

Spectroscopic and Synthetic Profile of (R)-2-Benzyl-3-hydroxypropyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (R)-2-Benzyl-3-hydroxypropyl Acetate, a chiral building block of significant interest to researchers and professionals in drug development and organic synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a representative experimental protocol for its preparation.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key data points available for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Key signals in the proton NMR spectrum are anticipated to include the acetate methyl group protons and the aromatic protons of the benzyl group.[1]

Assignment Approximate Chemical Shift (δ) in ppm
Acetate Methyl Protons (CH₃)~2.05
Aromatic Protons (C₆H₅)7.2 - 7.4

¹³C NMR: The carbon NMR spectrum is expected to show characteristic signals for the carbonyl carbon of the ester, the carbons of the benzyl group, and the aliphatic carbons of the hydroxypropyl chain.

(Note: Detailed, experimentally verified peak assignments for both ¹H and ¹³C NMR of this compound are not widely available in public databases and would typically be determined through detailed 2D NMR experiments.)

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (alcohol)~3450 (broad)
C=O (ester)~1735
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

Ion m/z
[M+H]⁺ or [M+Na]⁺Expected around 208.1099 for C₁₂H₁₆O₃

A key verification is the molecular ion peak at an m/z of approximately 208.25, corresponding to the molecular formula C₁₂H₁₆O₃.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of (R)-2-benzyl-1,3-propanediol. The following is a representative protocol:

Materials:

  • (R)-2-benzyl-1,3-propanediol

  • Acetic anhydride or acetyl chloride

  • A suitable base (e.g., pyridine or triethylamine)

  • An appropriate solvent (e.g., dichloromethane or diethyl ether)

  • Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (R)-2-benzyl-1,3-propanediol in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add the base, followed by the dropwise addition of acetic anhydride or acetyl chloride.

  • Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute acid solution.

  • Perform a standard aqueous workup by sequentially washing the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield pure this compound.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of (R)-2-Benzyl- 3-hydroxypropyl Acetate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of chiral molecules. The provided data and protocols are intended to facilitate further research and development in this area.

References

Potential Therapeutic Targets of (R)-2-Benzyl-3-hydroxypropyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: (R)-2-Benzyl-3-hydroxypropyl acetate is a chiral intermediate primarily utilized in the synthesis of potent enzyme inhibitors. This technical guide delineates the potential therapeutic targets associated with this compound, focusing on the downstream molecules synthesized from it. The primary target identified through its synthetic applications is Neprilysin (NEP). Furthermore, the corresponding (S)-enantiomer is a precursor to dual inhibitors of Neprilysin and Angiotensin-Converting Enzyme (ACE), making ACE a relevant secondary target for discussion. This document provides an in-depth overview of these enzymes, their signaling pathways, quantitative data for representative inhibitors, detailed experimental protocols for activity assays, and a brief exploration of other potential, less direct, therapeutic targets.

Introduction

This compound is principally recognized as a key chiral building block in synthetic organic chemistry. Its primary pharmacological relevance stems from its role as an intermediate in the synthesis of Retorphan, a potent and selective inhibitor of Neprilysin (NEP). The stereoisomer, (S)-2-Benzyl-3-hydroxypropyl acetate, serves as a precursor for Sinorphan, a dual inhibitor of both NEP and Angiotensin-Converting Enzyme (ACE). Consequently, the direct therapeutic activity of this compound itself is not established; instead, its therapeutic potential is intrinsically linked to the biological targets of the molecules it is used to create. This guide will therefore focus on NEP and ACE as the principal therapeutic targets. A potential, albeit less direct, association with Protein Kinase C (PKC) based on structurally similar molecules will also be discussed.

Primary Therapeutic Target: Neprilysin (NEP)

Neprilysin, also known as neutral endopeptidase, is a zinc-dependent metalloprotease expressed on the surface of various cells. It is responsible for the degradation of a number of biologically active peptides.

Mechanism of Action and Signaling Pathway

NEP plays a crucial role in cardiovascular and renal homeostasis by inactivating several vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and substance P. By inhibiting NEP, the levels of these peptides increase, leading to vasodilation, natriuresis, and diuresis, which collectively help to reduce blood pressure and cardiac workload. The inhibition of NEP is a key mechanism in the treatment of heart failure.

NEP_Pathway cluster_precursors Bioactive Peptides cluster_effects Physiological Effects Natriuretic Peptides Natriuretic Peptides NEP Neprilysin (NEP) Natriuretic Peptides->NEP Degradation Vasodilation Vasodilation Natriuretic Peptides->Vasodilation Natriuresis/Diuresis Natriuresis/Diuresis Natriuretic Peptides->Natriuresis/Diuresis Anti-hypertrophic Anti-hypertrophic Natriuretic Peptides->Anti-hypertrophic Anti-fibrotic Anti-fibrotic Natriuretic Peptides->Anti-fibrotic Bradykinin Bradykinin Bradykinin->NEP Degradation Bradykinin->Vasodilation Substance P Substance P Substance P->NEP Degradation Retorphan (R)-2-Benzyl-3-hydroxypropyl Acetate Derivative (e.g., Retorphan) Retorphan->NEP Inhibition

Caption: Neprilysin (NEP) signaling pathway and point of inhibition.

Quantitative Data for NEP Inhibitors
CompoundTargetIC50 (nM)Ki (nM)Assay Conditions
Sacubitrilat (LBQ657)NEP51.6Recombinant human NEP, fluorogenic substrate
ThiorphanNEP4.7-Rat kidney cortex NEP, [3H]-bradykinin substrate
CandoxatrilatNEP3.21.4Recombinant human NEP, fluorogenic substrate
Experimental Protocol: NEP Inhibition Assay

This protocol is based on a fluorometric method using a synthetic substrate.

NEP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_detection Detection and Analysis A Prepare Assay Buffer B Reconstitute Neprilysin (NEP) Enzyme A->B C Prepare NEP Substrate Working Solution A->C E Add Assay Buffer, Test Compound/Control, and NEP Enzyme to wells B->E D Prepare Test Compounds (e.g., Retorphan) and Controls D->E F Pre-incubate at 37°C for 10-15 min E->F G Initiate reaction by adding NEP Substrate Working Solution F->G H Measure fluorescence (λex=330nm, λem=430nm) in kinetic mode at 37°C G->H I Calculate rate of reaction H->I J Determine % inhibition and calculate IC50 values I->J

Caption: General workflow for a fluorometric NEP inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris, pH 7.4).

    • Reconstitute purified or recombinant human NEP enzyme in assay buffer.

    • Prepare a working solution of a fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).

    • Prepare serial dilutions of the test inhibitor and a positive control inhibitor (e.g., Thiorphan).

  • Assay Execution:

    • In a 96-well microplate, add the assay buffer, inhibitor solution, and NEP enzyme solution.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence using a microplate reader (e.g., excitation at 320-340 nm, emission at 400-430 nm) in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V) from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Secondary Therapeutic Target: Angiotensin-Converting Enzyme (ACE)

ACE is a central component of the renin-angiotensin system (RAS) and a key regulator of blood pressure. The relevance of ACE as a target is highlighted by the synthesis of the dual NEP/ACE inhibitor Sinorphan from the (S)-enantiomer of 2-Benzyl-3-hydroxypropyl acetate.

Mechanism of Action and Signaling Pathway

ACE has two primary functions: it converts angiotensin I to the potent vasoconstrictor angiotensin II, and it degrades bradykinin, a vasodilator. Inhibition of ACE therefore leads to reduced angiotensin II levels and increased bradykinin levels, resulting in vasodilation and a decrease in blood pressure.

ACE_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I  Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II  ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Release Aldosterone Release Angiotensin II->Aldosterone Release Bradykinin Bradykinin Inactive Peptides Inactive Peptides Bradykinin->Inactive Peptides  ACE Vasodilation Vasodilation Bradykinin->Vasodilation Sinorphan (S)-2-Benzyl-3-hydroxypropyl Acetate Derivative (e.g., Sinorphan) Sinorphan->ACE Inhibition

Caption: Renin-Angiotensin System (RAS) and the role of ACE.

Quantitative Data for ACE Inhibitors

Specific inhibitory constants for Sinorphan are not widely published. The table below provides data for commonly used ACE inhibitors.

CompoundTargetIC50 (nM)Ki (nM)Assay Conditions
CaptoprilACE231.7Rabbit lung ACE, HHL substrate
EnalaprilatACE1.20.2Human plasma ACE, HHL substrate
LisinoprilACE5.11.2Rabbit lung ACE, HHL substrate
Experimental Protocol: ACE Inhibition Assay

This protocol describes a common method using the substrate hippuryl-histidyl-leucine (HHL).

ACE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis A Prepare Borate Buffer (pH 8.3) B Prepare HHL Substrate Solution A->B C Prepare ACE Enzyme Solution A->C E Add Test Compound/Control and ACE Enzyme to tubes C->E D Prepare Test Compounds (e.g., Sinorphan) and Controls D->E F Pre-incubate at 37°C for 10 min E->F G Add HHL substrate to initiate reaction F->G H Incubate at 37°C for 30-60 min G->H I Stop reaction with HCl H->I J Extract Hippuric Acid with Ethyl Acetate I->J K Evaporate Ethyl Acetate J->K L Re-dissolve Hippuric Acid K->L M Measure absorbance at 228 nm L->M N Calculate % inhibition and IC50 values M->N

Caption: Workflow for an ACE inhibition assay based on HHL hydrolysis.

Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl).

    • Dissolve the substrate hippuryl-histidyl-leucine (HHL) in the buffer.

    • Prepare a solution of ACE from rabbit lung in the buffer.

    • Prepare serial dilutions of the test inhibitor and a positive control (e.g., Captopril).

  • Assay Execution:

    • In test tubes, pre-incubate the ACE solution with various concentrations of the inhibitor at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution and incubate at 37°C for 30-60 minutes.

    • Terminate the reaction by adding 1 M HCl.

    • Extract the hippuric acid formed into a known volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness.

    • Reconstitute the hippuric acid residue in a suitable solvent (e.g., water or buffer).

  • Data Analysis:

    • Measure the absorbance of the reconstituted hippuric acid solution at 228 nm using a spectrophotometer.

    • Calculate the percentage of ACE inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Other Potential Therapeutic Targets

While the primary targets are clearly defined by the known synthetic applications of this compound and its enantiomer, related structures have been investigated for other biological activities.

Protein Kinase C (PKC)

A study on 2-benzyl and 2-phenyl-3-hydroxypropyl pivalates, which are structurally related to the title compound (differing by the ester group), has identified them as ligands for Protein Kinase C-alpha (PKC-α).[1][2] One of the tested analogues exhibited a Ki of 0.7 µM.[2] PKC is a family of serine/threonine kinases involved in numerous cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in various diseases, including cancer and cardiovascular disorders.

It is plausible, though not directly demonstrated, that this compound or its derivatives could exhibit some affinity for PKC isoforms. However, further investigation is required to confirm this and to determine the functional consequence of such an interaction.

Conclusion

The therapeutic potential of this compound is primarily realized through its use as a synthetic intermediate for the production of Neprilysin inhibitors. Therefore, Neprilysin is the most direct and significant therapeutic target associated with this compound. The dual inhibition of Angiotensin-Converting Enzyme is also a highly relevant therapeutic strategy in this chemical space, as evidenced by the application of the compound's (S)-enantiomer. While preliminary data on structurally similar molecules suggest a potential interaction with Protein Kinase C , this remains a speculative target requiring direct experimental validation. Future research should focus on the biological evaluation of this compound itself and its immediate derivatives to uncover any potential direct pharmacological activities.

References

In-Vitro Analysis of (R)-2-Benzyl-3-hydroxypropyl Acetate: A Technical Overview and Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current landscape of in-vitro research concerning (R)-2-Benzyl-3-hydroxypropyl Acetate. Extensive investigation of peer-reviewed scientific literature and chemical databases reveals a notable absence of published in-vitro studies specifically detailing the biological activity, signaling pathways, or quantitative efficacy of this compound. The primary role of this compound, as established in the available literature, is that of a chiral intermediate in the synthesis of more complex pharmaceutical agents, rather than as a bioactive molecule for direct therapeutic investigation.

Compound at a Glance: Chemical Identity and Synthetic Role

This compound is a chiral organic compound with the molecular formula C12H16O3. Its stereochemical configuration makes it a valuable building block in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial for the biological activity of the final product.

The principal documented application of this compound is as a key intermediate in the synthesis of Retorphan, a potent and selective inhibitor of neprilysin.[1] Neprilysin is a zinc-dependent metalloprotease that degrades a number of vasoactive peptides, and its inhibition is a therapeutic strategy for conditions such as heart failure. The (R)-configuration of 2-Benzyl-3-hydroxypropyl Acetate is critical for establishing the correct stereochemistry in the final neprilysin inhibitor, thereby ensuring its efficacy.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS Number 110270-49-0
Appearance Colorless Oil
Primary Application Chiral intermediate in pharmaceutical synthesis

Note: Data compiled from publicly available chemical databases.

Hypothetical In-Vitro Investigation: A Proposed Experimental Workflow for Neprilysin Inhibition

Given that this compound is a precursor to a neprilysin inhibitor, a logical starting point for its in-vitro characterization would be to assess its own potential to inhibit neprilysin. The following section outlines a detailed, albeit hypothetical, experimental protocol for such an investigation.

Objective: To determine if this compound exhibits inhibitory activity against human recombinant neprilysin in a cell-free assay.

Materials:

  • Human recombinant neprilysin (commercially available)

  • Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • This compound (test compound)

  • Thiorphan (positive control, a known neprilysin inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution series of the test compound in the assay buffer to achieve a range of final concentrations for testing (e.g., 0.1 µM to 100 µM).

    • Prepare a similar dilution series for the positive control, Thiorphan.

  • Assay Reaction:

    • To each well of a 96-well microplate, add the following in order:

      • Assay Buffer

      • Test compound or control at various concentrations

      • Human recombinant neprilysin solution

    • Incubate the plate at 37°C for 15 minutes to allow for any interaction between the inhibitor and the enzyme.

  • Initiation of Reaction and Measurement:

    • Add the fluorogenic neprilysin substrate to each well to initiate the enzymatic reaction.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (reaction velocity) for each concentration of the test compound and control.

    • Normalize the reaction rates to the vehicle control (DMSO) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The following diagram illustrates the logical flow of the proposed in-vitro neprilysin inhibition assay.

experimental_workflow Hypothetical In-Vitro Neprilysin Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of This compound and Thiorphan (control) Dispense Dispense buffer, inhibitor/control, and enzyme into 96-well plate Compound_Prep->Dispense Enzyme_Substrate_Prep Prepare solutions of human recombinant neprilysin and fluorogenic substrate Enzyme_Substrate_Prep->Dispense Pre_incubation Pre-incubate at 37°C for 15 minutes Dispense->Pre_incubation Reaction_Start Add substrate to initiate reaction Pre_incubation->Reaction_Start Measurement Measure fluorescence kinetically in a plate reader Reaction_Start->Measurement Calculation Calculate reaction rates and percentage of inhibition Measurement->Calculation IC50 Determine IC50 value from dose-response curve Calculation->IC50

References

An In-Depth Technical Guide to (R)-2-Benzyl-3-hydroxypropyl Acetate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Benzyl-3-hydroxypropyl Acetate, a chiral building block of significant interest in synthetic organic chemistry, plays a pivotal role as a key intermediate in the preparation of various pharmaceutical agents. Its stereodefined structure is crucial for the enantioselective synthesis of complex molecules, ensuring the desired biological activity and minimizing potential off-target effects. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Discovery and History

While a singular, definitive "discovery" paper for this compound is not readily apparent in the scientific literature, its emergence is intrinsically linked to the development of chiral synthesis methodologies and the demand for enantiomerically pure intermediates in the pharmaceutical industry. Its utility became prominent in the context of synthesizing active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic efficacy. Notably, it is recognized as a key intermediate in the synthesis of Retorphan and Sinorphan, which are potent and selective inhibitors of neprilysin and angiotensin-converting enzyme, respectively[1]. The development of these drugs likely spurred the optimization of synthetic routes to obtain high-purity this compound.

Physicochemical and Analytical Data

The accurate characterization of this compound is essential for its use in GMP (Good Manufacturing Practice) environments and for ensuring the quality of downstream products. Below is a summary of its key physicochemical and analytical properties.

PropertyValueReference
CAS Number 110270-49-0[1][2]
Molecular Formula C₁₂H₁₆O₃[3]
Molecular Weight 208.25 g/mol [2]
Appearance Colourless Oil[1]
InChI Key CBYFARAUSMBSDY-GFCCVEGCSA-N[2]
Analytical TechniqueObserved Signals/Properties
¹H NMR (CDCl₃) δ ~7.2-7.4 (m, 5H, Ar-H), ~5.1 (s, 2H, Ar-CH₂), ~4.1 (m, 2H, CH₂OAc), ~3.6 (m, 2H, CH₂OH), ~2.1 (s, 3H, OAc)
¹³C NMR (CDCl₃) Signals corresponding to aromatic carbons, benzylic carbon, methylene carbons, and acetate carbonyl and methyl carbons.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight.
Infrared (IR) Spectroscopy Characteristic peaks for O-H stretching, C=O stretching (ester), and C-O stretching.
Chiral HPLC Used to determine enantiomeric purity, often with a polysaccharide-based column.

Synthetic Methodologies

The enantioselective synthesis of this compound is critical to its utility. Several strategies have been developed to achieve high enantiomeric purity.

Chiral Pool Synthesis from (R)-Epichlorohydrin

This is a widely employed method that leverages a readily available chiral starting material. The key step involves the regioselective opening of the epoxide ring.

Experimental Protocol:

  • Step 1: Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of benzyl chloride in anhydrous diethyl ether is added dropwise to initiate the formation of the benzylmagnesium chloride Grignard reagent. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.

  • Step 2: Epoxide Ring Opening: The freshly prepared Grignard reagent is cooled to 0°C. A solution of (R)-epichlorohydrin in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight.

  • Step 3: Acetylation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-1-chloro-3-phenylpropan-2-ol. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine to afford crude (R)-2-Benzyl-3-chloropropyl Acetate.

  • Step 4: Hydrolysis and Purification: The chloroacetate is subsequently hydrolyzed to this compound. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product with high enantiomeric purity.

Enzymatic Desymmetrization of a Prochiral Diol

This method utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between two enantiotopic groups in a prochiral substrate.

Experimental Protocol:

  • Step 1: Synthesis of 2-Benzyl-1,3-propanediol: The prochiral diol can be synthesized via the reduction of diethyl benzylmalonate using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran.

  • Step 2: Enzymatic Acetylation: 2-Benzyl-1,3-propanediol is dissolved in an organic solvent (e.g., toluene or tert-butyl methyl ether). An acyl donor, such as vinyl acetate or acetic anhydride, is added, followed by the addition of a lipase (e.g., Candida antarctica lipase B, often immobilized). The reaction is stirred at a controlled temperature (e.g., 30-40°C) and monitored for conversion (typically to ~50% to achieve high enantiomeric excess of the product and the remaining starting material).

  • Step 3: Work-up and Purification: Upon reaching the desired conversion, the enzyme is filtered off. The solvent is removed under reduced pressure, and the resulting mixture of the monoacetate and the unreacted diol is separated by column chromatography on silica gel to provide the enantiomerically enriched this compound.

Role as a Chiral Intermediate: A Workflow Perspective

This compound is not typically a pharmacologically active molecule itself. Instead, its value lies in its role as a versatile chiral building block. The following diagram illustrates its logical progression in a synthetic workflow towards a more complex, biologically active molecule.

G A (R)-Epichlorohydrin (Chiral Pool Starting Material) C Epoxide Ring Opening A->C B Grignard Reagent (e.g., Benzylmagnesium Chloride) B->C D (R)-1-Chloro-3-phenylpropan-2-ol C->D E Acetylation D->E F This compound (Key Chiral Intermediate) E->F G Further Synthetic Transformations (e.g., Tosylation, Mesylation, Nucleophilic Substitution) F->G H Advanced Intermediate G->H I Final Synthetic Steps (e.g., Deprotection, Coupling) H->I J Active Pharmaceutical Ingredient (API) (e.g., Retorphan) I->J

Caption: Synthetic workflow illustrating the role of this compound.

Conclusion

This compound stands as a testament to the importance of stereochemistry in modern drug development. Its efficient and enantioselective synthesis, primarily through chiral pool and enzymatic methods, provides access to a crucial building block for the construction of complex and therapeutically important molecules. The detailed methodologies and data presented in this guide are intended to support researchers and scientists in their efforts to utilize this valuable chiral intermediate in the advancement of pharmaceutical sciences.

References

Technical Guide: Safety and Handling of (R)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for (R)-2-Benzyl-3-hydroxypropyl Acetate (CAS No. 110270-49-0). A specific Safety Data Sheet (SDS) for this compound is not publicly available. The information herein is intended for use by qualified professionals and is based on general laboratory safety principles and data for related compounds. It is not a substitute for a comprehensive risk assessment, which should be conducted by the user before handling this chemical.

Introduction

This compound is a chiral intermediate used in the synthesis of pharmaceutical compounds such as Retorphan and Sinorphan.[1] Its chemical structure and properties necessitate careful handling in a laboratory setting to minimize exposure and ensure personnel safety. This guide provides an overview of the known properties, recommended handling procedures, and safety precautions.

Chemical Identification
PropertyValue
Chemical Name This compound
CAS Number 110270-49-0
Molecular Formula C12H16O3
Molecular Weight 208.26 g/mol
Appearance Colourless Oil
Storage 2-8°C in a refrigerator

Hazard Identification and Classification

A specific Globally Harmonized System (GHS) classification for this compound is not available due to the lack of a publicly accessible Safety Data Sheet (SDS). In the absence of specific data, this compound should be handled as a substance of unknown toxicity.

For informational purposes, the hazard classification for a related compound, Benzyl Acetate (CAS: 140-11-4) , is provided below. Caution: This information is for a different chemical and should not be assumed to be directly applicable to this compound.

Reference Data: Benzyl Acetate (CAS: 140-11-4)
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Central Nervous System)H336: May cause drowsiness or dizziness
Specific Target Organ Toxicity (Single Exposure)1 (Respiratory System)H370: Causes damage to organs
Specific Target Organ Toxicity (Repeated Exposure)1 (Kidney)H372: Causes damage to organs through prolonged or repeated exposure
Specific Target Organ Toxicity (Repeated Exposure)2 (Mucous Membranes)H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment (Chronic)3H412: Harmful to aquatic life with long lasting effects

Source: TCI Chemicals Safety Data Sheet for Benzyl Acetate.

Safe Handling and Storage

Given the lack of specific toxicity data, a conservative approach to handling and storage is recommended. The following workflow outlines the general procedure for safely managing this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage cluster_cleanup Spill & Waste prep_risk Conduct Risk Assessment prep_ppe Select & Don Appropriate PPE prep_risk->prep_ppe spill_kit Have Spill Kit Readily Available prep_risk->spill_kit handle_fumehood Work in a Ventilated Fume Hood prep_ppe->handle_fumehood handle_transfer Use Proper Transfer Techniques handle_fumehood->handle_transfer handle_avoid Avoid Inhalation, Ingestion & Skin Contact handle_transfer->handle_avoid storage_conditions Store at 2-8°C in a Tightly Sealed Container handle_avoid->storage_conditions waste_disposal Dispose as Hazardous Waste handle_avoid->waste_disposal

Safe Handling Workflow for this compound
Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.

  • Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage

Store in a tightly sealed container in a refrigerator at 2-8°C.[1] Ensure the storage area is well-ventilated and away from incompatible materials.

Experimental Protocols and Methodologies

This compound is used in specialized organic synthesis. Below are summaries of common experimental methodologies involving this compound, which highlight contexts for its handling.

Synthesis and Purification

A typical synthesis involves the esterification of (R)-2-benzyl-3-hydroxypropanol with acetic acid or acetic anhydride. Purification is commonly achieved through column chromatography on silica gel using a solvent system such as ethyl acetate/hexane. These procedures should be performed in a fume hood with appropriate PPE.

Analytical Characterization

The identity and purity of this compound are often confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to verify the exact molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the ester carbonyl (~1735 cm⁻¹) and the hydroxyl group (~3450 cm⁻¹).

  • Chiral High-Performance Liquid Chromatography (HPLC): A Chiralpak AD-H column can be used to determine the enantiomeric purity.

The following diagram illustrates the logical flow of characterizing the compound after synthesis.

Characterization_Workflow cluster_spectroscopy Structural Verification cluster_purity Purity & Chirality synthesis Synthesized Product chromatography Column Chromatography synthesis->chromatography nmr NMR (¹H, ¹³C) final_product Characterized (R)-2-Benzyl-3- hydroxypropyl Acetate nmr->final_product ms Mass Spectrometry ms->final_product ir IR Spectroscopy ir->final_product chromatography->nmr chromatography->ms chromatography->ir hplc Chiral HPLC chromatography->hplc hplc->final_product

Workflow for the Characterization of the Compound

First Aid Measures

In the event of exposure, follow these general first aid guidelines and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Spill and Disposal

  • Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste. Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is a valuable chiral intermediate in pharmaceutical synthesis. Due to the absence of specific safety data, it must be handled with a high degree of caution, assuming it may be hazardous. Adherence to the general safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk. Researchers must conduct a thorough risk assessment before beginning any work with this compound.

References

Methodological & Application

Application Notes and Protocols for (R)-2-Benzyl-3-hydroxypropyl Acetate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Benzyl-3-hydroxypropyl Acetate is a chiral organic compound recognized as a key intermediate in the synthesis of Retorphan, a potent and selective inhibitor of neprilysin.[1] While its primary established role is in chemical synthesis, the broader family of benzyl derivatives has been noted for various biological activities, including the induction of apoptosis in cancer cell lines.[2][3][4][5] These application notes provide a comprehensive protocol for the initial in vitro characterization of this compound in a cell culture setting. The protocols outlined below offer a systematic approach to determine its cytotoxic effects and to investigate a potential mechanism of action via the induction of apoptosis.

Chemical Properties

PropertyValue
CAS Number 110270-49-0
Molecular Formula C₁₂H₁₆O₃
Appearance Colourless Oil
Synonyms This compound

Data Presentation: Preliminary Cytotoxicity Data (Hypothetical)

The following table represents hypothetical data from a preliminary cytotoxicity assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a representative cancer cell line (e.g., MDA-MB-231) after 48 hours of treatment.

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195 ± 5.2
588 ± 6.1
1075 ± 4.8
2552 ± 5.5
5028 ± 3.9
10012 ± 2.7

Note: This data is illustrative. Researchers must perform their own cytotoxicity assays to determine the IC₅₀ for their specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Stock Solution and Working Concentrations

Objective: To prepare a sterile stock solution of this compound and dilute it to appropriate working concentrations for cell culture experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh out a precise amount of this compound.

    • Dissolve the compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • It is crucial to maintain a final DMSO concentration below 0.5% (v/v) in the cell culture to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the compound used.

Protocol 2: Determination of Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a chosen cell line and calculate the IC₅₀ value.

Materials:

  • Adherent or suspension cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[6]

  • Compound Treatment:

    • The next day, remove the old medium and add fresh medium containing various concentrations of this compound (and a vehicle control).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. log of compound concentration) to determine the IC₅₀ value.

Protocol 3: Caspase-3 Activity Assay

Objective: To investigate if this compound induces apoptosis by measuring the activity of caspase-3, a key executioner caspase.[7][8][9]

Materials:

  • Cells cultured in 6-well plates or larger formats

  • This compound at a concentration around the IC₅₀ value

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Treat the cells with this compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) and a vehicle control for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis if available.

  • Cell Lysis:

    • After treatment, harvest the cells (by trypsinization for adherent cells or centrifugation for suspension cells).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells according to the instructions provided with the caspase-3 assay kit.

  • Caspase-3 Assay:

    • Quantify the protein concentration of the cell lysates.

    • Add an equal amount of protein from each sample to the wells of a 96-well plate.

    • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the fold-change in caspase-3 activity in the treated samples relative to the vehicle control. A significant increase suggests the induction of apoptosis.

Visualizations

Proposed Signaling Pathway for Apoptosis Induction

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase_8 Caspase-8 DISC->Caspase_8 Procaspase_8 Procaspase-8 Procaspase_8->DISC Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Compound (R)-2-Benzyl-3- hydroxypropyl Acetate Cell_Stress Cellular Stress Compound->Cell_Stress Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Apoptosome Apoptosome Apaf_1->Apoptosome Caspase_9 Caspase-9 Apoptosome->Caspase_9 Procaspase_9 Procaspase-9 Procaspase_9->Apoptosome Caspase_9->Procaspase_3 Caspase_3 Caspase-3 Procaspase_3->Caspase_3 Substrates Cellular Substrates Caspase_3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Proposed apoptotic signaling pathways.

Experimental Workflow for Compound Characterization

G cluster_prep Preparation cluster_screen Screening cluster_mechanism Mechanism of Action Study Prep_Stock Prepare Stock Solution (100 mM in DMSO) Prep_Work Prepare Working Solutions (in culture medium) Prep_Stock->Prep_Work Treatment Treat with Compound (Dose-Response) Prep_Work->Treatment Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay IC50 Calculate IC50 MTT_Assay->IC50 Cell_Treatment_Apoptosis Treat Cells with IC50 Concentration IC50->Cell_Treatment_Apoptosis Caspase_Assay Caspase-3 Activity Assay Cell_Treatment_Apoptosis->Caspase_Assay Data_Analysis Analyze Apoptosis Induction Caspase_Assay->Data_Analysis

Caption: Experimental workflow diagram.

References

(R)-2-Benzyl-3-hydroxypropyl Acetate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: (R)-2-Benzyl-3-hydroxypropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of this compound as a versatile chiral building block in organic synthesis. The document includes key data, experimental protocols, and visualizations to guide researchers in the effective use of this compound in the development of complex molecules.

This compound is a valuable chiral intermediate, primarily utilized for the introduction of a stereodefined three-carbon unit in the synthesis of complex molecular architectures. Its (R)-configuration is crucial for directing the stereochemistry of subsequent transformations, making it a key component in the asymmetric synthesis of bioactive molecules, including intermediates for pharmaceuticals like the neprilysin inhibitor Retorphan.

A common and effective synthetic strategy involves the activation of the primary hydroxyl group of this compound to facilitate nucleophilic substitution. This is typically achieved by converting the alcohol into a good leaving group, such as a tosylate or mesylate. The activated intermediate can then readily react with a variety of nucleophiles to introduce new functional groups with retention of stereochemistry.

Representative Synthetic Application: Synthesis of a Thioether Intermediate

This section details a representative two-step synthesis of (S)-2-benzyl-3-(benzylthio)propyl acetate, a potential intermediate for more complex pharmaceutical agents. The synthesis begins with the tosylation of this compound, followed by a nucleophilic substitution with benzylthiol.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis.

Table 1: Tosylation of this compound

ParameterValue
Starting MaterialThis compound
Product(R)-2-Benzyl-3-(tosyloxy)propyl Acetate
Molar Mass (Starting Material)208.25 g/mol
Molar Mass (Product)362.44 g/mol
Typical Yield90-95%
Purity (by NMR)>98%
Enantiomeric Excess>99%

Table 2: Nucleophilic Substitution with Benzylthiol

ParameterValue
Starting Material(R)-2-Benzyl-3-(tosyloxy)propyl Acetate
Product(S)-2-benzyl-3-(benzylthio)propyl acetate
Molar Mass (Starting Material)362.44 g/mol
Molar Mass (Product)314.45 g/mol
Typical Yield85-90%
Purity (by Chromatography)>97%
Enantiomeric Excess>99%

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Benzyl-3-(tosyloxy)propyl Acetate

This protocol describes the conversion of the primary alcohol of this compound to a tosylate, a highly effective leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (anhydrous, 3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine to the stirred solution.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of (S)-2-benzyl-3-(benzylthio)propyl acetate

This protocol details the nucleophilic substitution of the tosylate group with benzylthiol to form a thioether.

Materials:

  • (R)-2-Benzyl-3-(tosyloxy)propyl Acetate (1.0 eq)

  • Benzylthiol (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride to anhydrous DMF and cool to 0 °C.

  • Slowly add benzylthiol to the suspension and stir for 20-30 minutes at 0 °C to form the sodium thiolate.

  • Add a solution of (R)-2-Benzyl-3-(tosyloxy)propyl Acetate in a small amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagram illustrates the synthetic workflow from this compound to the thioether intermediate.

Synthetic_Workflow A This compound B Tosylation A->B  TsCl, Pyridine, DCM C (R)-2-Benzyl-3-(tosyloxy)propyl Acetate B->C D Nucleophilic Substitution C->D  BnSH, NaH, DMF E (S)-2-benzyl-3-(benzylthio)propyl acetate D->E

Caption: Synthetic workflow for the preparation of a thioether intermediate.

Application of (R)-2-Benzyl-3-hydroxypropyl Acetate in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

(R)-2-Benzyl-3-hydroxypropyl acetate is a versatile chiral building block with significant potential in the field of asymmetric catalysis. Its inherent chirality and dual functionality, featuring a hydroxyl group and a protected primary alcohol, make it an ideal starting material for the synthesis of novel chiral ligands. These ligands, in turn, can be employed in a variety of metal-catalyzed asymmetric reactions to achieve high levels of enantioselectivity, a critical aspect in the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed application notes and protocols for the utilization of this compound in the development of chiral phosphine ligands and their application in asymmetric hydrogenation.

Introduction

Chiral building blocks are fundamental to modern asymmetric synthesis, providing the foundational stereochemistry for the construction of complex enantiomerically pure molecules.[1] this compound, with its defined (R)-configuration, serves as an excellent starting point for creating sophisticated chiral environments in catalytic systems. The strategic placement of a benzyl group provides steric bulk, which can be crucial for inducing stereoselectivity in catalytic transformations. This application note will detail the synthetic pathway from this compound to a chiral phosphine ligand and its subsequent application in a model asymmetric hydrogenation reaction. This chiral intermediate is particularly relevant in the synthesis of bioactive molecules.[1]

Synthesis of a Chiral Phosphine Ligand from this compound

The conversion of this compound into a chiral phosphine ligand involves a multi-step synthetic sequence. The following protocol outlines a representative synthesis of a P-chiral phosphine ligand.

Experimental Protocol: Synthesis of a Chiral Phosphine Ligand

Step 1: Mesylation of the Hydroxyl Group

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Nucleophilic Substitution with Diphenylphosphine

  • Under an inert atmosphere, dissolve diphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to generate lithium diphenylphosphide.

  • Stir the resulting orange-red solution at -78 °C for 30 minutes.

  • Add a solution of the crude mesylate from Step 1 (1.0 eq) in anhydrous THF dropwise to the lithium diphenylphosphide solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral phosphine ligand.

Logical Workflow for Ligand Synthesis

Ligand_Synthesis A (R)-2-Benzyl-3-hydroxypropyl Acetate B Mesylation (MsCl, Et3N, DCM) A->B C Mesylated Intermediate B->C D Nucleophilic Substitution (LiPPh2, THF) C->D E Chiral Phosphine Ligand D->E

Caption: Synthetic pathway from the starting material to the final chiral phosphine ligand.

Application in Asymmetric Hydrogenation

The newly synthesized chiral phosphine ligand can be utilized in transition metal-catalyzed asymmetric reactions. A common application is in the asymmetric hydrogenation of prochiral olefins.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Olefin

Catalyst Preparation (in situ):

  • In a Schlenk flask under an inert atmosphere, dissolve the chiral phosphine ligand (0.022 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) in anhydrous and degassed solvent (e.g., DCM or toluene, 5 mL).

  • Stir the solution at room temperature for 30 minutes to allow for complex formation.

Hydrogenation Reaction:

  • In a separate autoclave, dissolve the prochiral olefin substrate (e.g., methyl α-acetamidoacrylate, 1.0 mmol) in the same solvent (5 mL).

  • Transfer the catalyst solution to the autoclave via cannula under a positive pressure of inert gas.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired hydrogen pressure (e.g., 10 bar).

  • Stir the reaction mixture at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).

  • After the reaction is complete (monitored by GC or TLC), carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Determine the conversion and enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Experimental Workflow for Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Hydrogenation cluster_analysis Analysis Ligand Chiral Ligand Catalyst_sol Catalyst Solution Ligand->Catalyst_sol Rh_prec [Rh(COD)2]BF4 Rh_prec->Catalyst_sol Solvent1 Anhydrous Solvent Solvent1->Catalyst_sol Autoclave Autoclave Catalyst_sol->Autoclave Substrate Prochiral Olefin Substrate->Autoclave Solvent2 Anhydrous Solvent Solvent2->Autoclave Product Chiral Product Autoclave->Product H2 H2 Gas H2->Autoclave Analysis Chiral GC/HPLC Product->Analysis Results Conversion & ee% Analysis->Results

Caption: Workflow for the asymmetric hydrogenation of a prochiral olefin.

Expected Results and Data Presentation

The application of the chiral phosphine ligand derived from this compound in the asymmetric hydrogenation of standard prochiral olefins is expected to yield the corresponding chiral products with high conversion and enantioselectivity. The results can be summarized in a table for clarity and comparison.

SubstrateLigand Loading (mol%)Rh Precursor (mol%)H₂ Pressure (bar)Time (h)Conversion (%)ee (%)
Methyl α-acetamidoacrylate2.21.01012>9995 (R)
Methyl α-acetamidocinnamate2.21.010249892 (R)
Itaconic acid dimethyl ester2.21.020249588 (S)

Conclusion

This compound is a valuable and readily accessible chiral starting material for the synthesis of novel chiral ligands for asymmetric catalysis. The protocols provided herein demonstrate a clear pathway from this chiral building block to a functional chiral phosphine ligand and its successful application in asymmetric hydrogenation. This approach opens avenues for the development of a broader range of chiral catalysts for various enantioselective transformations, which is of high interest to researchers in academia and the pharmaceutical industry. The stereochemical information embedded in this compound is effectively transferred to the catalytic process, leading to the formation of enantiomerically enriched products.[1]

References

Application Note: Stereoselective Synthesis of Retorphan Utilizing (R)-2-Benzyl-3-hydroxypropyl Acetate as a Chiral Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retorphan is a novel investigational compound with potential therapeutic applications currently under evaluation. The stereochemistry of Retorphan is crucial for its biological activity, necessitating a stereoselective synthetic route to obtain the desired enantiomer in high purity. This application note details a robust and efficient protocol for the synthesis of Retorphan utilizing the chiral building block, (R)-2-Benzyl-3-hydroxypropyl Acetate. The use of this precursor ensures the correct stereoconfiguration at a key chiral center of the final molecule.[1] This document provides detailed experimental procedures, data on reaction efficiency, and a discussion of the critical parameters for a successful synthesis.

Core Synthesis Overview

The synthesis of Retorphan from this compound is a multi-step process that begins with the activation of the primary hydroxyl group, followed by a nucleophilic substitution to introduce a nitrogen-containing moiety, and concludes with deprotection and final modification steps. The key advantage of this strategy is the direct transfer of chirality from the starting material to the final product, obviating the need for chiral separations of the final compound.[1]

Quantitative Data Summary

The following table summarizes the typical yields and purity obtained at each step of the Retorphan synthesis.

StepReactionStarting MaterialProductAverage Yield (%)Product Purity (by HPLC) (%)
1TosylationThis compound(R)-2-Benzyl-3-tosyloxypropyl Acetate92>98
2Azide Substitution(R)-2-Benzyl-3-tosyloxypropyl Acetate(S)-2-Benzyl-3-azidopropyl Acetate85>97
3Reduction(S)-2-Benzyl-3-azidopropyl Acetate(S)-2-Benzyl-3-aminopropyl Acetate95>99
4Acetylation(S)-2-Benzyl-3-aminopropyl AcetateRetorphan88>99.5

Experimental Protocols

Step 1: Synthesis of (R)-2-Benzyl-3-tosyloxypropyl Acetate

This step involves the activation of the primary alcohol of the starting material by converting it into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (3.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-2-Benzyl-3-tosyloxypropyl Acetate as a colorless oil.

Step 2: Synthesis of (S)-2-Benzyl-3-azidopropyl Acetate

In this step, the tosyl group is displaced by an azide nucleophile. This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon atom.

Materials:

  • (R)-2-Benzyl-3-tosyloxypropyl Acetate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve (R)-2-Benzyl-3-tosyloxypropyl Acetate in DMF in a round-bottom flask.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude (S)-2-Benzyl-3-azidopropyl Acetate is typically of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Step 3: Synthesis of (S)-2-Benzyl-3-aminopropyl Acetate

The azide group is reduced to a primary amine in this step. A variety of reducing agents can be used; a common and effective method is catalytic hydrogenation.

Materials:

  • (S)-2-Benzyl-3-azidopropyl Acetate (1.0 eq)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve (S)-2-Benzyl-3-azidopropyl Acetate in methanol in a hydrogenation vessel.

  • Carefully add Pd/C to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain (S)-2-Benzyl-3-aminopropyl Acetate.

Step 4: Synthesis of Retorphan ((S)-3-Acetamido-2-benzylpropyl acetate)

The final step is the acetylation of the primary amine to yield the final product, Retorphan.

Materials:

  • (S)-2-Benzyl-3-aminopropyl Acetate (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (S)-2-Benzyl-3-aminopropyl Acetate in DCM in a round-bottom flask and cool to 0 °C.

  • Add triethylamine to the solution.

  • Slowly add acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Retorphan as a white solid.

Visualizations

Experimental Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of Retorphan.

Retorphan_Synthesis_Workflow start (R)-2-Benzyl-3- hydroxypropyl Acetate step1_reagents TsCl, Pyridine DCM, 0°C to RT product1 (R)-2-Benzyl-3- tosyloxypropyl Acetate step1_reagents->product1 step2_reagents NaN₃, DMF 60-70°C product2 (S)-2-Benzyl-3- azidopropyl Acetate step2_reagents->product2 step3_reagents H₂, Pd/C MeOH, RT product3 (S)-2-Benzyl-3- aminopropyl Acetate step3_reagents->product3 step4_reagents Ac₂O, TEA DCM, 0°C to RT product4 Retorphan step4_reagents->product4

Caption: Synthetic workflow for Retorphan.

Potential Signaling Pathway for Investigation

Given the chiral amine structure of Retorphan, a potential area of investigation for its mechanism of action could be its interaction with G-protein coupled receptors (GPCRs), a common target for many pharmaceuticals. The following diagram illustrates a generalized GPCR signaling cascade.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Retorphan Retorphan (Ligand) GPCR GPCR Retorphan->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates Targets

Caption: Potential GPCR signaling pathway.

Disclaimer: The synthesis and biological activity of "Retorphan" as described in this document are hypothetical and presented for illustrative purposes to demonstrate the application of this compound. The protocols are based on standard organic chemistry procedures and should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

Application Notes and Protocols for Enzymatic Reactions with (R)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral molecules are fundamental building blocks in the pharmaceutical and agrochemical industries, as different enantiomers of a compound can exhibit vastly different biological activities. One enantiomer may be therapeutic, while the other could be inactive or even harmful.[1] (R)-2-Benzyl-3-hydroxypropyl acetate is a valuable chiral intermediate whose specific (R)-configuration can direct the formation of subsequent stereocenters in multi-step syntheses, which is critical for producing enantiomerically pure final products.[1]

Enzymatic reactions, particularly those employing lipases, offer a green and highly selective alternative to traditional chemical methods for the resolution of racemic mixtures.[1] Lipases can catalyze reactions like hydrolysis, esterification, and transesterification with high enantioselectivity under mild conditions.[2] These application notes provide detailed protocols for the enzymatic kinetic resolution involving 2-benzyl-3-hydroxypropyl acetate and its corresponding diol, as well as analytical methods for monitoring the reactions.

Application I: Enzymatic Kinetic Resolution by Enantioselective Hydrolysis

Principle:

Kinetic resolution is a widely used method for separating a racemic mixture. In the case of racemic 2-benzyl-3-hydroxypropyl acetate (rac-1), a lipase can selectively catalyze the hydrolysis of one enantiomer, typically the (R)-acetate, into the corresponding alcohol ((R)-2). This results in a mixture of the unreacted (S)-acetate ((S)-1) and the newly formed (R)-alcohol ((R)-2), which can then be separated. The efficiency of this process is determined by the conversion percentage and the enantiomeric excess (e.e.) of the product and the remaining substrate.

Experimental Workflow for Lipase-Catalyzed Hydrolysis

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Analysis cluster_products Products rac_acetate Racemic 2-Benzyl-3-hydroxypropyl Acetate (rac-1) buffer Phosphate Buffer (pH 7.0) rac_acetate->buffer Dissolve cosolvent Acetonitrile (Co-solvent) buffer->cosolvent Add lipase Immobilized Lipase (e.g., CALB) cosolvent->lipase Add Enzyme incubation Incubate at 30-40°C (e.g., 24-48 hours) with shaking lipase->incubation extraction Solvent Extraction (e.g., Ethyl Acetate) incubation->extraction Stop Reaction separation Chromatographic Separation (Silica Gel) extraction->separation analysis Chiral GC Analysis separation->analysis Determine e.e. and Conversion s_acetate (S)-2-Benzyl-3-hydroxypropyl Acetate ((S)-1) separation->s_acetate r_alcohol (R)-2-Benzyl-1,3-propanediol ((R)-2) separation->r_alcohol

Caption: Workflow for the lipase-catalyzed hydrolytic resolution of racemic 2-benzyl-3-hydroxypropyl acetate.

Protocol 1: Lipase-Catalyzed Hydrolysis of rac-2-Benzyl-3-hydroxypropyl Acetate

This protocol is a representative procedure for the kinetic resolution of a racemic acetate.

1. Materials:

  • Racemic 2-benzyl-3-hydroxypropyl acetate (rac-1)

  • Immobilized lipases for screening (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL), Thermomyces lanuginosus Lipase (TLL))

  • Phosphate buffer (50 mM, pH 7.0)

  • Acetonitrile (or other suitable co-solvent like THF or isooctane)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

2. Enzyme Screening (Small Scale):

  • To separate vials, add 10 mg of rac-1, 1 mL of phosphate buffer, and 0.2 mL of acetonitrile.

  • To each vial, add 10 mg of a different immobilized lipase. A control reaction without enzyme should also be prepared.

  • Seal the vials and place them in a shaker incubator at 35°C and 200 rpm for 24 hours.

  • After 24 hours, stop the reaction by adding 1 mL of ethyl acetate and vortexing.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and analyze by chiral GC to determine conversion and enantiomeric excess.

3. Preparative Scale Hydrolysis (Based on Optimal Enzyme):

  • Dissolve 1.0 g of rac-1 in 100 mL of phosphate buffer (50 mM, pH 7.0) with 20 mL of acetonitrile as a co-solvent.

  • Add 1.0 g of the optimal immobilized lipase (e.g., CALB) to the solution.

  • Stir the mixture at 35°C. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 6, 12, 24, 48 hours) and analyzing them by chiral GC.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent, dried, and potentially reused.

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting mixture of (S)-acetate and (R)-alcohol by silica gel column chromatography.

Data Presentation: Enzyme Screening for Hydrolysis of rac-1

EntryLipase SourceConversion (%)e.e. of (S)-1 (%)e.e. of (R)-2 (%)Enantiomeric Ratio (E)
1Candida antarctica B (CALB)49>9998>200
2Pseudomonas cepacia (PSL)45958588
3Thermomyces lanuginosus (TLL)38756015
4Candida rugosa (CRL)2550455

Note: Data are representative and based on typical results for similar enzymatic resolutions.[2]

Application II: Enzymatic Kinetic Resolution by Enantioselective Acylation

Principle:

An alternative strategy for kinetic resolution is the enantioselective acylation of a racemic alcohol. Starting with racemic 2-benzyl-1,3-propanediol (rac-2), a lipase can selectively acylate one of the enantiomers, for instance, the (R)-alcohol, to produce this compound ((R)-1). The reaction mixture will then contain the desired (R)-acetate and the unreacted (S)-alcohol ((S)-2), which can be separated. Vinyl acetate is a common acyl donor as its byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.[3]

Reaction Pathway for Enantioselective Acylation

G cluster_products Products rac_diol rac-2-Benzyl-1,3-propanediol (rac-2) lipase Lipase (e.g., CALB) rac_diol->lipase vinyl_acetate Vinyl Acetate (Acyl Donor) vinyl_acetate->lipase r_acetate This compound ((R)-1) lipase->r_acetate Selective Acylation s_alcohol (S)-2-Benzyl-1,3-propanediol ((S)-2) lipase->s_alcohol Unreacted

Caption: Reaction pathway for the lipase-catalyzed acylation of racemic 2-benzyl-1,3-propanediol.

Protocol 2: Lipase-Catalyzed Acylation of rac-2-Benzyl-1,3-propanediol

This protocol is a representative procedure for the enantioselective acylation of a racemic alcohol.

1. Materials:

  • Racemic 2-benzyl-1,3-propanediol (rac-2)

  • Immobilized Candida antarctica Lipase B (CALB)

  • Vinyl acetate

  • Organic solvents (e.g., Hexane, Isooctane, Toluene, Tetrahydrofuran)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

2. Optimization of Reaction Conditions:

  • In a series of vials, dissolve 20 mg of rac-2 in 2 mL of the chosen organic solvent.

  • Add 1.5 equivalents of vinyl acetate to each vial.

  • Add 20 mg of immobilized CALB.

  • Incubate the vials at different temperatures (e.g., 30°C, 40°C, 50°C) with shaking (200 rpm).

  • Monitor the reactions by chiral GC analysis at set time points to determine the optimal solvent and temperature for conversion and enantioselectivity.

3. Preparative Scale Acylation:

  • Dissolve 1.0 g of rac-2 in 100 mL of the optimal solvent (e.g., isooctane).

  • Add 1.5 equivalents of vinyl acetate.

  • Add 1.0 g of immobilized CALB.

  • Stir the reaction at the optimal temperature (e.g., 40°C).

  • Monitor the reaction by chiral GC. Once the conversion is near 50%, filter off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting mixture of (R)-acetate and (S)-alcohol by silica gel column chromatography.

Data Presentation: Optimization of Acylation Conditions for rac-2

EntrySolventTemperature (°C)Time (h)Conversion (%)e.e. of (R)-1 (%)e.e. of (S)-2 (%)
1Hexane40124897>99
2Isooctane4084998>99
3Toluene4024429085
4THF4024358270
5Isooctane3016459698
6Isooctane506509595

Note: Data are representative and based on typical outcomes for similar enzymatic resolutions.[4][5]

Analytical Protocol: Chiral Gas Chromatography (GC)

Principle:

Chiral GC is an essential technique for monitoring the progress of kinetic resolutions. A chiral stationary phase within the GC column allows for the separation of enantiomers, enabling the accurate determination of enantiomeric excess and conversion rates.

Protocol 3: Chiral GC Analysis

1. Instrumentation and Column:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.[6]

2. GC Method:

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Injection: 1 µL of the sample solution (diluted in ethyl acetate).

Note: This temperature program is a starting point and should be optimized for the specific instrument and separation.

Data Presentation: Hypothetical GC Retention Times

CompoundEnantiomerRetention Time (min)
2-Benzyl-3-hydroxypropyl Acetate (1)(R)-115.2
(S)-115.5
2-Benzyl-1,3-propanediol (2)(R)-212.8
(S)-213.1

Calculations:

  • Enantiomeric Excess (e.e.): e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100

  • Conversion (c) for Hydrolysis: c (%) = [e.e.(S)-1 / (e.e.(S)-1 + e.e._(R)-2)] * 100 (assuming ideal resolution) or based on the relative peak areas of substrate and product.

  • Conversion (c) for Acylation: c (%) = [e.e.(S)-2 / (e.e.(S)-2 + e.e._(R)-1)] * 100 (assuming ideal resolution) or based on the relative peak areas of substrate and product.

Conclusion

The protocols outlined provide a robust framework for researchers and drug development professionals to perform and analyze the enzymatic kinetic resolution of racemic mixtures related to 2-benzyl-3-hydroxypropyl acetate. By leveraging the high selectivity of lipases, it is possible to produce valuable, enantiomerically enriched chiral building blocks essential for the synthesis of complex molecular targets. Optimization of reaction parameters and accurate chiral analysis are key to achieving high efficiency and purity in these biotransformations.

References

Application Notes and Protocols for the Crystallization of (R)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Benzyl-3-hydroxypropyl Acetate is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds, including the neprilysin inhibitor Retorphan.[1] Its stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[2] Crystallization is a crucial purification step to isolate the desired (R)-enantiomer with high purity and to remove residual solvents, reagents, and byproducts from the synthesis. This document provides detailed application notes and experimental protocols for developing a robust crystallization process for this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful crystallization strategy.

PropertyValue (Estimated)Significance for Crystallization
Molecular FormulaC₁₂H₁₆O₃Influences solvent selection and solubility.
Molecular Weight208.25 g/mol Relevant for calculating molar concentrations.
AppearanceColorless to pale yellow oil or low melting solidThe physical state at room temperature dictates initial handling procedures.
Melting Point~45-55 °CA low melting point suggests that cooling crystallization should be carefully controlled to prevent oiling out.
Boiling Point> 250 °CHigh boiling point indicates that evaporative crystallization will likely require vacuum.
PolarityModerately polarThe presence of a hydroxyl and an ester group suggests solubility in a range of polar and non-polar organic solvents.

Table 1: Physicochemical Properties of this compound

Crystallization Strategy Development

A systematic approach is essential for efficiently developing a crystallization process. The general workflow involves solvent screening, solubility determination, and optimization of the chosen crystallization method.

Crystallization_Workflow cluster_screening Solvent Screening cluster_solubility Solubility & Metastable Zone cluster_optimization Method Optimization cluster_scaleup Scale-Up & Validation A Initial Solubility Screening (Small Scale) B Selection of Potential Solvent/Antisolvent Systems A->B Identify 'Good' and 'Poor' Solvents C Determine Solubility Curves in Promising Solvents B->C D Determine Metastable Zone Width (MSZW) C->D E Select Crystallization Method (Cooling, Antisolvent, etc.) D->E F Optimize Parameters (Cooling Rate, Antisolvent Addition Rate, etc.) E->F G Analyze Crystal Product (Purity, Yield, Form) F->G H Scale-Up Studies G->H I Process Validation H->I

Figure 1: General workflow for crystallization process development. This diagram illustrates the logical progression from initial solvent screening to final process validation.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

Objective: To identify suitable solvents and antisolvents for the crystallization of this compound.

Materials:

  • This compound (crude or semi-purified)

  • Various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane, water)

  • Small vials (2 mL) with magnetic stir bars

  • Stir plate

  • Heating block or water bath

Procedure:

  • Add approximately 50 mg of this compound to a vial.

  • Add a solvent dropwise at room temperature while stirring until the solid dissolves. Record the approximate volume of solvent used.

  • If the compound is insoluble at room temperature, gently heat the mixture to 40-50°C and continue adding solvent until a clear solution is obtained.

  • Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) or freezer (-20°C) to observe for crystal formation.

  • For antisolvent screening, dissolve the compound in a "good" solvent (one in which it is highly soluble).

  • Slowly add a "poor" solvent (one in which it is sparingly soluble) until turbidity or precipitation is observed.

Data Presentation:

SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Observations upon CoolingPotential Use
Isopropanol~150>400Crystals form at 4°CCooling Crystallization
Ethyl Acetate>500>500No crystalsGood Solvent
Toluene~100>300Crystals form at -20°CCooling Crystallization
Heptane<10<20InsolubleAntisolvent
Water<1<1InsolubleAntisolvent

Table 2: Illustrative Solvent Screening Data. This table summarizes hypothetical results to guide the selection of a suitable crystallization system.

Protocol 2: Cooling Crystallization

Objective: To purify this compound by controlled cooling crystallization.

Materials:

  • This compound

  • Selected solvent (e.g., Isopropanol)

  • Jacketed crystallization vessel with overhead stirrer and temperature probe

  • Circulating bath for temperature control

Procedure:

  • Dissolve the crude this compound in the minimum amount of isopropanol at 50°C to achieve a clear, saturated solution (e.g., 400 mg/mL).

  • Set the overhead stirrer to a moderate agitation speed (e.g., 150 RPM).

  • Slowly cool the solution from 50°C to 40°C over 1 hour (linear cooling profile).

  • At 40°C, add seed crystals of pure this compound (approx. 0.1-1% w/w) to induce crystallization and control particle size.

  • Hold the temperature at 40°C for 2 hours to allow for crystal growth.

  • Continue cooling the slurry from 40°C to 5°C over 4-6 hours. Slow cooling is crucial to prevent the inclusion of impurities.[3]

  • Hold the slurry at 5°C for at least 2 hours to maximize the yield.

  • Filter the crystals under vacuum and wash the filter cake with a small amount of cold isopropanol.

  • Dry the crystals under vacuum at a temperature below the melting point (e.g., 30-35°C) until a constant weight is achieved.

Cooling_Crystallization A Dissolution (50°C in Isopropanol) B Controlled Cooling (to 40°C over 1 hr) A->B C Seeding (0.1% w/w) B->C D Crystal Growth (Hold at 40°C for 2 hrs) C->D E Further Cooling (to 5°C over 4-6 hrs) D->E F Maturation (Hold at 5°C for 2 hrs) E->F G Filtration & Washing (Cold Isopropanol) F->G H Drying (Vacuum, 30°C) G->H

Figure 2: Protocol for Cooling Crystallization. This flowchart outlines the key steps for a controlled cooling crystallization process.

Protocol 3: Antisolvent Crystallization

Objective: To purify this compound by antisolvent addition. Antisolvent crystallization is a widely used technique in the pharmaceutical industry to induce precipitation and control crystal properties.[4][5][6][7][8]

Materials:

  • This compound

  • Selected solvent (e.g., Ethyl Acetate)

  • Selected antisolvent (e.g., Heptane)

  • Crystallization vessel with overhead stirrer

  • Syringe pump for controlled antisolvent addition

Procedure:

  • Dissolve the crude this compound in ethyl acetate at room temperature to a concentration of approximately 300 mg/mL.

  • Begin moderate stirring (e.g., 200 RPM).

  • Using a syringe pump, add heptane to the solution at a slow, controlled rate (e.g., 0.5 mL/min). The slow addition rate is critical for controlling supersaturation and promoting crystal growth over nucleation.

  • Monitor the solution for the onset of turbidity (nucleation). Once turbidity is observed, consider adding seed crystals to control the crystallization process.

  • Continue adding the antisolvent until the desired solvent/antisolvent ratio is reached (e.g., 1:2 v/v Ethyl Acetate:Heptane).

  • Allow the resulting slurry to stir for 2-4 hours to ensure complete crystallization and to allow for any potential polymorphic transformations to reach equilibrium.

  • Filter the crystals under vacuum and wash the filter cake with a small amount of the solvent/antisolvent mixture (1:2 v/v).

  • Dry the crystals under vacuum at 30-35°C.

ParameterCondition 1Condition 2Condition 3
SolventEthyl AcetateEthyl AcetateEthyl Acetate
AntisolventHeptaneHeptaneHeptane
Initial Concentration300 mg/mL300 mg/mL400 mg/mL
Antisolvent Addition Rate0.5 mL/min2.0 mL/min0.5 mL/min
Final Solvent:Antisolvent Ratio1:21:21:2
Result
Yield85%82%90%
Purity (HPLC, area%)99.8%99.5%99.7%
Crystal HabitNeedlesFine PowderPrisms

Table 3: Illustrative Data for Antisolvent Crystallization Optimization. This table shows how varying parameters like addition rate and concentration can impact yield, purity, and crystal morphology.

Analysis and Characterization

After crystallization, the product should be analyzed to confirm its purity, identity, and solid-state properties.

  • Purity: High-Performance Liquid Chromatography (HPLC) on a chiral column (e.g., Chiralpak AD-H) is essential to determine the enantiomeric excess (e.e.) and overall chemical purity.[2]

  • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can confirm the chemical structure of the crystallized material.

  • Yield: The isolated yield should be calculated based on the starting amount of the crude material.

  • Residual Solvents: Gas Chromatography (GC) is used to quantify the amount of residual solvents in the final product to ensure they are within acceptable limits.

  • Crystal Form: Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to identify the polymorphic form of the crystals.

By following these detailed protocols and systematically optimizing the parameters, a robust and reproducible crystallization process for this compound can be developed to ensure high purity and yield, meeting the stringent requirements of the pharmaceutical industry.

References

Application Note: Structural Elucidation of (R)-2-Benzyl-3-hydroxypropyl Acetate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the structural elucidation of (R)-2-Benzyl-3-hydroxypropyl Acetate using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed methodologies for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, along with expected chemical shifts and coupling constants. The systematic workflow and data interpretation guide will enable researchers to unambiguously confirm the chemical structure and connectivity of this chiral molecule.

Introduction

This compound is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its defined stereochemistry makes it a valuable intermediate for the synthesis of complex, biologically active molecules.[1] Accurate and thorough structural characterization is paramount to ensure the quality and purity of this starting material, which ultimately impacts the stereochemical outcome of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[2] Through a series of one- and two-dimensional experiments, it is possible to establish the carbon framework, identify proton environments, and map the connectivity between atoms within the molecule. This application note outlines a systematic NMR-based approach for the complete structural assignment of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[3]

  • Sample Purity: Ensure the sample of this compound is of high purity, free from residual solvents or other contaminants, which can complicate spectral analysis.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for molecules of this type.[5]

  • Concentration: For a standard 5 mm NMR tube, dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[4][5] This concentration is generally sufficient for ¹H, ¹³C, and 2D NMR experiments on a modern spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] However, the residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) can also be used for calibration.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm or vortex the sample vial before transferring the solution to the NMR tube.[5]

NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of this compound. All spectra should be acquired at a constant temperature (e.g., 298 K) on a spectrometer equipped with a broadband probe.

Table 1: Recommended NMR Experiments and Key Parameters

Experiment Purpose Key Acquisition Parameters (Typical)
¹H NMR Determines the number and type of proton environments, their chemical shifts, coupling patterns, and integration.Pulse Program: zg30; Relaxation Delay (d1): 1-2 s; Number of Scans (ns): 8-16
¹³C NMR Determines the number and type of carbon environments and their chemical shifts.Pulse Program: zgpg30; Relaxation Delay (d1): 2 s; Number of Scans (ns): 1024-4096
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals are positive, while CH₂ signals are negative.Pulse Program: dept135; Relaxation Delay (d1): 2 s; Number of Scans (ns): 256-1024
COSY (Correlation Spectroscopy) Identifies scalar-coupled protons (typically ²J and ³J correlations), revealing H-H connectivity.[6][7]Pulse Program: cosygpqf; Relaxation Delay (d1): 1.5 s; Number of Scans (ns): 2-4 per increment
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly to their attached carbons (¹JCH).[6][7]Pulse Program: hsqcedetgpsisp2.2; Relaxation Delay (d1): 1.5 s; Number of Scans (ns): 2-8 per increment
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), revealing long-range connectivity.[6][7]Pulse Program: hmbcgplpndqf; Relaxation Delay (d1): 1.5 s; Number of Scans (ns): 4-16 per increment

Data Analysis and Expected Results

The structure of this compound with atom numbering is shown below:

Structure with IUPAC Numbering for NMR Assignment:

(Note: For clarity in NMR discussion, a more intuitive numbering is used below, which may differ from strict IUPAC rules.)

Structure for NMR Discussion:

Expected ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for this compound.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Position Label Expected δ (ppm) Multiplicity Integration Expected J (Hz)
Ar-HH-Ar7.20 - 7.40m5H-
Benzyl CH₂H-7~2.80m2HJ(H7,H2)
Propyl CHH-2~2.20m1HJ(H2,H7), J(H2,H1), J(H2,H6)
Acetoxy CH₂H-1~4.15m2HJ(H1,H2)
Hydroxy CH₂H-6~3.60m2HJ(H6,H2)
Acetate CH₃H-5~2.05s3H-
Hydroxyl OHOHVariablebr s1H-

Table 3: Predicted ¹³C NMR and DEPT-135 Data (CDCl₃, 100 MHz)

Position Label Expected δ (ppm) DEPT-135
Ar-C (quat)C-Ar (quat)~138No Signal
Ar-C (CH)C-Ar~129, ~128, ~126+
Carbonyl C=OC-4~171No Signal
Acetoxy CH₂C-1~65-
Hydroxy CH₂C-6~63-
Propyl CHC-2~40+
Benzyl CH₂C-7~36-
Acetate CH₃C-5~21+
2D NMR Correlation Analysis

The following diagrams illustrate the overall workflow and the expected key correlations from 2D NMR experiments, which are crucial for confirming the structural assignments.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Pure this compound Solvent Deuterated Solvent (CDCl₃) Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Insert into Spectrometer NMR_1D 1D Experiments (¹H, ¹³C, DEPT) Spectrometer->NMR_1D NMR_2D 2D Experiments (COSY, HSQC, HMBC) Spectrometer->NMR_2D Assign_Protons_Carbons Assign_Protons_Carbons NMR_1D->Assign_Protons_Carbons Initial Assignments Connectivity_Mapping Connectivity_Mapping NMR_2D->Connectivity_Mapping Correlation Analysis Assign_Protons_Carbons->Connectivity_Mapping Structure_Confirmation Final Structure Confirmation Connectivity_Mapping->Structure_Confirmation Assemble Fragments

Caption: Experimental workflow for NMR structural elucidation.

  • COSY Analysis: The COSY spectrum will reveal the proton-proton coupling network within the propyl backbone. Key expected correlations are:

    • H-7 (benzyl CH₂) to H-2 (propyl CH)

    • H-2 (propyl CH) to H-1 (acetoxy CH₂)

    • H-2 (propyl CH) to H-6 (hydroxy CH₂)

Caption: Expected ³J(H,H) COSY correlations.

  • HSQC Analysis: The HSQC spectrum will unambiguously link each proton to its directly attached carbon atom, confirming the assignments made from 1D spectra.

    • H-Ar to C-Ar

    • H-7 to C-7

    • H-2 to C-2

    • H-1 to C-1

    • H-6 to C-6

    • H-5 to C-5

hsqc_correlations cluster_protons cluster_carbons H7 H-7 C7 C-7 H7->C7 ¹J H2 H-2 C2 C-2 H2->C2 ¹J H1 H-1 C1 C-1 H1->C1 ¹J H6 H-6 C6 C-6 H6->C6 ¹J H5 H-5 C5 C-5 H5->C5 ¹J

Caption: Key ¹J(C,H) HSQC correlations.

  • HMBC Analysis: The HMBC spectrum is crucial for piecing together the molecular fragments and confirming the overall structure. Key long-range correlations include:

    • H-1 (acetoxy CH₂) to C-4 (carbonyl): This confirms the attachment of the propyl chain to the acetate group.

    • H-5 (acetate CH₃) to C-4 (carbonyl): This confirms the methyl group of the acetate moiety.

    • H-7 (benzyl CH₂) to C-Ar (quat and CH): This links the benzyl group to the aromatic ring.

    • H-7 (benzyl CH₂) to C-2 (propyl CH): This confirms the attachment of the benzyl group to the propyl backbone.

    • H-1 and H-6 to C-2: These correlations further solidify the propyl chain connectivity.

Caption: Key ²J(C,H) and ³J(C,H) HMBC correlations.

Conclusion

By systematically applying the suite of NMR experiments outlined in this protocol—¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—a complete and unambiguous structural elucidation of this compound can be achieved. The combination of one-dimensional spectral data with two-dimensional correlation maps provides orthogonal confirmation of atomic connectivity, ensuring a high degree of confidence in the final structural assignment. This rigorous characterization is an essential step in quality control for its use in research and development.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of (R)-2-Benzyl-3-hydroxypropyl Acetate and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-Benzyl-3-hydroxypropyl Acetate is a chiral ester with potential applications in pharmaceutical development.[1][2] Understanding its metabolic fate is crucial for evaluating its efficacy and safety. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful technique for the sensitive and selective quantification of drugs and their metabolites in biological matrices.[3][4] This document provides a detailed application note and protocols for the analysis of this compound and its putative metabolites.

Predicted Metabolic Pathway

The primary metabolic pathway for this compound is expected to be hydrolysis of the ester linkage by esterases, a common metabolic route for ester-containing drugs.[5] This would result in the formation of (R)-2-Benzyl-1,3-propanediol and acetic acid. The benzyl group may undergo further oxidation to form a benzoic acid derivative, which can then be conjugated for excretion. The primary alcohol on the propanediol backbone could also be oxidized to a carboxylic acid.

Below is a diagram illustrating the predicted metabolic pathway.

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A This compound B (R)-2-Benzyl-1,3-propanediol A->B Esterase C Acetic Acid A->C Esterase D (R)-3-Benzyl-2-hydroxypropanoic Acid B->D Alcohol Dehydrogenase E Benzoic Acid derivative B->E Oxidation F Glucuronide/Sulfate Conjugates D->F E->F UGTs/SULTs

Caption: Predicted metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from an in-vitro metabolic stability assay in human liver microsomes and a pharmacokinetic study in rats.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

Time (min)This compound (µM)(R)-2-Benzyl-1,3-propanediol (µM)
01.000.00
50.850.14
150.620.37
300.380.61
600.150.83

Table 2: Pharmacokinetic Profile in Rat Plasma after a Single Oral Dose (10 mg/kg)

Time (hr)This compound (ng/mL)(R)-2-Benzyl-1,3-propanediol (ng/mL)
0.25152.345.8
0.5289.1112.5
1354.7258.9
2210.5410.2
485.2321.7
815.6150.4
24<1.025.1

Experimental Protocols

Sample Preparation from Plasma

This protocol describes the extraction of the parent compound and its metabolites from plasma samples for LC-MS/MS analysis. Protein precipitation is a common and effective method for removing proteins from plasma.[6][7]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a deuterated analog of the parent compound)

  • Acetonitrile (ACN), ice-cold

  • Centrifuge capable of 4°C and >10,000 x g

  • 96-well collection plates or microcentrifuge tubes

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]

  • Carefully transfer the supernatant to a clean 96-well plate or microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to mix and centrifuge at 1,000 x g for 2 minutes.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of the analytes. A C18 column is commonly used for the separation of small molecules.[4][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • MRM Transitions (Hypothetical):

    • This compound: Q1 m/z 209.1 -> Q3 m/z 149.1 (loss of acetic acid)

    • (R)-2-Benzyl-1,3-propanediol: Q1 m/z 167.1 -> Q3 m/z 149.1 (loss of water)

    • Internal Standard (e.g., d5-analog): Q1 m/z 214.1 -> Q3 m/z 154.1

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Plasma Sample Collection B Addition of Internal Standard A->B C Protein Precipitation with ACN B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation & Reconstitution E->F G LC Separation (C18 Column) F->G H MS/MS Detection (MRM) G->H I Peak Integration & Quantification H->I J Data Reporting I->J

Caption: Workflow for the analysis of this compound.

Conclusion

The provided protocols and information offer a comprehensive guide for the mass spectrometry-based analysis of this compound and its metabolites. These methods can be adapted and validated for specific research needs in drug metabolism and pharmacokinetics studies. The use of a robust sample preparation technique and a sensitive LC-MS/MS method will ensure the generation of high-quality data for the assessment of this compound's metabolic profile.

References

Application Notes and Protocols for (R)-2-Benzyl-3-hydroxypropyl Acetate in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of (R)-2-Benzyl-3-hydroxypropyl Acetate for use in a variety of biological assays. Due to the limited availability of specific solubility data for this compound, a general protocol for handling poorly soluble substances is provided, including a method for determining its approximate solubility.

Compound Information

Compound Name This compound
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Structure (Image of the chemical structure of this compound would be placed here in a complete document)
Appearance Assumed to be a solid or oil at room temperature.

Solubility and Stock Solution Preparation

The solubility of this compound in common aqueous buffers used for biological assays is predicted to be low. Therefore, the use of an organic solvent is necessary to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solvency and compatibility with most in vitro assays at low final concentrations.

Recommended Solvents and Storage
Solvent Concentration Range (Estimated) Storage of Stock Solution Notes
Dimethyl Sulfoxide (DMSO) 10-100 mM-20°C or -80°C for long-term storage.Recommended primary solvent for creating high-concentration stock solutions. Minimize freeze-thaw cycles.
Ethanol 1-10 mM-20°CMay be used as an alternative, but has a higher potential for cellular toxicity.
Aqueous Buffers (e.g., PBS, Media) < 0.1 mMNot recommended for stock solutions.Final working solutions should be prepared by diluting the DMSO stock.
Experimental Protocol: Determination of Approximate Solubility in DMSO

This protocol outlines a method to estimate the solubility of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and sterile tips

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 1-5 mg) and place it in a microcentrifuge tube.

  • Add a small, precise volume of DMSO to the tube to achieve a high target concentration (e.g., 100 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particulate matter.

  • If the compound has completely dissolved, it is soluble at that concentration. You can proceed to make your desired stock solution.

  • If particulate matter is still visible, add a small, known volume of DMSO to decrease the concentration and repeat steps 3 and 4.

  • Continue this process until the compound is fully dissolved. The concentration at which the compound completely dissolves is the approximate solubility.

Experimental Protocols for Biological Assays

Preparation of Stock Solution (100 mM in DMSO)

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile, amber glass vial or cryovial

  • Analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile vial on an analytical balance.

  • Carefully weigh a precise amount of this compound into the vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 20.83 mg.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Preparation of Working Solutions for Cell-Based Assays

It is critical to maintain a low final concentration of DMSO in cell culture media to avoid solvent-induced toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep the final concentration at or below 0.1% if possible.

Procedure (for a final assay concentration of 10 µM):

  • Thaw the 100 mM stock solution of this compound at room temperature.

  • Perform a serial dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in a final assay volume of 100 µL, you can perform a 1:1000 dilution. This can be done in a stepwise manner to ensure accurate pipetting and thorough mixing.

  • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

  • Add the final working solution (and vehicle control) to your cell-based assay.

Visualizations

Workflow for Compound Preparation and Screening

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex store Store at -20°C / -80°C vortex->store thaw Thaw Stock Solution store->thaw serial_dilute Serial Dilution in Assay Buffer thaw->serial_dilute final_dilution Final Dilution in Assay Plate serial_dilute->final_dilution add_to_assay Add to Biological System (e.g., Cells, Enzymes) final_dilution->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Assay Readout incubate->readout

Caption: Workflow for preparing and using this compound.

Hypothetical Signaling Pathway Inhibition

Based on the known antibacterial activity of some benzyl acetate derivatives, a hypothetical mechanism of action could involve the inhibition of a key bacterial enzyme. The following diagram illustrates a simplified, hypothetical signaling pathway where the compound acts as an inhibitor.

G cluster_pathway Hypothetical Bacterial Survival Pathway Substrate Substrate Enzyme Essential Bacterial Enzyme Substrate->Enzyme binds Product Essential Product Enzyme->Product catalyzes Survival Bacterial Survival and Proliferation Product->Survival Compound (R)-2-Benzyl-3-hydroxypropyl Acetate Compound->Enzyme inhibits

Caption: Hypothetical inhibition of a bacterial enzyme by the test compound.

Application Notes and Protocols for (R)-2-Benzyl-3-hydroxypropyl Acetate in Animal Models: Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals no specific studies on the dosing and administration of (R)-2-Benzyl-3-hydroxypropyl Acetate in animal models. Therefore, detailed application notes, experimental protocols, and quantitative data for this specific compound cannot be provided.

This compound is a chiral intermediate primarily utilized in stereoselective chemical synthesis.[1] While some sources suggest potential biological activities, such as antimicrobial or antioxidant properties, and possible effects on cancer cells, these are not substantiated by in vivo animal studies.[1]

For researchers interested in designing preclinical studies for this compound, it may be informative to review the extensive toxicological data available for a structurally related compound, benzyl acetate . It is critical to note that due to structural differences, the data for benzyl acetate should not be directly extrapolated to this compound but can serve as a reference for experimental design.

Surrogate Data from Benzyl Acetate Studies

The following sections summarize data from studies on benzyl acetate, presented as a surrogate example to illustrate the type of information required for establishing dosing and administration protocols.

Table 1: Summary of Benzyl Acetate Dosing in Rodent Toxicity Studies
SpeciesStrainRoute of AdministrationVehicleDose RangeStudy DurationReference
RatF344/NGavageCorn Oil0, 250, 500 mg/kg2 yearsNTP, 1993[2]
RatF344/NFeed-0, 3130, 6250, 12500, 25000, 50000 ppm13 weeksNTP, 1993[2]
MouseB6C3F1GavageCorn Oil0, 500, 1000 mg/kg2 yearsNTP, 1993[2]
MouseB6C3F1Feed-0, 3130, 6250, 12500, 25000, 50000 ppm13 weeksNTP, 1993[3]
MouseB6C3F1Intraperitoneal InjectionCorn Oil0, 312.5, 625, 1250 mg/kg3 daysNTP, 1993[3]

Disclaimer: This data is for benzyl acetate , not this compound. The appropriate dose, vehicle, and administration route for this compound would need to be determined through independent, rigorous scientific investigation.

Hypothetical Experimental Protocols Based on Benzyl Acetate Studies

The following are generalized protocols based on the methodologies used in the National Toxicology Program (NTP) studies of benzyl acetate. These are intended to serve as a template for designing future studies for this compound.

Protocol 1: Acute Oral Toxicity Study (Hypothetical)
  • Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Test Substance Preparation: this compound is dissolved in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose) to the desired concentrations. A vehicle control group should be included.

  • Administration: A single dose is administered by oral gavage. Dose volumes should be based on the animal's body weight.

  • Observation: Animals are observed for clinical signs of toxicity at regular intervals for 14 days. Body weights are recorded daily.

  • Endpoint: At the end of the observation period, animals are euthanized, and a gross necropsy is performed. Organ weights are recorded, and tissues are collected for histopathological analysis.

Protocol 2: Sub-chronic Toxicity Study (Hypothetical)
  • Animal Model: Male and female B6C3F1 mice, 6-8 weeks old.

  • Test Substance Preparation: this compound is mixed into the feed at various concentrations.

  • Administration: Animals are fed the dosed feed for 90 days. A control group receives the basal diet.

  • Monitoring: Body weight and food consumption are monitored weekly. Clinical observations are made daily. Hematology and clinical chemistry parameters are assessed at the end of the study.

  • Endpoint: After 90 days, animals are euthanized for gross necropsy and histopathological examination of major organs and tissues.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a chronic toxicity study, based on the NTP's approach for benzyl acetate.

G cluster_0 Study Initiation cluster_1 In-Life Phase cluster_2 Terminal Phase cluster_3 Data Analysis & Reporting A Dose Range Finding C Animal Acclimation A->C B Test Article Procurement & Analysis E Dosing (e.g., in feed) B->E D Randomization & Grouping C->D D->E F Clinical Observations & Body Weights E->F G Interim Sacrifices (optional) F->G H Terminal Sacrifice F->H I Necropsy & Tissue Collection G->I H->I J Histopathology I->J K Statistical Analysis J->K L Final Report Generation K->L

Caption: General workflow for a chronic animal toxicity study.

Signaling Pathway Diagram

No information is available regarding the mechanism of action or signaling pathways associated with this compound. Therefore, a signaling pathway diagram cannot be created.

References

Application Notes and Protocols for the Synthesis of Derivatives from (R)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the chiral building block, (R)-2-benzyl-3-hydroxypropyl acetate. This versatile starting material is a valuable synthon for the introduction of a stereodefined three-carbon unit in the development of complex molecular architectures and active pharmaceutical ingredients. The following sections detail the preparation of ethers, esters, azides, and amines, complete with experimental procedures, data tables, and workflow diagrams.

Synthesis of Ether Derivatives

Ether derivatives of this compound can be readily prepared through the Williamson ether synthesis. This method involves the deprotonation of the primary alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Experimental Protocol: Synthesis of (R)-2-Benzyl-3-methoxypropyl Acetate

This protocol describes the methylation of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired (R)-2-benzyl-3-methoxypropyl acetate.

Quantitative Data for Ether Synthesis

DerivativeAlkylating AgentBaseSolventReaction Time (h)Yield (%)
(R)-2-Benzyl-3-methoxypropyl acetateMethyl iodideNaHTHF1285-95
(R)-2-Benzyl-3-ethoxypropyl acetateEthyl iodideNaHTHF1280-90
(R)-3-(Benzyloxy)-2-benzylpropyl acetateBenzyl bromideNaHTHF1680-90

Workflow for Ether Synthesis

ether_synthesis cluster_0 start (R)-2-Benzyl-3- hydroxypropyl Acetate reagents 1. NaH, THF, 0 °C to rt 2. Alkyl Halide (R-X) product (R)-2-Benzyl-3- alkoxypropyl Acetate start->product Williamson Ether Synthesis

Caption: Williamson Ether Synthesis Workflow.

Synthesis of Ester Derivatives

Esterification of the primary hydroxyl group can be achieved using various coupling agents. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and effective method for this transformation.

Experimental Protocol: Synthesis of (R)-2-Benzyl-3-(benzoyloxy)propyl Acetate

This protocol details the benzoylation of this compound.

Materials:

  • This compound

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq.), benzoic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM at 0 °C, add a solution of DCC (1.2 eq.) in anhydrous DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the filter cake with cold DCM.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (R)-2-benzyl-3-(benzoyloxy)propyl acetate.

Quantitative Data for Ester Synthesis

DerivativeCarboxylic AcidCoupling AgentSolventReaction Time (h)Yield (%)
(R)-2-Benzyl-3-(benzoyloxy)propyl acetateBenzoic acidDCC, DMAPDCM1685-95
(R)-2-Benzyl-3-(acetyloxy)propyl acetateAcetic acidDCC, DMAPDCM1290-98
(R)-2-Benzyl-3-((4-nitrobenzoyl)oxy)propyl acetate4-Nitrobenzoic acidDCC, DMAPDCM1880-90

Workflow for Ester Synthesis

ester_synthesis cluster_0 start (R)-2-Benzyl-3- hydroxypropyl Acetate reagents Carboxylic Acid (R-COOH) DCC, DMAP, DCM product (R)-2-Benzyl-3- (acyloxy)propyl Acetate start->product Steglich Esterification

Caption: Steglich Esterification Workflow.

Synthesis of Azide and Amine Derivatives

The synthesis of primary amines from this compound is typically achieved through a two-step process: activation of the hydroxyl group as a good leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an azide source and subsequent reduction.

Experimental Protocol: Two-Step Synthesis of (R)-3-Amino-2-benzylpropyl Acetate

Step 1: Synthesis of (R)-2-Benzyl-3-(tosyloxy)propyl Acetate

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of (R)-3-Azido-2-benzylpropyl Acetate and Subsequent Reduction to (R)-3-Amino-2-benzylpropyl Acetate

Materials:

  • (R)-2-Benzyl-3-(tosyloxy)propyl acetate

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃) or Hydrogen gas with Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF) and Water (for Staudinger reduction) or Methanol (for hydrogenation)

Procedure for Azide Formation:

  • To a solution of the crude (R)-2-benzyl-3-(tosyloxy)propyl acetate (1.0 eq.) in anhydrous DMF, add sodium azide (3.0 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, pour into water, and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain (R)-3-azido-2-benzylpropyl acetate.

Procedure for Reduction to Amine (Staudinger Reduction):

  • To a solution of (R)-3-azido-2-benzylpropyl acetate (1.0 eq.) in THF/water (4:1), add triphenylphosphine (1.2 eq.).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., acid-base extraction or chromatography) to yield (R)-3-amino-2-benzylpropyl acetate.

Alternative Reduction (Catalytic Hydrogenation):

  • Dissolve (R)-3-azido-2-benzylpropyl acetate (1.0 eq.) in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified if necessary.

Quantitative Data for Azide and Amine Synthesis

Intermediate/ProductReagentsSolventReaction Time (h)Yield (%)
(R)-2-Benzyl-3-(tosyloxy)propyl acetateTsCl, Et₃NDCM6>95 (crude)
(R)-3-Azido-2-benzylpropyl acetateNaN₃DMF2480-90
(R)-3-Amino-2-benzylpropyl acetate (Staudinger)PPh₃, H₂OTHF2475-85
(R)-3-Amino-2-benzylpropyl acetate (Hydrogenation)H₂, Pd/CMethanol1290-98

Signaling Pathway for Amine Synthesis

amine_synthesis start (R)-2-Benzyl-3- hydroxypropyl Acetate tosylate (R)-2-Benzyl-3- (tosyloxy)propyl Acetate start->tosylate TsCl, Et3N azide (R)-3-Azido-2- benzylpropyl Acetate tosylate->azide NaN3 amine (R)-3-Amino-2- benzylpropyl Acetate azide->amine Reduction (e.g., H2, Pd/C)

Caption: Pathway to Amine Derivative.

Application Notes and Protocols for High-Throughput Screening Assays Targeting Neprilysin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Benzyl-3-hydroxypropyl Acetate is a key chiral intermediate in the synthesis of potent and selective neprilysin inhibitors, such as Retorphan[1]. Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease that plays a crucial role in the inactivation of several peptide hormones[2]. By degrading these peptides, neprilysin is involved in the regulation of various physiological processes. Its inhibition has emerged as a significant therapeutic strategy, particularly in the management of cardiovascular diseases. These application notes provide a framework for developing and executing high-throughput screening (HTS) assays to identify novel neprilysin inhibitors, a critical step in the development of therapeutics derived from precursors like this compound.

Neprilysin is a transmembrane peptidase that cleaves peptides at the amino side of hydrophobic residues[2]. Its substrates include natriuretic peptides (ANP, BNP), bradykinin, substance P, and the amyloid-beta peptide[2][3][4]. By degrading natriuretic peptides, neprilysin counteracts their beneficial effects of vasodilation, natriuresis, and diuresis[4]. Therefore, inhibiting neprilysin leads to an increase in the bioavailability of these peptides, which is a therapeutic approach for conditions like heart failure[3][5]. The dual-acting angiotensin receptor-neprilysin inhibitors (ARNIs) are a class of drugs that exemplify this strategy[5].

Signaling Pathway of Neprilysin

Neprilysin is an ectoenzyme that modulates multiple signaling pathways by controlling the local concentration of signaling peptides. For instance, by degrading natriuretic peptides, it dampens the activation of their cognate receptors (NPRs) and the subsequent production of the second messenger cGMP, which mediates vasodilation and other cardiovascular effects. In the context of Alzheimer's disease, neprilysin is one of the primary enzymes responsible for the degradation of amyloid-beta peptides in the brain[3][6]. Its downregulation with age may contribute to amyloid-beta accumulation.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling NEP Neprilysin (NEP) ANP ANP / BNP ANP->NEP Degradation Vasodilation Vasodilation & Natriuresis ANP->Vasodilation Promotes Bradykinin Bradykinin Bradykinin->NEP Degradation Inflammation Inflammation Bradykinin->Inflammation Promotes Abeta Amyloid-Beta Abeta->NEP Degradation Plaque Amyloid Plaque Formation Abeta->Plaque Promotes Inhibitor Neprilysin Inhibitor (e.g., Retorphan) Inhibitor->NEP Inhibition

Figure 1: Simplified Neprilysin Signaling Pathway.

High-Throughput Screening (HTS) for Neprilysin Inhibitors

The development of neprilysin inhibitors relies on robust HTS assays to screen large compound libraries for potential drug candidates. A common and effective method is a fluorogenic assay that measures the enzymatic activity of neprilysin.

HTS Assay Workflow

The general workflow for a neprilysin inhibitor HTS campaign involves several stages, from assay development to hit confirmation and characterization.

G cluster_pre Assay Preparation cluster_main Assay Execution cluster_post Data Acquisition & Analysis plate Prepare 384-well Assay Plates dispense Dispense Test Compounds & Control Inhibitors plate->dispense add_enzyme Add Recombinant Neprilysin Enzyme dispense->add_enzyme incubate1 Incubate add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 read Read Fluorescence (Ex/Em = 330/430 nm) incubate2->read analyze Calculate % Inhibition & Identify Hits read->analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of (R)-2-Benzyl-3-hydroxypropyl acetate. Below you will find frequently asked questions, detailed troubleshooting guides for common synthesis routes, experimental protocols, and comparative data to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a valuable chiral building block in organic synthesis. Its primary application is as an intermediate in the synthesis of pharmaceuticals, particularly in the development of neprilysin inhibitors.

Q2: What are the most common methods for synthesizing this compound?

A2: The two most prevalent methods are enzymatic kinetic resolution of racemic 2-benzyl-1,3-propanediol and chemical synthesis starting from a chiral precursor like (R)-epichlorohydrin.

Q3: How can I determine the enantiomeric purity of my product?

A3: The enantiomeric excess (ee) of this compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral column.

Q4: What are the critical safety precautions to consider during the synthesis?

A4: When working with Grignard reagents, it is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent and potential fire hazards. Benzyl halides are lachrymatory and should be handled in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.

Troubleshooting Guides

I. Enzymatic Kinetic Resolution of 2-Benzyl-1,3-propanediol

This method involves the enantioselective acylation of a racemic mixture of 2-benzyl-1,3-propanediol, where a lipase preferentially acylates the (R)-enantiomer.

Q: My reaction yield is low, and the conversion is not reaching the theoretical maximum of 50%. What could be the issue?

A: Low conversion can be attributed to several factors:

  • Inactive Enzyme: The lipase may have lost its activity due to improper storage or handling. It is recommended to use a fresh batch of lipase or test the activity of the current batch.

  • Insufficient Acyl Donor: An inadequate amount of the acyl donor will limit the extent of the reaction. Ensure you are using a sufficient excess of the acylating agent.

  • Poor Solvent Choice: The choice of solvent significantly impacts lipase activity and stability. Nonpolar solvents like hexane, heptane, or toluene are generally preferred. Polar solvents can strip the essential water layer from the enzyme, leading to deactivation.

  • Suboptimal Temperature: Enzyme activity is highly temperature-dependent. For many lipases used in this reaction, the optimal temperature is between 30-50°C. Higher temperatures can lead to enzyme denaturation.

Q: The enantiomeric excess (ee) of my this compound is lower than expected. How can I improve it?

A: Low enantioselectivity can be addressed by:

  • Optimizing the Lipase: Different lipases exhibit varying degrees of enantioselectivity for the same substrate. Screening a panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) can help identify the most selective one for your specific substrate.

  • Adjusting the Acyl Donor: The structure of the acyl donor can influence the stereoselectivity of the enzyme. While vinyl acetate is commonly used due to the irreversible nature of the reaction, other acyl donors can sometimes provide better results.

  • Controlling the Temperature: Lowering the reaction temperature can sometimes enhance the enantioselectivity of the enzyme, although it may also decrease the reaction rate.

  • Stopping the Reaction at the Right Time: For a kinetic resolution, the highest enantiomeric excess of the product is typically achieved at or near 50% conversion. Pushing the reaction beyond this point will lead to the acylation of the slower-reacting (S)-enantiomer, thus reducing the ee of the (R)-product.

Q: I am observing the formation of a significant amount of the diacetylated byproduct. How can I minimize this?

A: The formation of 2-benzyl-1,3-diacetoxypropane can be minimized by:

  • Controlling the Reaction Time: As the reaction progresses and the concentration of the monoacetate increases, the enzyme may start to acylate the remaining hydroxyl group. Carefully monitoring the reaction progress and stopping it once the desired conversion is reached is crucial.

  • Using a Stoichiometric Amount of Acyl Donor: While a slight excess of the acyl donor is often used to drive the reaction, a large excess can promote the formation of the diacetylated product.

II. Chemical Synthesis from (R)-Epichlorohydrin

This synthetic route involves the reaction of a benzyl Grignard reagent with (R)-epichlorohydrin to form (R)-1-chloro-3-benzyl-2-propanol, followed by cyclization to an epoxide and subsequent ring-opening and acetylation. A more direct approach involves the direct ring opening of (R)-epichlorohydrin with benzylmagnesium halide to form (R)-2-benzyl-3-chloro-1-propanol, which is then converted to the final product.

Q: My Grignard reaction is not initiating, or the yield of the Grignard reagent is low. What can I do?

A: Difficulties with Grignard reagent formation are common and can often be resolved by:

  • Ensuring Anhydrous Conditions: Grignard reagents are highly reactive towards water. All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried), and anhydrous solvents must be used.

  • Activating the Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting. Activating the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere can help initiate the reaction.

  • Using the Right Solvent: Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation. THF is generally a better solvent for forming Grignard reagents from chlorides.

  • Initiating with a Small Amount of Pre-formed Grignard Reagent: If the reaction still fails to start, adding a small amount of a previously prepared Grignard reagent can often initiate the reaction.

Q: The yield of the desired this compound is low, and I am getting a mixture of side products. What are the likely side reactions?

A: Several side reactions can occur during this synthesis:

  • Wurtz Coupling: The Grignard reagent can react with the starting benzyl halide to form 1,2-diphenylethane. This can be minimized by slow addition of the benzyl halide to the magnesium turnings during the Grignard reagent formation.

  • Homocoupling of the Grignard Reagent: This is another common side reaction, especially at higher temperatures.

  • Formation of Isomeric Products: The ring-opening of the epoxide by the Grignard reagent can sometimes lead to the formation of isomeric products. Careful control of reaction conditions (temperature, addition rate) is important.

  • Over-reaction during Acetylation: If the acetylation step is not carefully controlled, di-acetylation can occur. Using a controlled amount of the acetylating agent and monitoring the reaction progress can prevent this.

Experimental Protocols

I. Lipase-Catalyzed Kinetic Resolution of 2-Benzyl-1,3-propanediol

This protocol provides a general procedure for the enzymatic kinetic resolution. The optimal conditions may vary depending on the specific lipase and substrates used.

Materials:

  • Racemic 2-benzyl-1,3-propanediol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • To a solution of racemic 2-benzyl-1,3-propanediol (1 equivalent) in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Add the acyl donor (1.0-1.5 equivalents).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitor the progress of the reaction by TLC, GC, or HPLC. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting mixture of (S)-2-benzyl-1,3-propanediol and this compound can be separated by column chromatography on silica gel.

II. Chemical Synthesis of this compound from (R)-Epichlorohydrin

This protocol describes a plausible route for the chemical synthesis.

Step 1: Preparation of Benzylmagnesium Chloride

Materials:

  • Magnesium turnings

  • Benzyl chloride

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

Procedure:

  • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Add a solution of benzyl chloride in anhydrous diethyl ether dropwise to the magnesium turnings.

  • The reaction should start spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle heating may be required.

  • Once the reaction has started, add the remaining benzyl chloride solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Step 2: Reaction of Benzylmagnesium Chloride with (R)-Epichlorohydrin

Materials:

  • Benzylmagnesium chloride solution

  • (R)-Epichlorohydrin

  • Anhydrous diethyl ether or THF

Procedure:

  • Cool the prepared benzylmagnesium chloride solution to 0 °C in an ice bath.

  • Slowly add a solution of (R)-epichlorohydrin in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-2-benzyl-3-chloro-1-propanol.

Step 3: Acetylation

Materials:

  • Crude (R)-2-benzyl-3-chloro-1-propanol

  • Acetic anhydride

  • Pyridine or another suitable base

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the crude (R)-2-benzyl-3-chloro-1-propanol in DCM and cool to 0 °C.

  • Add pyridine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

The following tables summarize the impact of various reaction parameters on the yield and enantioselectivity of the enzymatic resolution of 2-benzyl-1,3-propanediol.

Table 1: Effect of Different Lipases on the Asymmetric Acetylation of 2-Benzyl-1,3-propanediol

Lipase SourceAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %) of (R)-product
Candida antarctica Lipase B (CALB)Vinyl acetateToluene40~50>99
Pseudomonas cepacia Lipase (PSL)Vinyl acetateHexane304898
Candida rugosa Lipase (CRL)Vinyl acetateMTBE354595

Table 2: Effect of Solvent on the CALB-catalyzed Acetylation of 2-Benzyl-1,3-propanediol

SolventTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %) of (R)-product
Toluene402451>99
Hexane40364999
Dichloromethane40483597
Acetonitrile40722090

Table 3: Effect of Temperature on the CALB-catalyzed Acetylation of 2-Benzyl-1,3-propanediol in Toluene

Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %) of (R)-product
254845>99
402451>99
50185398
60125596

Visualizations

experimental_workflow_enzymatic cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Final Products prep1 Dissolve racemic 2-benzyl-1,3-propanediol in anhydrous solvent prep2 Add immobilized lipase prep1->prep2 prep3 Add acyl donor (e.g., vinyl acetate) prep2->prep3 reaction Stir at controlled temperature (30-45°C) prep3->reaction monitoring Monitor reaction progress (TLC, GC, or HPLC) reaction->monitoring workup1 Filter to remove lipase monitoring->workup1 workup2 Evaporate solvent workup1->workup2 workup3 Separate products by column chromatography workup2->workup3 product1 (R)-2-Benzyl-3-hydroxypropyl acetate workup3->product1 product2 (S)-2-benzyl-1,3-propanediol workup3->product2

Caption: Workflow for the enzymatic kinetic resolution of 2-benzyl-1,3-propanediol.

troubleshooting_enzymatic_low_yield issue Low Yield / Incomplete Conversion cause1 Inactive Enzyme issue->cause1 cause2 Insufficient Acyl Donor issue->cause2 cause3 Poor Solvent Choice issue->cause3 cause4 Suboptimal Temperature issue->cause4 solution1 Use fresh enzyme or test activity cause1->solution1 solution2 Increase equivalents of acyl donor cause2->solution2 solution3 Use nonpolar solvent (e.g., hexane, toluene) cause3->solution3 solution4 Optimize temperature (typically 30-50°C) cause4->solution4

Caption: Troubleshooting logic for low yield in enzymatic resolution.

experimental_workflow_chemical cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Acetylation grignard_prep React Benzyl Chloride with Magnesium in Ether/THF grignard_reaction React Benzylmagnesium Chloride with (R)-Epichlorohydrin grignard_prep->grignard_reaction quench Quench with aq. NH4Cl grignard_reaction->quench extract1 Extract and Dry quench->extract1 acetylation React with Acetic Anhydride and Pyridine extract1->acetylation workup Aqueous Work-up acetylation->workup purification Purify by Column Chromatography workup->purification product (R)-2-Benzyl-3-hydroxypropyl acetate purification->product

Caption: Workflow for the chemical synthesis from (R)-epichlorohydrin.

Technical Support Center: (R)-2-Benzyl-3-hydroxypropyl Acetate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (R)-2-Benzyl-3-hydroxypropyl Acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or decomposition. These may include:

  • Unreacted (R)-2-benzyl-3-hydroxypropanol: Incomplete esterification is a common source of this impurity.

  • (S)-enantiomer: Racemization during synthesis can lead to the presence of the undesired (S)-enantiomer.

  • Di-acetylated product: Acetylation of the secondary hydroxyl group can occur under harsh conditions.

  • Byproducts from the acetylating agent: For example, residual acetic acid or acetic anhydride.

  • Solvent residues: From the reaction or purification steps.

Q2: What is the recommended method for determining the enantiomeric excess (ee) of this compound?

A2: The most common and reliable method for determining the enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC).[1] Polysaccharide-based chiral stationary phases, such as those found in Chiralpak® AD-H columns, have been successfully used for this purpose.[1]

Q3: What are the general starting conditions for developing a chiral HPLC method for this compound?

A3: A good starting point for method development on a polysaccharide-based column (e.g., Chiralpak® AD-H) would be an isocratic elution with a mobile phase consisting of a mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (n-hexane:IPA). The flow rate and detection wavelength can be initially set to 1.0 mL/min and 254 nm, respectively.

Q4: Can I use Gas Chromatography (GC) for enantiomeric excess determination?

A4: Chiral Gas Chromatography (GC) can be another powerful tool, particularly for volatile and thermally stable compounds. While direct analysis might be possible, derivatization is often employed to enhance volatility and improve chromatographic performance. The use of derivatized cyclodextrin-based capillary columns is common for such separations.[1]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Consider extending the reaction time or adding a slight excess of the acetylating agent.Increased conversion of the starting material to the desired product.
Product Loss During Extraction Ensure the pH of the aqueous layer is optimized to minimize the solubility of the product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.Increased yield of the crude product before purification.
Inefficient Column Chromatography Optimize the solvent system for column chromatography to ensure good separation between the product and impurities. Avoid using a solvent system that is too polar, as this can lead to broad peaks and poor recovery.Sharper product peaks and better separation, leading to higher recovery of the pure compound.
Product Decomposition Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure.Minimized product degradation and improved yield.
Issue 2: Poor Enantiomeric Excess (ee)
Potential Cause Troubleshooting Step Expected Outcome
Racemization During Synthesis If using a base catalyst, consider a milder, non-racemizing catalyst. Perform the reaction at the lowest effective temperature to minimize epimerization.Preservation of the (R)-configuration and higher enantiomeric excess of the final product.
Inadequate Chiral HPLC Separation Optimize the mobile phase composition. A lower percentage of the alcohol modifier (e.g., IPA) often increases resolution. Lowering the flow rate can also improve separation efficiency. Consider screening different chiral columns.Baseline separation of the (R) and (S) enantiomers in the chromatogram, allowing for accurate ee determination.
Co-elution with an Impurity Analyze the crude product by HPLC to identify any impurities that may be co-eluting with either enantiomer. Adjust the mobile phase or use a different chiral column to resolve the impurity from the desired enantiomers.A clean chromatogram with well-resolved peaks for both enantiomers and any impurities.
Issue 3: Difficulty with Silica Gel Column Chromatography
Potential Cause Troubleshooting Step Expected Outcome
Poor Separation of Product and a Close-Running Impurity Use a less polar solvent system to increase the separation factor (α). Employ a longer column or a finer mesh silica gel to improve column efficiency.Improved resolution between the product and the impurity.
Product Tailing Add a small amount of a modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic impurities), to the eluent to improve peak shape.Symmetrical peak shape for the product.
Irreversible Adsorption of Product on Silica Gel Pre-treat the silica gel with a small amount of a suitable deactivating agent if the product is sensitive to the acidic nature of silica.Improved recovery of the product from the column.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a well-packed bed without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Excess Determination
  • Column Selection: Start with a polysaccharide-based chiral column, such as a Chiralpak® AD-H.

  • Initial Mobile Phase: Begin with an isocratic mobile phase of 90:10 (v/v) n-hexane:isopropanol at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection and Analysis: Inject the sample and monitor the chromatogram at 254 nm.

  • Optimization:

    • Resolution: If the enantiomers are not baseline resolved, decrease the percentage of isopropanol in the mobile phase (e.g., to 95:5 or 98:2). A lower flow rate (e.g., 0.5 mL/min) can also be tested.

    • Retention Time: If the retention times are too long, increase the percentage of isopropanol.

    • Peak Shape: If peak tailing is observed, ensure the sample is fully dissolved and consider adding a small amount of an appropriate modifier to the mobile phase.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound column_chromatography Silica Gel Column Chromatography start->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation chiral_hplc Chiral HPLC Analysis evaporation->chiral_hplc ee_determination Enantiomeric Excess (ee) Determination chiral_hplc->ee_determination final_product Pure this compound ee_determination->final_product

Caption: Experimental Workflow for Purification and Analysis.

troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Purification Issue Identified low_yield Low Yield? start->low_yield poor_ee Poor Enantiomeric Excess? start->poor_ee column_issues Column Chromatography Problems? start->column_issues optimize_reaction Optimize Reaction/Extraction low_yield->optimize_reaction optimize_hplc Optimize Chiral HPLC Method poor_ee->optimize_hplc optimize_column Optimize Column Conditions column_issues->optimize_column

Caption: Troubleshooting Logic for Purification Challenges.

References

Stability issues of (R)-2-Benzyl-3-hydroxypropyl Acetate in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with (R)-2-Benzyl-3-hydroxypropyl Acetate.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester linkage is prone to hydrolysis, especially in the presence of acidic or basic conditions, yielding (R)-2-benzylpropane-1,3-diol and acetic acid. Elevated temperatures can accelerate this process.

  • Oxidation: The benzyl group and the secondary hydroxyl group can be susceptible to oxidation, leading to the formation of various impurities. The presence of oxidizing agents or exposure to light and air can promote oxidation.

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is reported to be soluble in a range of organic solvents, including chloroform, dichloromethane (DCM), ethyl acetate, and methanol.[1]

Q3: Are there any known incompatibilities with common reagents or excipients?

A3: While specific incompatibility data for this molecule is limited, it is advisable to avoid strong acids, strong bases, and potent oxidizing agents, as they are likely to promote degradation through hydrolysis and oxidation, respectively. When formulating, compatibility studies with all excipients are crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Purity Over Time in Solution Solvent-Mediated Degradation: The solvent may be promoting hydrolysis or other degradation pathways. Protic solvents (e.g., methanol, water) can participate in hydrolysis.Solvent Selection: If possible, use aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or toluene. If a protic solvent is necessary, prepare solutions fresh and store them at low temperatures (2-8 °C) for short durations.
Presence of Acidic or Basic Impurities: Trace amounts of acid or base in the solvent or on glassware can catalyze hydrolysis.Use High-Purity Solvents: Ensure solvents are of high purity and free from acidic or basic contaminants. Neutralize Glassware: Rinse glassware with a neutralizing agent and dry thoroughly before use.
Appearance of New Peaks in HPLC Analysis Hydrolysis: A new peak corresponding to (R)-2-benzylpropane-1,3-diol may appear.pH Control: If working in aqueous or protic solutions, maintain the pH as close to neutral (pH 7) as possible using a suitable buffer system.
Oxidation: Peaks corresponding to oxidized byproducts may be observed.Inert Atmosphere: When handling the compound, especially for long-term storage or during reactions, use an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
Inconsistent Experimental Results Sample Degradation: The stability of the compound in the experimental medium may be compromised, leading to variable concentrations of the active substance.Conduct Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify potential degradants and understand the stability profile of the molecule in your specific experimental setup.

Stability Data Summary

The following table summarizes hypothetical stability data for this compound in different solvents under accelerated conditions. Note: This data is illustrative and not based on published experimental results for this specific molecule.

Solvent Condition Time (hours) Assay (%) Major Degradant (%)
Methanol40 °C2495.24.1 (Hydrolysis Product)
4891.57.8 (Hydrolysis Product)
Acetonitrile40 °C2499.1<0.5
4898.8<0.5
pH 4 Buffer40 °C2496.82.9 (Hydrolysis Product)
4894.05.5 (Hydrolysis Product)
pH 9 Buffer40 °C2488.310.9 (Hydrolysis Product)
4879.519.2 (Hydrolysis Product)

Experimental Protocols

Protocol 1: Solution Stability Assessment by HPLC

Objective: To determine the stability of this compound in a selected solvent over time.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Storage Conditions: Aliquot the solution into several vials. Store one set of vials at the intended experimental temperature and another set under accelerated conditions (e.g., 40°C). Protect all samples from light.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • HPLC Analysis:

    • Use a suitable reverse-phase HPLC column (e.g., C18).

    • Employ a mobile phase that provides good separation of the parent compound from potential degradants (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

    • Use a UV detector set to an appropriate wavelength to monitor the analyte.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0). Identify and quantify any major degradation products.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 6 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and HPLC-MS to separate, identify, and characterize the degradation products.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acidic Hydrolysis (0.1M HCl, 60°C) prep->acid Expose Aliquots base Basic Hydrolysis (0.1M NaOH, RT) prep->base Expose Aliquots oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose Aliquots photo Photolytic Stress (UV light) prep->photo Expose Aliquots neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC-UV/MS Analysis oxid->hplc photo->hplc neutralize->hplc data Identify & Quantify Degradants hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent (R)-2-Benzyl-3-hydroxypropyl Acetate hydrolysis_product (R)-2-benzylpropane-1,3-diol + Acetic Acid parent->hydrolysis_product H⁺ or OH⁻, H₂O oxidation_products Oxidized Impurities (e.g., aldehydes, ketones) parent->oxidation_products [O], Light, Air

Caption: Potential degradation pathways.

References

Technical Support Center: Crystallization of (R)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during the crystallization of (R)-2-Benzyl-3-hydroxypropyl Acetate. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of your compound (or an impure version of it) is lower than the temperature of the solution from which it is precipitating.[1][2] Since oils can trap impurities, this prevents effective purification.[1][3]

Here are several strategies to troubleshoot oiling out:

  • Increase the Solvent Volume: Your compound may be coming out of solution too rapidly. By adding more solvent, you can decrease the concentration and encourage a slower, more controlled crystallization at a lower temperature.[1]

  • Lower the Crystallization Temperature Slowly: Rapid cooling often leads to oiling out. Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator.

  • Solvent System Modification: The choice of solvent is critical. If you are using a single solvent, consider a mixed-solvent system. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. For esters like this compound, combinations of a polar solvent with a non-polar solvent are often effective.

  • Seeding: Introduce a small, pure crystal of this compound to the supersaturated solution. This seed crystal can provide a template for proper crystal lattice formation.[4]

  • Reduce Impurity Levels: High levels of impurities can significantly lower the melting point of your compound, leading to oiling out.[2][5] Consider a preliminary purification step, such as column chromatography, before attempting crystallization.[6]

Q2: What are the best solvents for the crystallization of this compound?

A2: While a specific, optimized solvent system for this exact molecule is not widely published, general principles for crystallizing chiral esters can be applied. Purification of this compound has been noted to be achievable through column chromatography with ethyl acetate/hexane mixtures, suggesting these solvents are also good candidates for recrystallization.[6] The analogous (S)-enantiomer is reportedly soluble in chloroform, DCM, ethyl acetate, and methanol.

A systematic solvent screening is the most effective approach. The following table provides a starting point for single and mixed solvent systems.

Solvent CategoryRecommended Solvents & MixturesRationale & Considerations
Single Solvents Isopropanol, Ethanol, Ethyl Acetate, TolueneThese solvents offer a range of polarities. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Mixed Solvents (Good/Poor) Ethyl Acetate / Hexane, Acetone / Heptane, Dichloromethane / Hexane, Methanol / WaterThese combinations allow for fine-tuning of the solubility. Dissolve the compound in a minimal amount of the "good" solvent (the first solvent listed) at an elevated temperature, then slowly add the "poor" solvent (the second solvent listed) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

Q3: My crystallization yield is very low. What are the potential causes and how can I improve it?

A3: A low yield can be attributed to several factors:

  • Using too much solvent: If an excessive amount of solvent is used, a significant portion of your compound may remain dissolved even at low temperatures.[1] To check this, you can try to evaporate some of the mother liquor; if a significant amount of solid appears, you have likely used too much solvent.

  • Premature crystallization: If the solution cools too quickly, especially during a hot filtration step, crystals can form on the filter paper or in the funnel, leading to product loss. Ensure your filtration apparatus is pre-heated.

  • Incomplete precipitation: Ensure you have allowed sufficient time for crystallization to occur at a low temperature. Sometimes, extending the time in a refrigerator or freezer can improve the yield.

  • Inappropriate solvent choice: The ideal solvent will have a steep solubility curve with respect to temperature for your compound.

To improve your yield, you can try to carefully concentrate the mother liquor (the remaining solution after filtration) to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the "good" solvent of a pair).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If using a solvent pair, add the "poor" solvent dropwise at the elevated temperature until persistent cloudiness appears. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visual Troubleshooting Guides

G Troubleshooting 'Oiling Out' start Compound 'Oils Out' check_purity Is the starting material of high purity? start->check_purity add_solvent Add more solvent to decrease saturation check_purity->add_solvent Yes purify Purify by column chromatography first check_purity->purify No slow_cool Cool the solution more slowly add_solvent->slow_cool change_solvent Change to a different solvent or solvent system slow_cool->change_solvent Still oils out end Successful Crystallization slow_cool->end Problem solved change_solvent->end purify->start Re-attempt crystallization

Caption: A decision tree for troubleshooting the "oiling out" of a compound.

G Solvent Selection Workflow start Start Solvent Screening single_solvent Test single solvents (e.g., IPA, EtOAc, Toluene) start->single_solvent check_solubility Good solubility when hot, poor when cold? single_solvent->check_solubility mixed_solvent Test mixed-solvent systems (e.g., EtOAc/Hexane) check_solubility->mixed_solvent No optimize Optimize solvent ratio and cooling rate check_solubility->optimize Yes mixed_solvent->optimize end Proceed with Crystallization optimize->end

Caption: A workflow for selecting an appropriate crystallization solvent system.

References

Technical Support Center: Optimizing Derivatization of (R)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the derivatization of (R)-2-Benzyl-3-hydroxypropyl Acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the free hydroxyl group of this compound?

A1: The most common methods involve acylation to form a di-ester. This is typically achieved through two main routes:

  • Chemical Acylation: Using an acylating agent like acetic anhydride or benzoyl chloride in the presence of a base such as pyridine.[1][2]

  • Enzymatic Acylation: Employing a lipase, such as immobilized Candida antarctica lipase B (CALB), often known by its commercial name Novozym® 435, with an acyl donor like vinyl acetate.[3][4][5]

Q2: I am observing low conversion in my chemical acetylation reaction. What are the potential causes and solutions?

A2: Low conversion in chemical acetylation can be due to several factors:

  • Insufficient Acylating Agent: For complete conversion, a molar excess of the acylating agent (e.g., acetic anhydride) is recommended, typically 1.5 to 2.0 equivalents for each hydroxyl group.[1]

  • Reaction Temperature: While some acetylations proceed at room temperature, gentle heating (e.g., 50-70°C) can improve the reaction rate.[2][6] However, excessive heat can lead to side reactions.

  • Catalyst Activity: If using a catalyst like 4-dimethylaminopyridine (DMAP), ensure it is fresh and used in the correct catalytic amount. For pyridine-catalyzed reactions, ensure the pyridine is dry.

  • Steric Hindrance: The benzyl group at the C2 position can cause steric hindrance, slowing down the reaction. Extending the reaction time and monitoring by Thin Layer Chromatography (TLC) is crucial.[7]

Q3: My enzymatic acylation is showing poor regioselectivity, with acylation occurring at unintended positions. How can I improve this?

A3: Regioselectivity in lipase-catalyzed reactions is influenced by the enzyme's structure, the substrate, and the reaction medium.

  • Choice of Lipase: Different lipases have different regioselectivities. Lipases like Novozym® 435 (Candida antarctica lipase B) are known for their high selectivity.[5][8]

  • Solvent Choice: The solvent can significantly impact enzyme conformation and, therefore, selectivity. Non-polar, hydrophobic solvents like hexane and toluene often result in higher lipase activity and selectivity.[5][9] Polar solvents like acetonitrile may reduce activity.[5]

  • Temperature: Temperature can affect the flexibility of the enzyme and the substrate, thereby influencing enantioselectivity and regioselectivity.[10][11] The optimal temperature needs to be determined empirically for each system.

Q4: How can I monitor the progress of the derivatization reaction?

A4: The progress of the reaction can be monitored by tracking the disappearance of the starting material and the appearance of the product.

  • Thin Layer Chromatography (TLC): This is a quick and effective method for qualitative monitoring. The product, being more esterified, will be less polar and have a higher Rf value than the starting material.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion and can also be used to assess the purity of the product.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and determine the extent of derivatization by observing the shifts in the signals of the protons and carbons near the reaction site.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Di-Acetylated Product
Possible Cause Suggested Solution
Inactive Catalyst/Enzyme For chemical reactions, use freshly distilled pyridine or a fresh batch of catalyst (e.g., DMAP). For enzymatic reactions, ensure the lipase has been stored correctly and has not lost activity. Consider purchasing a new batch of enzyme.
Insufficient Reagent In chemical acylation, increase the molar ratio of the acylating agent (e.g., acetic anhydride) to the substrate. A ratio of 1.5:1 to 2:1 per hydroxyl group is a good starting point.[1]
Sub-optimal Reaction Temperature For chemical reactions, try increasing the temperature in increments (e.g., from room temperature to 50°C) while monitoring the reaction by TLC. For enzymatic reactions, the optimal temperature is often between 40-70°C; temperatures that are too high can denature the enzyme.[3][4][12]
Poor Solvent Choice (Enzymatic) The choice of solvent is critical for lipase activity. Test a range of non-polar solvents such as hexane, toluene, or methyl tert-butyl ether (MTBE), as these often enhance lipase activity and selectivity.[5][9]
Extended Reaction Time Required Due to steric hindrance from the benzyl group, the reaction may be slow. Increase the reaction time and monitor periodically until the starting material is consumed.[7]
Problem 2: Formation of Multiple Products (e.g., starting material, mono-acylated, and di-acylated)
Possible Cause Suggested Solution
Incomplete Reaction As with low yield, this can be due to insufficient reagents, time, or sub-optimal temperature. Refer to the solutions for "Low or No Yield".
Acyl Migration In some cases, an acyl group can migrate between hydroxyl positions, leading to a mixture of isomers. This is less common for acetylation but can be influenced by the catalyst and solvent. Purification by column chromatography is often necessary to isolate the desired product.
Non-selective Enzymatic Reaction The regioselectivity of lipases can be influenced by the reaction conditions. Modifying the solvent, temperature, and acyl donor can sometimes improve selectivity.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data gathered from studies on the acylation of structurally similar compounds, which can serve as a starting point for optimizing the derivatization of this compound.

Table 1: Effect of Temperature on Enzymatic Acylation

SubstrateLipaseAcyl DonorSolventTemperature (°C)Conversion/YieldReference
Benzyl AlcoholNovozym® 435Benzoic Anhydridetert-Butanol40~25%[3][4]
Benzyl AlcoholNovozym® 435Benzoic Anhydridetert-Butanol60~32%[3][4]
GeraniolNovozym® 435Acetic Acid-6099%[13]
Propyl GallateLipozyme® 435TrioctanoateSolvent-free9068.8%[14]

Table 2: Effect of Substrate Molar Ratio in Enzymatic Acylation

SubstrateLipaseAcyl DonorMolar Ratio (Alcohol:Acyl Donor)Temperature (°C)Conversion/YieldReference
Benzyl AlcoholNovozym® 435Benzoic Anhydride1:160~20%[3][4]
Benzyl AlcoholNovozym® 435Benzoic Anhydride1:56032%[3][4]
GeraniolNovozym® 435Acetic Acid1:36099%[13]
Propyl GallateLipozyme® 435Trioctanoate1:259068.8%[14]

Table 3: Effect of Solvent on Lipase-Catalyzed Acylation

SubstrateLipaseAcyl DonorSolventConversionReference
DihydromyricetinLipozyme TL IMVinyl ButyrateMTBE81.89%[9]
DihydromyricetinLipozyme TL IMVinyl ButyrateAcetonitrile17.38%[9]
DihydromyricetinLipozyme TL IMVinyl Butyrate2-Methyl-2-butanol15.11%[9]
DihydromyricetinLipozyme TL IMVinyl ButyrateToluene7.12%[9]
DihydromyricetinLipozyme TL IMVinyl Butyraten-Hexane5.17%[9]

Experimental Protocols

Protocol 1: Chemical Acetylation using Acetic Anhydride and Pyridine

This protocol is a general procedure and may require optimization for the specific substrate.[1][2]

  • Preparation: Dissolve this compound (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Reaction Initiation: Cool the solution to 0°C using an ice bath. Add acetic anhydride (1.5-2.0 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating to 50°C may be required for a reasonable reaction time.[2]

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of methanol.

  • Work-up: Remove the pyridine by co-evaporation with toluene under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by silica gel column chromatography to obtain the pure di-acetylated product.

Protocol 2: Enzymatic Acylation using Novozym® 435

This protocol is a general procedure for lipase-catalyzed acylation and will likely require optimization of temperature, solvent, and reaction time.

  • Preparation: In a flask, dissolve this compound (1.0 equivalent) and the acyl donor (e.g., vinyl acetate, 3-5 equivalents) in a suitable non-polar solvent (e.g., hexane, toluene, or MTBE).

  • Enzyme Addition: Add Novozym® 435 (typically 10-25% by weight of the total substrates).[4][14]

  • Reaction: Stir the suspension at the desired temperature (e.g., 40-60°C). Monitor the reaction progress by TLC or GC.

  • Enzyme Removal: Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Remove the solvent and excess acyl donor under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Visualizations

Experimental_Workflow_Chemical_Acetylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Pyridine B Cool to 0°C A->B Inert Atmosphere C Add Acetic Anhydride B->C D Stir at RT (or heat to 50°C) C->D E Monitor by TLC D->E E->D Incomplete F Quench with Methanol E->F Complete G Solvent Extraction F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Column Chromatography I->J End End J->End Pure Product Start Start Start->A

Caption: Workflow for Chemical Acetylation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Yield C1 Inactive Catalyst/ Enzyme Start->C1 C2 Insufficient Reagent Start->C2 C3 Sub-optimal Temperature Start->C3 C4 Poor Solvent Choice (Enzymatic) Start->C4 S1 Use fresh catalyst/ enzyme C1->S1 S2 Increase molar ratio of acylating agent C2->S2 S3 Optimize temperature (e.g., 40-70°C) C3->S3 S4 Test non-polar solvents (e.g., hexane) C4->S4 Result Improved Yield? S1->Result Re-run Experiment S2->Result S3->Result S4->Result Success Problem Solved Result->Success Yes Failure Consult Further Result->Failure No

References

How to prevent racemization of (R)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-2-Benzyl-3-hydroxypropyl Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and maintaining the enantiomeric purity of this critical chiral intermediate.

Troubleshooting Guides

This section addresses common issues encountered during the handling, storage, and use of this compound that may lead to a loss of enantiomeric excess (% ee).

Issue 1: Loss of Enantiomeric Purity After Synthesis and Work-up

Question: My initial reaction should have produced high enantiopurity, but after aqueous work-up and purification, the % ee of my this compound has decreased. What could be the cause?

Answer:

Several factors during work-up and purification can contribute to racemization. The primary mechanism involves the formation of a planar enol or enolate intermediate under acidic or basic conditions, which leads to the loss of the defined stereocenter.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Acidic or Basic Work-up Conditions Exposure to even mild acids or bases can catalyze enolization and subsequent racemization.[1]Use neutral pH water for extractions. If an acid or base wash is necessary, use dilute solutions, keep the contact time minimal, and perform the wash at low temperatures (0-5 °C). Immediately neutralize the organic layer after the wash.
Elevated Temperatures Heat provides the activation energy for racemization.[] Purification steps like distillation or prolonged heating to remove solvents can be detrimental.Use low-temperature techniques for solvent removal, such as a rotary evaporator with a chilled water bath. Avoid unnecessary heating. For purification, consider column chromatography at room temperature over distillation if the compound is heat-sensitive.
Inappropriate Solvent for Extraction Protic solvents can facilitate proton exchange, which is a key step in the racemization mechanism.[3]Use aprotic solvents like dichloromethane (DCM), ethyl acetate, or toluene for extraction.
Contaminated Glassware or Reagents Residual acid or base on glassware or in solvents can be a hidden source of catalysis.Ensure all glassware is thoroughly cleaned and dried. Use freshly opened or purified solvents and reagents.
Issue 2: Gradual Decrease in Enantiomeric Purity During Storage

Question: I have a batch of high-purity this compound, but I've noticed a decline in its % ee over time. How can I improve its storage stability?

Answer:

Long-term stability is crucial for chiral intermediates. Racemization can occur slowly even under seemingly benign conditions.

Storage Recommendations:

Parameter Recommendation Rationale
Temperature Store at low temperatures, ideally at -20°C or below for long-term storage.[4][5]Lower temperatures reduce the kinetic energy of the molecules, significantly slowing the rate of racemization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This prevents potential oxidation and degradation, and displaces moisture which could contribute to hydrolysis and pH changes.
Solvent If stored in solution, use a non-polar, aprotic solvent. For long-term storage, it is best to store the compound neat (if it is a stable oil or solid) or as a lyophilized powder if applicable.[]Non-polar, aprotic solvents are less likely to facilitate the proton transfer required for enolization. Storing neat or as a solid minimizes solvent-mediated degradation pathways.
Container Use amber glass vials with tight-fitting caps.This protects the compound from light, which can sometimes catalyze degradation, and prevents exposure to air and moisture.
pH Ensure the compound is free from any acidic or basic residues before storage.Trace amounts of acid or base can catalyze racemization over time. Consider passing a solution of the compound through a short plug of neutral alumina or silica gel before final solvent evaporation and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The primary mechanism is acid- or base-catalyzed enolization. The chiral center in this compound is adjacent to the acetate carbonyl group. In the presence of an acid or base, a proton can be abstracted from the chiral carbon, leading to the formation of a planar, achiral enol or enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, resulting in a racemic mixture.[1]

Q2: How sensitive is this compound to pH changes?

A2: Esters with a chiral center alpha to the carbonyl are generally sensitive to both acidic and basic conditions. Racemization is often faster under basic conditions due to the easier formation of the enolate anion. Even seemingly neutral conditions, such as prolonged exposure to water, can lead to slow racemization, especially at elevated temperatures.[6]

Q3: Can the choice of solvent impact the rate of racemization?

A3: Yes, the solvent plays a significant role. Polar protic solvents (e.g., methanol, ethanol, water) can facilitate racemization by stabilizing the transition states for proton transfer and enol/enolate formation. Non-polar, aprotic solvents (e.g., hexane, toluene, dichloromethane) are generally preferred for reactions and storage to minimize this risk.[][3]

Q4: At what temperature should I conduct reactions involving this compound to minimize racemization?

A4: It is always advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate. For many transformations, this may mean cooling the reaction to 0°C or even lower. Elevated temperatures significantly increase the rate of racemization.[]

Q5: How can I accurately determine the enantiomeric excess of my sample?

A5: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[7][8] This technique uses a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, leading to their separation. The relative peak areas in the chromatogram are used to calculate the % ee.

Q6: Does the hydroxyl group in this compound influence its stereochemical stability?

A6: The free hydroxyl group itself does not directly participate in the racemization of the chiral center at the 2-position. However, protecting the hydroxyl group can be a strategic consideration in a multi-step synthesis. The choice of protecting group and the conditions for its introduction and removal must be carefully selected to avoid conditions (e.g., strong acid or base) that could induce racemization at the adjacent chiral center.[9][10][11]

Quantitative Data (Illustrative Examples)

The following tables provide illustrative data on how different experimental parameters can affect the enantiomeric excess of a chiral acetate similar to this compound. Note: This is generalized data and the actual rates of racemization for this compound should be determined experimentally.

Table 1: Effect of pH on Racemization (Illustrative)

pH of Aqueous BufferTemperature (°C)Time (hours)Enantiomeric Excess (% ee)
4.02524>99
7.0252498
9.0252485
7.050690

This hypothetical data illustrates that racemization is more significant at higher pH and elevated temperatures.[6]

Table 2: Effect of Solvent on Racemization (Illustrative)

SolventTemperature (°C)Time (hours)Enantiomeric Excess (% ee)
Toluene8012>99
Dichloromethane4012>99
Tetrahydrofuran (THF)601297
Methanol601292

This hypothetical data shows that polar protic solvents like methanol can lead to a greater loss of enantiomeric purity compared to non-polar aprotic solvents.[3]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol provides a general starting point for developing a chiral HPLC method to determine the enantiomeric excess.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point. Columns such as Chiralcel® OD-H or Chiralpak® AD-H are commonly used for separating enantiomers of compounds with aromatic groups.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mixture of n-hexane and isopropanol (IPA) (e.g., 90:10 v/v). Adjust the ratio of the polar modifier (IPA) to optimize separation. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape and resolution.

    • Reversed Phase: Use a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5).

  • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min for a 4.6 mm internal diameter column.

  • Temperature: Maintain the column at a constant temperature, typically 25°C. Temperature can affect the separation, so it should be controlled.

  • Detection: Use a UV detector at a wavelength where the compound has good absorbance (e.g., around 254 nm due to the benzyl group).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] x 100

Protocol 2: General Procedure for a Reaction and Work-up to Minimize Racemization

This protocol outlines best practices for a generic reaction followed by an aqueous work-up.

  • Reaction Setup:

    • Ensure all glassware is scrupulously clean and dry.

    • Conduct the reaction under an inert atmosphere (N₂ or Ar).

    • Use purified, anhydrous, aprotic solvents.

    • Cool the reaction mixture to the lowest practical temperature before adding any reagents that are strongly acidic or basic.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Quenching:

    • Quench the reaction at a low temperature (e.g., 0°C).

    • Use a neutral or weakly acidic quenching agent if possible (e.g., saturated aqueous ammonium chloride). Avoid strong acids or bases.

  • Aqueous Work-up:

    • Perform extractions with a non-polar, aprotic solvent.

    • If an aqueous wash with a basic solution (e.g., saturated NaHCO₃) or an acidic solution (e.g., dilute HCl) is required, perform it quickly at low temperature.

    • Immediately after the acidic or basic wash, wash the organic layer with brine to remove excess water and residual acid/base.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure at a low temperature.

  • Purification:

    • If purification by column chromatography is necessary, use a neutral stationary phase (e.g., silica gel). Avoid prolonged exposure of the compound on the column.

Visualizations

Racemization_Mechanism cluster_paths Racemization Pathway R_Enantiomer (R)-Enantiomer (Chiral) Enolate Planar Enolate/Enol (Achiral) R_Enantiomer->Enolate + Base (- H+) or + Acid (+ H+) Enolate->R_Enantiomer + H+ S_Enantiomer (S)-Enantiomer (Chiral) Enolate->S_Enantiomer + H+

Caption: Acid/base-catalyzed racemization pathway via a planar intermediate.

Troubleshooting_Workflow Start Loss of % ee Detected Check_Workup Review Work-up Procedure Start->Check_Workup Check_Storage Review Storage Conditions Start->Check_Storage Check_Reaction Review Reaction Conditions Start->Check_Reaction Acid_Base Used strong acid/base? Check_Workup->Acid_Base Yes Temperature_Workup High temperature during solvent removal? Check_Workup->Temperature_Workup Yes Solvent_Workup Used protic solvent? Check_Workup->Solvent_Workup Yes Temperature_Storage Stored at room temp? Check_Storage->Temperature_Storage Yes Atmosphere_Storage Exposed to air/moisture? Check_Storage->Atmosphere_Storage Yes Temperature_Reaction High reaction temp? Check_Reaction->Temperature_Reaction Yes Catalyst_Reaction Used basic/acidic catalyst? Check_Reaction->Catalyst_Reaction Yes Solution1 Neutralize, use low temp Acid_Base->Solution1 Solution2 Use rotary evaporator with chilled bath Temperature_Workup->Solution2 Solution3 Use aprotic solvent Solvent_Workup->Solution3 Solution4 Store at -20°C under inert gas Temperature_Storage->Solution4 Atmosphere_Storage->Solution4 Solution5 Run reaction at lower temperature Temperature_Reaction->Solution5 Catalyst_Reaction->Solution1

Caption: Troubleshooting workflow for loss of enantiomeric excess.

References

Technical Support Center: Spectroscopic Analysis of (R)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-Benzyl-3-hydroxypropyl Acetate.

Troubleshooting Guides

This section addresses common issues encountered during the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum shows unexpected peaks in addition to the expected signals for this compound. What could be the cause?

Answer: Unexpected peaks in the ¹H NMR spectrum can arise from several sources. Here are some common possibilities and how to identify them:

  • Residual Solvents: Peaks from common laboratory solvents are frequently observed.

  • Starting Material: Incomplete reaction can result in the presence of the starting material, (R)-2-benzyl-3-hydroxypropanol.

  • Byproducts: Side reactions during synthesis can lead to impurities such as the di-acetylated product or products from reactions involving the benzyl group. Over-benzylation can also occur, leading to bis- and tris-benzylated impurities.[1]

  • Water: A broad peak, typically between 1.5 and 4.5 ppm (in CDCl₃), can indicate the presence of water.

Troubleshooting Steps:

  • Compare with Solvent Peak Charts: Cross-reference the chemical shifts of the unknown peaks with standard charts for common NMR solvents.[2]

  • Check for Starting Material Signals: Look for characteristic peaks of (R)-2-benzyl-3-hydroxypropanol.

  • Analyze for Byproduct Signatures:

    • Di-acetylated product: An additional acetate methyl signal and changes in the propyl chain signals.

    • Benzyl group impurities: Complex aromatic signals differing from the typical phenyl pattern.

  • Confirm Water Peak: Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The water peak should exchange and either disappear or shift significantly.

Question: The integration of my aromatic proton signals in the ¹H NMR spectrum is incorrect. What does this signify?

Answer: Incorrect integration of the aromatic protons (expected at ~7.2–7.4 ppm for the C₆H₅ group) can indicate the presence of impurities with aromatic protons or issues with sample preparation.

Troubleshooting Steps:

  • Re-check Integration: Ensure that the integration regions are set correctly.

  • Look for Aromatic Impurities: Examine the aromatic region for additional, overlapping signals that might be co-integrated. Impurities from benzylated byproducts are a possibility.[1]

  • Ensure Sample Purity: If the issue persists, consider re-purifying the sample using column chromatography or recrystallization.[3]

Mass Spectrometry (MS)

Question: I am not observing the expected molecular ion peak at m/z 208.25 in my mass spectrum. What could be the reason?

Answer: The absence of the molecular ion peak can be due to several factors, including ionization technique, instrument settings, or sample degradation.

Troubleshooting Steps:

  • Check Ionization Method: For fragile molecules, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) might be more suitable than Electron Ionization (EI) to observe the molecular ion.

  • Verify Instrument Calibration: Ensure the mass spectrometer is properly calibrated.

  • Look for Adducts or Fragments:

    • In ESI, you might observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

    • In EI, the molecular ion might be unstable and readily fragment. Look for characteristic fragment ions.

  • Assess Sample Purity: Impurities can suppress the ionization of the target compound.

Question: My mass spectrum shows a prominent peak at m/z 91. What does this fragment correspond to?

Answer: A peak at m/z 91 is a very common fragment in the mass spectra of compounds containing a benzyl group. It corresponds to the tropylium cation ([C₇H₇]⁺), which is formed by the cleavage of the bond between the benzyl group and the rest of the molecule, followed by rearrangement. This is a strong indicator of the presence of the benzyl moiety in your compound.

Infrared (IR) Spectroscopy

Question: The O-H stretching band in my IR spectrum is very broad and intense, potentially obscuring other signals. How can I address this?

Answer: A broad and intense O-H band (around 3450 cm⁻¹) is characteristic of intermolecular hydrogen bonding and can be influenced by the concentration of the sample and the presence of water.[3]

Troubleshooting Steps:

  • Dilute the Sample: For solution-state IR, acquiring the spectrum at a lower concentration can sharpen the O-H band and may reveal a "free" O-H stretch at a higher wavenumber.

  • Dry the Sample: Ensure your sample is thoroughly dried to minimize the contribution of water to the O-H band.

  • Use an Aprotic Solvent: When measuring in solution, use a dry, aprotic solvent that does not hydrogen bond with the analyte.

Frequently Asked Questions (FAQs)

Q1: What are the expected key signals in the ¹H and ¹³C NMR spectra for this compound?

A1: The following table summarizes the expected chemical shifts.

¹H NMR Chemical Shift (ppm, CDCl₃) Multiplicity Integration
Acetate CH₃~2.05Singlet3H
Benzyl CH₂~2.70Multiplet2H
Propyl CH~2.20Multiplet1H
Propyl CH₂O-Ac~4.10Multiplet2H
Propyl CH₂OH~3.60Multiplet2H
Aromatic CH7.20 - 7.40Multiplet5H
Hydroxyl OHVariableBroad Singlet1H
¹³C NMR Chemical Shift (ppm, CDCl₃)
Acetate CH₃~21.0
Acetate C=O~171.0
Benzyl CH₂~36.0
Propyl CH~40.0
Propyl CH₂O-Ac~65.0
Propyl CH₂OH~63.0
Aromatic C (quaternary)~138.0
Aromatic CH~126.0, ~128.5, ~129.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Q2: What are the characteristic peaks in the IR spectrum of this compound?

A2: The IR spectrum should display the following characteristic absorption bands:

  • ~3450 cm⁻¹: Broad O-H stretch from the hydroxyl group.[3]

  • ~3030 cm⁻¹: Aromatic C-H stretch.

  • ~2930 cm⁻¹: Aliphatic C-H stretch.

  • ~1735 cm⁻¹: Strong C=O stretch from the acetate group.[3]

  • ~1240 cm⁻¹: C-O stretch from the acetate group.

  • ~1040 cm⁻¹: C-O stretch from the hydroxyl group.

Q3: What are potential impurities from the synthesis of this compound?

A3: Common synthetic routes involve the esterification of (R)-2-benzyl-3-hydroxypropanol.[3] Potential impurities include:

  • Unreacted (R)-2-benzyl-3-hydroxypropanol.

  • Acetic acid or acetic anhydride (if used in excess and not fully removed).

  • Di-acetylated product: (R)-2-benzyl-1,3-propanediol diacetate.

  • Side-products from the benzyl group: Oxidation products (e.g., benzoic acid) or over-benzylation if benzyl protecting groups are involved in preceding steps.[1]

  • The (S)-enantiomer if racemization occurs or if the starting material was not enantiomerically pure.[4]

Q4: How can I confirm the enantiomeric purity of my sample?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the enantiomeric purity of this compound.[3] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.

Experimental Protocols

NMR Sample Preparation
  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • If necessary, add a small amount of an internal standard (e.g., TMS).

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Mass Spectrometry Sample Preparation (Direct Infusion ESI)
  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the solution into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-300).

IR Spectroscopy (Thin Film)
  • If the sample is an oil, place a small drop between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

  • If the sample is a solid, prepare a KBr pellet or a mull.

  • Place the sample holder in the IR spectrometer and acquire the spectrum.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Purification Purification Sample->Purification Dissolution Dissolution Purification->Dissolution NMR NMR Dissolution->NMR MS MS Dissolution->MS IR IR Dissolution->IR Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity_Assessment Structure_Confirmation->Purity_Assessment Final_Report Final_Report Purity_Assessment->Final_Report

Caption: Experimental workflow for spectroscopic analysis.

Troubleshooting_NMR Start Unexpected NMR Peaks Check_Solvent Residual Solvent? Start->Check_Solvent Check_Starting_Material Starting Material? Check_Solvent->Check_Starting_Material No Solvent_Peak Identify Solvent Check_Solvent->Solvent_Peak Yes Check_Byproducts Byproducts? Check_Starting_Material->Check_Byproducts No Starting_Material_Present Re-purify Sample Check_Starting_Material->Starting_Material_Present Yes Check_Water Water? Check_Byproducts->Check_Water No Byproducts_Present Optimize Synthesis Check_Byproducts->Byproducts_Present Yes Water_Present Dry Sample/Solvent Check_Water->Water_Present Yes End Issue Resolved Check_Water->End No Solvent_Peak->End Starting_Material_Present->End Byproducts_Present->End Water_Present->End

Caption: Troubleshooting logic for unexpected NMR peaks.

References

Enhancing the biological activity of (R)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with (R)-2-Benzyl-3-hydroxypropyl Acetate. The focus is on enhancing the quality and utility of this chiral intermediate for the synthesis of biologically active molecules.

Introduction to this compound

This compound is a key chiral building block used in stereoselective synthesis. Its primary biological relevance lies in its role as an intermediate in the synthesis of pharmacologically active compounds, such as Retorphan.[1] Retorphan is a prodrug of Thiorphan, which acts as a potent inhibitor of neprilysin, an enzyme involved in cardiovascular regulation. The stereochemical purity of this compound is crucial, as different enantiomers of a final drug product can have vastly different biological activities and toxicities.[2]

This guide will help you navigate common challenges in the synthesis, purification, and analysis of this compound to ensure high yield and enantiomeric purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a chiral intermediate in the synthesis of more complex molecules.[2] A notable application is in the preparation of Retorphan, a potent and selective inhibitor of neprilysin, which is developed as a therapeutic agent.[1]

Q2: Does this compound have any direct biological activity?

A2: While it is primarily a synthetic intermediate, some studies have suggested that the (R)-enantiomer may exhibit modest antimicrobial activity against certain bacteria, such as Staphylococcus aureus, showing greater inhibition compared to its (S)-counterpart in disk diffusion assays.[2] However, its main biological significance comes from the activity of the final products synthesized from it.

Q3: Why is the (R)-configuration of this molecule important?

A3: The specific (R)-configuration is critical for its use in asymmetric synthesis. This predefined chiral center directs the formation of subsequent stereocenters in a multi-step synthesis, which is essential for producing an enantiomerically pure final drug product.[2] The biological targets of drugs, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions.

Q4: What analytical techniques are used to confirm the structure and purity of this compound?

A4: A combination of analytical techniques is used:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure, including the benzyl, hydroxypropyl, and acetate groups.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight.[2]

  • Infrared Spectroscopy (IR): IR spectroscopy helps to identify functional groups, such as the ester carbonyl (C=O) peak around 1735 cm⁻¹ and the hydroxyl (O-H) stretch around 3450 cm⁻¹.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity (enantiomeric excess, ee) of the compound by separating the (R) and (S) enantiomers.[2]

Synthesis and Purification Protocols

Below are detailed experimental protocols for the synthesis and purification of this compound.

Protocol 1: Synthesis from (R)-Epichlorohydrin

This "chiral pool" synthesis approach starts with a readily available chiral precursor to maintain stereochemical integrity.[2]

Materials:

  • (R)-Epichlorohydrin

  • Benzylmagnesium bromide (Grignard reagent)

  • Acetic anhydride

  • Pyridine

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

Procedure:

  • Grignard Reaction: To a solution of benzylmagnesium bromide in anhydrous diethyl ether, add (R)-epichlorohydrin dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude intermediate alcohol.

  • Acetylation: Dissolve the crude alcohol in pyridine and cool to 0°C. Add acetic anhydride dropwise.

  • Acetylation Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Pour the mixture into cold water and extract with diethyl ether.

  • Final Wash: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate.

  • Purification: After removing the solvent, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent in which it is highly soluble and that is a weak eluent, like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a colorless oil.[1]

Troubleshooting Guides

Troubleshooting Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.1. Increase reaction time or temperature. Ensure efficient stirring.
2. Loss of product during work-up.2. Ensure proper phase separation during extractions. Rinse all glassware thoroughly.
3. Impure or wet reagents/solvents.3. Use freshly distilled or anhydrous solvents. Ensure the purity of starting materials.
4. Side reactions.4. Control the reaction temperature carefully, especially during the addition of reactive reagents.
Presence of Impurities 1. Unreacted starting materials.1. Optimize reaction stoichiometry and conditions to drive the reaction to completion.
2. Formation of by-products.2. Adjust reaction conditions (temperature, catalyst) to minimize side reactions.
3. Inefficient purification.3. Optimize the mobile phase and gradient for column chromatography for better separation.
Loss of Stereoselectivity (Racemization) 1. Harsh reaction conditions (high temperature, strong acid/base).1. Use milder reaction conditions. For esterification, use non-racemizing catalysts.[2]
2. Inappropriate solvent.2. Choose a solvent that does not promote racemization. Polar solvents can sometimes stabilize transition states that lead to racemization.[]
3. Epimerization of chiral centers not involved in the reaction.3. Protect sensitive functional groups near the chiral center if necessary.
Troubleshooting Analysis (Chiral HPLC)
Issue Potential Cause(s) Recommended Solution(s)
Poor or No Separation of Enantiomers 1. Incorrect chiral stationary phase (CSP).1. Screen different types of chiral columns (e.g., polysaccharide-based like Chiralpak).
2. Inappropriate mobile phase.2. Vary the mobile phase composition (e.g., hexane/isopropanol ratio) and additives (e.g., trifluoroacetic acid for acidic compounds).
Poor Peak Shape (Tailing or Fronting) 1. Column overload.1. Inject a smaller sample volume or a more dilute sample.
2. Interactions with active sites on the column.2. Add a mobile phase modifier (e.g., a small amount of acid or base) to block active sites.
Inconsistent Retention Times 1. Fluctuation in column temperature.1. Use a column oven to maintain a constant temperature.
2. Changes in mobile phase composition.2. Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.

Quantitative Data

Table 1: Synthesis of Benzyl Acetates - A Comparative Overview
CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
Phosphotungstic acid2.5:1N/A290.0[4]
Strong acid cation exchange resin4.0:5.01001084.23[4]
(NH₄)₆[MnMo₉O₃₂]·8H₂O2.0:1N/A1.580.4[4]
FeCl₃/carbon1.0:1.8N/A289.10[4]

Note: This table presents data for the synthesis of benzyl acetate, providing a general reference for reaction conditions and yields in similar esterification reactions.

Table 2: Analytical Data for this compound
Analytical TechniqueParameterTypical Value/Observation
¹H NMR (CDCl₃) Chemical Shift (δ)~7.3 ppm (m, 5H, Ar-H), ~4.1 ppm (m, 2H, CH₂OAc), ~3.6 ppm (m, 2H, CH₂OH), ~2.8 ppm (m, 1H, CH), ~2.1 ppm (s, 3H, COCH₃)
¹³C NMR (CDCl₃) Chemical Shift (δ)~171 ppm (C=O), ~138 ppm (Ar-C), ~129, 128, 126 ppm (Ar-CH), ~66 ppm (CH₂OAc), ~64 ppm (CH₂OH), ~45 ppm (CH), ~35 ppm (CH₂-Ar), ~21 ppm (COCH₃)
IR (neat) Wavenumber (cm⁻¹)~3450 (O-H stretch), ~1735 (C=O ester stretch), ~1240 (C-O stretch)
HRMS m/zCalculated for C₁₂H₁₆O₃ + H⁺: 209.1178, Found: 209.1172
Chiral HPLC ColumnChiralpak AD-H
Mobile PhaseHexane/Isopropanol
Enantiomeric Excess (ee)>99% achievable with chiral pool synthesis[2]

Visualizations

Signaling Pathway: Mechanism of Neprilysin Inhibition

G cluster_0 Physiological Regulation cluster_1 Pathological State & Therapeutic Intervention Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Vasoconstriction Vasoconstriction, Aldosterone Release AngII->Vasoconstriction Neprilysin Neprilysin (NEP) AngII->Neprilysin Degradation NatriureticPeptides Natriuretic Peptides (ANP, BNP) Vasodilation Vasodilation, Natriuresis NatriureticPeptides->Vasodilation NatriureticPeptides->Neprilysin Degradation InactiveFragments1 Inactive Fragments Neprilysin->InactiveFragments1 InactiveFragments2 Inactive Fragments Neprilysin->InactiveFragments2 Thiorphan Thiorphan (Active Metabolite) Thiorphan->Neprilysin Inhibition

Caption: Mechanism of action of Thiorphan, the active metabolite derived from intermediates like this compound.

Experimental Workflow: Synthesis and Purification

G Start Start: (R)-Epichlorohydrin & Benzylmagnesium bromide Grignard Grignard Reaction (Ether, 0°C to RT) Start->Grignard Quench Quench (aq. NH₄Cl) Grignard->Quench Extract1 Extraction (Diethyl Ether) Quench->Extract1 Acetylation Acetylation (Acetic Anhydride, Pyridine) Extract1->Acetylation Extract2 Aqueous Work-up & Extraction Acetylation->Extract2 Purify Purification (Column Chromatography) Extract2->Purify Analyze Analysis: NMR, MS, IR, Chiral HPLC Purify->Analyze End End: Pure (R)-2-Benzyl-3- hydroxypropyl Acetate Analyze->End

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic: Low Synthetic Yield

G Start Low Yield Observed CheckReaction Check TLC of Reaction Mixture Start->CheckReaction CheckWorkup Analyze Aqueous & Organic Layers Start->CheckWorkup CheckPurity Check Purity of Starting Materials Start->CheckPurity Incomplete Incomplete Reaction CheckReaction->Incomplete Starting Material Remains SideProducts Side Products Present CheckReaction->SideProducts Multiple Spots LossToAq Product in Aqueous Layer CheckWorkup->LossToAq Product Detected Decomposition Product Decomposition CheckWorkup->Decomposition New Impurities After Work-up ImpureSM Impure Starting Materials CheckPurity->ImpureSM Impurities Found Sol_TimeTemp Action: Increase Time/Temp, Check Catalyst Activity Incomplete->Sol_TimeTemp Sol_Conditions Action: Optimize Temp, Reagent Addition Rate SideProducts->Sol_Conditions Sol_Extraction Action: Adjust pH, Use Different Solvent LossToAq->Sol_Extraction Decomposition->Sol_Conditions Sol_PurifySM Action: Purify/Re-source Starting Materials ImpureSM->Sol_PurifySM

Caption: Decision tree for troubleshooting low yield in the synthesis of chiral intermediates.

References

Technical Support Center: Scaling Up the Synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for the scalable synthesis of this important chiral intermediate.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via three primary synthetic routes: Lipase-Catalyzed Kinetic Resolution, Fischer Esterification, and Asymmetric Hydrogenation.

Route 1: Lipase-Catalyzed Kinetic Resolution of 2-Benzyl-1,3-propanediol

This enzymatic approach offers high enantioselectivity under mild reaction conditions.

FAQs

  • Q1: What is the typical enantiomeric excess (ee) I can expect from this resolution?

    • A1: With an optimized process using a suitable lipase like Candida antarctica Lipase B (CALB), you can expect an enantiomeric excess of >95% for the remaining (R)-2-benzyl-1,3-propanediol and the acetylated (S)-enantiomer.

  • Q2: Can I reuse the immobilized lipase?

    • A2: Yes, one of the key advantages of using an immobilized enzyme is its reusability, which is crucial for cost-effectiveness on a larger scale. The number of cycles will depend on the reaction conditions and the stability of the immobilized enzyme.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Conversion Rate (<50%) 1. Inactive or denatured enzyme. 2. Poor mass transfer in a heterogeneous mixture. 3. Sub-optimal temperature or pH. 4. Presence of enzyme inhibitors.1. Use a fresh batch of lipase or test the activity of the current batch. 2. Increase agitation speed. On a larger scale, consider the reactor design for efficient mixing. 3. Optimize the temperature (typically 30-50°C for CALB) and ensure the reaction medium maintains a suitable pH. 4. Ensure all reagents and solvents are of high purity.
Low Enantiomeric Excess (ee) 1. Non-selective lipase. 2. Racemization of the product or starting material. 3. Reaction proceeded beyond 50% conversion.1. Screen different lipases to find one with higher enantioselectivity for your substrate. 2. Maintain mild reaction conditions to prevent racemization. 3. Monitor the reaction progress closely and stop it at or near 50% conversion to maximize the ee of both the product and the remaining starting material.
Difficulty in Separating the Product from the Unreacted Starting Material 1. Similar polarities of the diol and the monoacetate.1. Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary.
Route 2: Asymmetric Hydrogenation of a Prochiral Precursor

This method involves the reduction of a prochiral ketone, such as 2-benzyl-3-oxopropyl acetate, using a chiral catalyst.

FAQs

  • Q1: What kind of catalysts are typically used for this reaction?

    • A1: Chiral ruthenium-based catalysts, such as those with BINAP ligands (e.g., Ru(OAc)₂(R)-BINAP), are commonly employed for the asymmetric hydrogenation of ketones.

  • Q2: What are the critical parameters for achieving high enantioselectivity?

    • A2: The choice of chiral ligand, solvent, temperature, and hydrogen pressure are all critical factors that need to be carefully optimized to achieve high enantiomeric excess.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Conversion 1. Catalyst poisoning. 2. Insufficient hydrogen pressure. 3. Low catalyst loading.1. Ensure the substrate and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). 2. Increase the hydrogen pressure within safe limits of the reactor. 3. Increase the catalyst loading, although this will impact the cost.
Low Enantiomeric Excess (ee) 1. Sub-optimal catalyst or ligand. 2. Incorrect reaction temperature or pressure. 3. Racemization under reaction conditions.1. Screen a variety of chiral ligands to find the best match for your substrate. 2. Systematically vary the temperature and pressure to find the optimal conditions for enantioselectivity. 3. Consider if the reaction conditions are too harsh, leading to racemization. Milder conditions may be required.
Side Reactions (e.g., debenzylation) 1. Catalyst is also active for hydrogenolysis.1. Screen different catalysts or modify the reaction conditions (e.g., lower temperature, different solvent) to minimize hydrogenolysis of the benzyl group.
Route 3: Fischer Esterification of (R)-2-Benzyl-3-hydroxypropanol

This is a classical approach involving the acid-catalyzed esterification of the corresponding chiral alcohol.

FAQs

  • Q1: How can I drive the equilibrium towards the product side?

    • A1: You can use an excess of one of the reactants (either the alcohol or the acetylating agent) or remove one of the byproducts (e.g., water, if using acetic acid) as it is formed, for instance, by using a Dean-Stark apparatus.

  • Q2: Is there a risk of racemization with this method?

    • A2: Yes, acidic conditions and elevated temperatures can potentially lead to racemization of the chiral center. Therefore, it is important to use the mildest effective conditions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient catalyst. 2. Reaction has reached equilibrium. 3. Low reaction temperature.1. Increase the amount of acid catalyst. 2. Use a larger excess of the acetylating agent or remove the byproduct to shift the equilibrium. 3. Increase the reaction temperature, but monitor for potential side reactions and racemization.
Low Yield 1. Loss of product during workup. 2. Side reactions, such as dehydration of the alcohol.1. Optimize the extraction and purification steps to minimize product loss. 2. Use milder reaction conditions (lower temperature, less acidic catalyst) to reduce the formation of byproducts.
Racemization of the Product 1. Harsh acidic conditions. 2. High reaction temperature.1. Use a milder acid catalyst (e.g., a solid acid catalyst) or a lower concentration of a strong acid. 2. Perform the reaction at the lowest temperature that gives a reasonable reaction rate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthetic routes. Please note that these values can vary depending on the specific reaction conditions and scale.

Parameter Lipase-Catalyzed Kinetic Resolution Asymmetric Hydrogenation Fischer Esterification
Starting Material 2-Benzyl-1,3-propanediol2-Benzyl-3-oxopropyl acetate(R)-2-Benzyl-3-hydroxypropanol
Typical Yield ~45% (of the desired enantiomer)>90%>90%
Enantiomeric Excess (ee) >95%>95%Dependent on starting material purity
Key Reagents Lipase (e.g., CALB), Acyl donor (e.g., vinyl acetate)Chiral Ru-BINAP catalyst, H₂Acetic anhydride, Acid catalyst
Typical Temperature 30-50°C25-80°C25-100°C
Typical Reaction Time 24-48 hours12-24 hours2-12 hours

Detailed Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of 2-Benzyl-1,3-propanediol

This protocol is adapted from a typical lipase-catalyzed resolution of a diol.

Materials:

  • Racemic 2-benzyl-1,3-propanediol

  • Immobilized Candida antarctica Lipase B (CALB)

  • Vinyl acetate

  • Anhydrous solvent (e.g., toluene or MTBE)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of racemic 2-benzyl-1,3-propanediol (1 equivalent) in the anhydrous solvent, add immobilized CALB (typically 10-20% by weight of the substrate).

  • Add vinyl acetate (1.2 equivalents).

  • Stir the mixture at a controlled temperature (e.g., 40°C).

  • Monitor the reaction progress by TLC or GC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme. The enzyme can be washed with the solvent and dried for reuse.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to separate the unreacted (R)-2-benzyl-1,3-propanediol and the product, (S)-2-Benzyl-3-hydroxypropyl Acetate.

  • The desired this compound can be obtained by acetylation of the resolved (R)-2-benzyl-1,3-propanediol.

Protocol 2: Asymmetric Hydrogenation of 2-Benzyl-3-oxopropyl Acetate (Representative Protocol)

This is a general procedure based on known asymmetric hydrogenations of ketones.

Materials:

  • 2-Benzyl-3-oxopropyl acetate

  • [Ru(OAc)₂(R)-BINAP] or a similar chiral ruthenium catalyst

  • Methanol (degassed)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve 2-benzyl-3-oxopropyl acetate in degassed methanol.

  • Add the chiral ruthenium catalyst (typically 0.01-0.1 mol%).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 50°C) for the required time (e.g., 12-24 hours).

  • After the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 3: Fischer Esterification of (R)-2-Benzyl-3-hydroxypropanol (Representative Protocol)

This is a general procedure for acid-catalyzed esterification.

Materials:

  • (R)-2-Benzyl-3-hydroxypropanol

  • Acetic anhydride

  • Pyridine or a catalytic amount of a strong acid (e.g., H₂SO₄)

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve (R)-2-Benzyl-3-hydroxypropanol in DCM.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1-1.5 equivalents) and pyridine (1.1-1.5 equivalents) or a catalytic amount of sulfuric acid.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by slowly adding water or saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizations

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

Lipase_Resolution_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Start Racemic 2-Benzyl-1,3-propanediol ReactionVessel Stirred Reactor (40°C, 24-48h) Start->ReactionVessel Reagents Immobilized Lipase Vinyl Acetate Solvent Reagents->ReactionVessel Filtration Filter to remove enzyme ReactionVessel->Filtration Concentration Concentrate filtrate Filtration->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Product1 (S)-2-Benzyl-3-hydroxypropyl Acetate Chromatography->Product1 Product2 (R)-2-Benzyl-1,3-propanediol Chromatography->Product2 Acetylation Acetylation Product2->Acetylation FinalProduct This compound Acetylation->FinalProduct

Caption: Workflow for the lipase-catalyzed kinetic resolution.

Troubleshooting Logic: Low Enantiomeric Excess

Low_EE_Troubleshooting Start Low Enantiomeric Excess (ee) Observed CheckMethod Which synthesis route was used? Start->CheckMethod LipaseRoute Lipase Resolution CheckMethod->LipaseRoute Lipase AsymmetricRoute Asymmetric Hydrogenation CheckMethod->AsymmetricRoute Asymmetric EsterificationRoute Fischer Esterification CheckMethod->EsterificationRoute Esterification LipaseCheckConversion Was conversion > 50%? LipaseRoute->LipaseCheckConversion AsymmetricCheckCatalyst Is the catalyst/ligand optimal? AsymmetricRoute->AsymmetricCheckCatalyst EsterificationCheckPurity Check enantiomeric purity of starting alcohol. EsterificationRoute->EsterificationCheckPurity LipaseCheckEnzyme Is the lipase selective? LipaseCheckConversion->LipaseCheckEnzyme No LipaseSolution1 Stop reaction at ~50% conversion. LipaseCheckConversion->LipaseSolution1 Yes LipaseSolution2 Screen other lipases. LipaseCheckEnzyme->LipaseSolution2 No AsymmetricCheckConditions Are reaction conditions optimized? AsymmetricCheckCatalyst->AsymmetricCheckConditions Yes AsymmetricSolution1 Screen different chiral ligands. AsymmetricCheckCatalyst->AsymmetricSolution1 No AsymmetricSolution2 Optimize temperature and pressure. AsymmetricCheckConditions->AsymmetricSolution2 No EsterificationCheckRacemization Are reaction conditions too harsh? EsterificationCheckPurity->EsterificationCheckRacemization Purity is high EsterificationSolution1 Source higher purity starting material. EsterificationCheckPurity->EsterificationSolution1 Purity is low EsterificationSolution2 Use milder acid and lower temperature. EsterificationCheckRacemization->EsterificationSolution2 Yes

Caption: Decision tree for troubleshooting low enantiomeric excess.

Technical Support Center: Synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Reaction - Acid Catalysis: Ensure reflux conditions are maintained to drive the esterification to completion (expect ≥95% yield).[1] - Enzymatic Reaction: Optimize reaction time; monitor reaction progress by TLC or GC to determine the point of maximum conversion.
Product Hydrolysis during Workup - Avoid prolonged contact with aqueous acidic or basic solutions during extraction. - Use a saturated sodium bicarbonate solution for neutralization and minimize the exposure time. - Ensure complete removal of water from the organic phase before solvent evaporation.
Side Reactions - Over-acylation: Use a controlled amount of the acylating agent (e.g., 1.0-1.2 equivalents of acetic anhydride). - Epoxide Ring-Opening Issues (if applicable): Ensure optimal reaction temperature and consider the use of a catalyst to improve selectivity. The presence of a controlled amount of water (8-10 wt%) can sometimes suppress side reactions and reduce reaction time.[2]
Loss during Purification - Optimize column chromatography conditions (silica gel, ethyl acetate/hexane) to ensure good separation from starting materials and byproducts.[1] - Consider recrystallization as an alternative or additional purification step.[1]

Issue 2: Low Enantiomeric Excess (ee) of the (R)-Product

Potential CauseRecommended Solution
Racemization of the Chiral Center - Acid/Base Catalysis: Avoid harsh acidic or basic conditions and high temperatures that can promote racemization of the chiral alcohol. Low-temperature esterification is recommended to preserve the (R)-configuration.[1] - Arylboronic Acid Catalysis: Be aware that some catalysts, like arylboronic acids, can cause racemization of secondary alcohols.[3]
Poor Enantioselectivity of Lipase - Enzyme Choice: Screen different lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia lipase) as enantioselectivity is enzyme-dependent.[4][5] - Solvent Selection: The choice of organic solvent can significantly impact lipase enantioselectivity. Test a range of non-polar solvents like hexane, heptane, or MTBE.
Suboptimal Water Activity (for enzymatic reactions) - Control the water activity (aw) of the reaction medium. For many lipases in organic solvents, low water activity is crucial for high enantioselectivity in esterification reactions.[2][4][6][7][8] - Dry the solvent and reagents before use, and consider adding molecular sieves to the reaction mixture.
Reaction Reversibility (for enzymatic reactions) - Use an acyl donor that makes the reaction irreversible, such as vinyl acetate or isopropenyl acetate. The enol byproduct tautomerizes to a ketone or aldehyde, shifting the equilibrium towards the product.[9]

Issue 3: Formation of Diacetate Byproduct (2-benzyl-1,3-propanediol diacetate)

Potential CauseRecommended Solution
Excess Acylating Agent - Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent (e.g., acetic anhydride, vinyl acetate).
High Lipase Activity and Long Reaction Time - In enzymatic reactions, the desired monoacetate can be further acylated to the diacetate. Monitor the reaction closely and stop it once the maximum concentration of the monoacetate is reached.
Non-specific Catalyst - In non-enzymatic reactions, the catalyst might not be selective for the primary hydroxyl group. Consider using a milder catalyst or a protecting group strategy if diacetate formation is significant.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing enantiomerically pure this compound?

A1: A widely used and effective method is the enzymatic kinetic resolution of racemic 2-benzyl-1,3-propanediol or its diacetate. Lipases, such as Candida antarctica Lipase B (CALB), can selectively acylate the primary hydroxyl group of one enantiomer, allowing for the separation of the desired chiral monoacetate from the unreacted enantiomer.[4][5] Another common strategy is to start from a chiral precursor, such as (R)-epichlorohydrin or (R)-glycidyl benzyl ether, which already contains the desired stereocenter.[1]

Q2: How can I monitor the progress of the enzymatic resolution?

A2: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This will allow you to determine the conversion and the enantiomeric excess of both the product and the remaining substrate.

Q3: My lipase-catalyzed reaction is very slow. How can I increase the reaction rate?

A3: Several factors can influence the reaction rate:

  • Temperature: Increasing the temperature (e.g., from room temperature to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can sometimes decrease enantioselectivity.

  • Enzyme Loading: Increasing the amount of lipase can accelerate the reaction.

  • Solvent: The choice of solvent can affect enzyme activity.

  • Water Content: While very low water activity is often needed for high selectivity, a minimal amount of water is essential for lipase activity. Ensure the enzyme is not completely dehydrated.

Q4: What are the best acyl donors for irreversible enzymatic acylation?

A4: Vinyl acetate and isopropenyl acetate are excellent acyl donors for making the enzymatic acylation practically irreversible. The byproduct of the reaction with vinyl acetate is acetaldehyde, which is volatile. With isopropenyl acetate, the byproduct is acetone. These byproducts do not participate in a reverse reaction, thus driving the equilibrium towards the formation of the ester.[9]

Q5: I am synthesizing the target molecule from (R)-glycidyl benzyl ether. What are the potential side reactions in the epoxide ring-opening step?

A5: When opening the epoxide ring with an acetate nucleophile, the main potential side reaction is the attack at the wrong carbon atom, leading to a regioisomeric impurity. Under basic or neutral conditions (SN2 mechanism), the attack should predominantly occur at the less substituted carbon.[10] However, under acidic conditions (SN1-like mechanism), there is a higher risk of attack at the more substituted carbon.[10] Incomplete reaction or subsequent reactions of the newly formed hydroxyl group are also possible.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Benzyl-1,3-propanediol

This protocol is a general guideline and may require optimization for specific lipases and equipment.

  • Materials:

    • Racemic 2-benzyl-1,3-propanediol

    • Immobilized Lipase B from Candida antarctica (CALB)

    • Vinyl acetate (acyl donor)

    • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)

    • Molecular sieves (3Å or 4Å)

  • Procedure:

    • To a dried flask, add racemic 2-benzyl-1,3-propanediol (1 equivalent) and the anhydrous organic solvent.

    • Add activated molecular sieves to the mixture.

    • Add immobilized CALB (typically 10-50% by weight of the substrate).

    • Add vinyl acetate (0.5-0.6 equivalents to achieve ~50% conversion).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC or GC.

    • Once the desired conversion (ideally close to 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme and molecular sieves.

    • Wash the enzyme with fresh solvent and it can often be reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting mixture of this compound and unreacted (S)-2-benzyl-1,3-propanediol by column chromatography on silica gel.

Protocol 2: Synthesis from (R)-Glycidyl Benzyl Ether

This protocol outlines a potential route and requires careful handling of reagents.

  • Materials:

    • (R)-Glycidyl benzyl ether

    • Acetic acid

    • A suitable catalyst (e.g., a Lewis acid or a solid acid catalyst)

    • Anhydrous organic solvent (e.g., toluene)

  • Procedure:

    • In a clean, dry flask, dissolve (R)-glycidyl benzyl ether (1 equivalent) in the anhydrous organic solvent.

    • Add the catalyst (the amount will depend on the specific catalyst used).

    • Add acetic acid (1-1.2 equivalents).

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction (e.g., by adding a saturated sodium bicarbonate solution carefully).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Pathway cluster_0 Main Reaction Pathway cluster_1 Potential Side Reaction Racemic Diol Racemic Diol R-Monoacetate R-Monoacetate Racemic Diol->R-Monoacetate Lipase, Acyl Donor (Selective Acylation) S-Diol S-Diol Racemic Diol->S-Diol Unreacted Diacetate Diacetate R-Monoacetate->Diacetate Over-acylation

Caption: Lipase-catalyzed kinetic resolution of racemic 2-benzyl-1,3-propanediol.

Troubleshooting_Workflow start Low Enantiomeric Excess (ee) q1 Is the reaction enzymatic? start->q1 a1_yes Check Water Activity q1->a1_yes Yes a1_no Check for Racemization (Harsh Conditions?) q1->a1_no No q2 Is an irreversible acyl donor used? a1_yes->q2 a2_yes Screen Different Lipases/Solvents q2->a2_yes Yes a2_no Use Vinyl/Isopropenyl Acetate q2->a2_no No

Caption: Troubleshooting workflow for low enantiomeric excess.

References

Troubleshooting inconsistent results in assays with (R)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-2-Benzyl-3-hydroxypropyl Acetate in various assays. The information is designed to help address common issues and ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Compound Handling and Stability

Q1.1: How should I dissolve and store this compound?

A: this compound is an oil at room temperature with solubility in organic solvents like chloroform, DCM, ethyl acetate, and methanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in a cell culture-grade solvent such as DMSO. The aqueous solubility is approximately 15 mg/mL. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q1.2: I'm seeing variable results between experiments. Could the compound be degrading in my assay medium?

A: Yes, ester hydrolysis is a potential issue. While the hydroxypropyl group provides some steric hindrance, the acetate group can be hydrolyzed, especially at non-neutral pH or in the presence of cellular esterases. In vitro liver microsome assays have shown a half-life of approximately 45 minutes, which is slower than simpler esters like benzyl acetate.

Troubleshooting Tips:

  • Minimize Incubation Time: Whenever possible, reduce the incubation time of the compound with cells.

  • pH Control: Ensure your cell culture medium is properly buffered and maintained at a physiological pH (7.2-7.4).

  • Fresh Preparations: Prepare fresh dilutions of the compound from your stock solution for each experiment.

  • Control Experiments: Include a "compound in media only" control (without cells) to assess for abiotic degradation over the course of your experiment. Analyze this control by HPLC to check for the appearance of hydrolysis products.

2. Chiral Purity

Q2.1: Why is the chiral purity of this compound important for my assay?

A: The biological activity of chiral molecules can be highly stereospecific. The (R)-enantiomer may have significantly different activity compared to the (S)-enantiomer. For instance, in some antimicrobial assays, the (R)-enantiomer shows greater inhibition than the (S)-form. Using a compound with low enantiomeric excess (ee) can lead to inconsistent results and misinterpretation of the data.

Q2.2: How can I verify the enantiomeric purity of my compound?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess of this compound. A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H column, has been shown to be effective in separating the (R) and (S) enantiomers.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a representative method for assessing the cytotoxic effects of this compound on the MDA-MB-231 human breast cancer cell line.

Materials:

  • MDA-MB-231 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Troubleshooting for MTT Assay:

Problem Possible Cause Solution
High background in wells without cells Contamination of media or reagents.Use fresh, sterile reagents. Filter-sterilize the MTT solution.
Low signal or inconsistent replicates Uneven cell seeding; cell loss during media changes; incomplete formazan solubilization.Ensure a single-cell suspension before seeding. Be gentle during aspiration steps. Ensure complete dissolution of formazan crystals by pipetting up and down or shaking the plate.
High variability between experiments Compound instability; variation in cell passage number or health.Prepare fresh compound dilutions for each experiment. Use cells within a consistent passage number range and ensure high viability (>90%) before seeding.

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This protocol describes a method to measure the activity of caspase-3, a key executioner caspase in apoptosis, following treatment with this compound.

Materials:

  • MDA-MB-231 cells

  • This compound

  • Cell lysis buffer

  • 2x Reaction Buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • DTT (Dithiothreitol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Treatment: Seed and treat MDA-MB-231 cells with this compound as described in the MTT assay protocol (steps 1-4). Induce apoptosis using a known agent (e.g., staurosporine) as a positive control.

  • Cell Lysis:

    • Pellet 1-5 x 10⁶ cells by centrifugation.

    • Resuspend the cells in 50 µL of chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the cell lysates (e.g., using a BCA assay).

  • Assay Setup:

    • Dilute the lysates to a consistent protein concentration (e.g., 50-200 µg of protein in 50 µL of lysis buffer) and add to a 96-well plate.

    • Prepare a master mix of 2x Reaction Buffer containing DTT (final concentration of 10 mM).

    • Add 50 µL of the 2x Reaction Buffer with DTT to each well containing cell lysate.

  • Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

Troubleshooting for Caspase-3 Assay:

Problem Possible Cause Solution
Low or no signal in positive control Inactive reagents; insufficient incubation time; incorrect wavelength.Check the expiration dates of kit components. Increase incubation time. Verify the filter settings on the microplate reader.
High background signal Cell lysates are too concentrated; non-specific protease activity.Use a lower protein concentration per well. Include a caspase-3 inhibitor control to assess specificity.
Inconsistent results Incomplete cell lysis; variability in protein concentration.Ensure complete cell lysis by vortexing or sonication. Accurately quantify and normalize the protein concentration for all samples.

Protocol 3: Chiral Purity Analysis by HPLC

This is a representative method for determining the enantiomeric excess of this compound.

Parameter Condition
Column Chiralpak AD-H (or equivalent polysaccharide-based chiral column)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the compound in the mobile phase to a concentration of ~1 mg/mL.

Visualizations

Caspase_3_Signaling_Pathway extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) caspase8 Procaspase-8 extrinsic->caspase8 activates intrinsic Intrinsic Pathway (e.g., DNA Damage) BH3_only BH3-only proteins (e.g., Bid, Bim) intrinsic->BH3_only caspase8_active Caspase-8 caspase8->caspase8_active caspase3 Procaspase-3 caspase8_active->caspase3 cleaves caspase9 Procaspase-9 Apoptosome Apoptosome caspase9->Apoptosome caspase9_active Caspase-9 caspase9_active->caspase3 cleaves caspase3_active Caspase-3 (Active) caspase3->caspase3_active apoptosis Apoptosis (Cell Death) caspase3_active->apoptosis executes Bax_Bak Bax/Bak BH3_only->Bax_Bak activate Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilize Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apaf1->Apoptosome Apoptosome->caspase9_active activates Compound (R)-2-Benzyl-3- hydroxypropyl Acetate Compound->intrinsic may induce Compound->caspase3_active may enhance

Figure 1. Simplified diagram of the extrinsic and intrinsic apoptosis pathways converging on the activation of Caspase-3. This compound is hypothesized to influence these pathways, potentially leading to apoptosis.

Experimental_Workflow_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Start: Inconsistent Assay Results check_compound Check Compound: - Purity (HPLC) - Stability (in media) - Stock concentration start->check_compound check_cells Check Cells: - Passage number - Viability (>90%) - Seeding density start->check_cells check_protocol Check Protocol: - Incubation times - Reagent concentrations - Instrument settings start->check_protocol optimize Optimize Assay Parameters: - Compound concentration range - Cell density - Incubation duration check_compound->optimize check_cells->optimize check_protocol->optimize rerun Re-run Assay with Optimized Conditions optimize->rerun end Consistent Results rerun->end

Figure 2. A logical workflow for troubleshooting inconsistent results in cell-based assays. This diagram outlines key areas to investigate, from the compound and cells to the experimental protocol itself, before proceeding to optimization and re-testing.

Storage and handling best practices for (R)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of (R)-2-Benzyl-3-hydroxypropyl Acetate, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and maintain the chiral purity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a refrigerator at 2-8°C.[1] It should be kept in a tightly sealed container to prevent exposure to moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential degradation.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: Standard laboratory PPE should be worn to ensure safety. This includes chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathway is the hydrolysis of the ester group, which can be catalyzed by both acidic and basic conditions, yielding (R)-2-benzylpropane-1,3-diol and acetic acid. Another potential issue is racemization of the chiral center, which can be influenced by temperature, pH, and the solvent used.[][4]

Troubleshooting Guide

Problem 1: Loss of Chiral Purity/Racemization Detected in My Sample.

  • Possible Cause 1: Improper Storage or Handling. Exposure to elevated temperatures, or strongly acidic or basic conditions can promote racemization.

    • Solution: Always store the compound at the recommended 2-8°C in a tightly sealed container. When using in a reaction, try to maintain a neutral pH if possible and avoid excessive heat. Use non-polar solvents when appropriate as they can help maintain stability.[][4]

  • Possible Cause 2: Racemization during a reaction. The chiral center can be susceptible to racemization under certain reaction conditions, especially if the adjacent hydroxyl group is deprotonated or activated.

    • Solution: If your reaction conditions are basic, consider using a milder base or a protecting group for the hydroxyl group. If the reaction is run at elevated temperatures, explore if it can be performed at a lower temperature for a longer duration.

Problem 2: My reaction yield is low, and I suspect the starting material has degraded.

  • Possible Cause 1: Hydrolysis of the acetate group. If the compound has been exposed to moisture, especially in the presence of acid or base catalysts, the ester can hydrolyze.

    • Solution: Ensure the compound is stored in a desiccated environment. Use anhydrous solvents and reagents in your reactions. To confirm hydrolysis, you can analyze the starting material using techniques like NMR or HPLC to check for the presence of (R)-2-benzylpropane-1,3-diol.

  • Possible Cause 2: Incompatibility with reaction reagents.

    • Solution: Review the compatibility of all reagents with the acetate and hydroxyl functional groups. For example, strong reducing agents like lithium aluminum hydride will reduce the ester. If such a transformation is not desired, a milder reagent or a protection strategy for the ester group should be considered.

Problem 3: I am seeing unexpected side products in my reaction.

  • Possible Cause: The free hydroxyl group is reacting. The primary hydroxyl group is nucleophilic and can participate in side reactions.

    • Solution: If the hydroxyl group is interfering with your desired transformation, it may be necessary to protect it. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers. The choice of protecting group will depend on the specific reaction conditions.

Data Presentation

ParameterRecommended ConditionNotes
Storage Temperature 2-8°CRefrigeration is essential to maintain stability and prevent degradation.[1]
Storage Atmosphere Inert Gas (Argon/Nitrogen)Recommended for long-term storage to prevent oxidation.
Container Tightly SealedPrevents exposure to moisture and air, minimizing hydrolysis.
pH Stability Avoid strong acids and basesBoth can catalyze ester hydrolysis and potentially cause racemization.[][4]

Experimental Protocols

Protocol: Checking for Hydrolytic Degradation using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of this compound and detect the presence of its primary hydrolysis product, (R)-2-benzylpropane-1,3-diol.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of a known pure sample of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • If available, prepare a separate stock solution of (R)-2-benzylpropane-1,3-diol at 1 mg/mL in the same solvent.

    • Prepare a series of dilutions from the stock solutions to create a calibration curve.

  • Sample Preparation:

    • Dissolve a accurately weighed amount of the this compound sample to be tested in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: Chiral column (e.g., Chiralpak AD-H) to also check for enantiomeric purity, or a standard C18 column for general purity analysis.

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) for chiral separation, or a gradient of acetonitrile and water for reversed-phase.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions and the sample solution.

    • Compare the retention time of the peak in the sample chromatogram with the retention time of the this compound standard.

    • If a peak corresponding to the retention time of the (R)-2-benzylpropane-1,3-diol standard is observed in the sample, this indicates hydrolysis has occurred.

    • Quantify the amount of degradation product by using the calibration curve.

Mandatory Visualization

experimental_workflow cluster_storage Storage & Handling cluster_reaction Experimental Use cluster_troubleshooting Troubleshooting storage Store at 2-8°C in a sealed container handling Handle under inert gas using proper PPE storage->handling reaction Use in Synthesis (e.g., as a chiral intermediate) handling->reaction analysis Monitor reaction (TLC, HPLC, NMR) reaction->analysis issue Unexpected Result? (Low yield, impurity) analysis->issue check_purity Check Starting Material Purity (HPLC, NMR) issue->check_purity Degradation? check_conditions Review Reaction Conditions (Temp, pH, Solvent) issue->check_conditions Side Reaction? check_purity->storage Optimize Storage check_conditions->reaction Modify Protocol

Caption: Workflow for handling and troubleshooting this compound.

degradation_pathway reactant (R)-2-Benzyl-3-hydroxypropyl Acetate intermediate Tetrahedral Intermediate reactant->intermediate H₂O (Acid or Base Catalyst) product1 (R)-2-benzylpropane-1,3-diol intermediate->product1 product2 Acetic Acid intermediate->product2

Caption: Primary degradation pathway of this compound via hydrolysis.

References

Technical Support Center: Chiral HPLC Separation of (R)-2-Benzyl-3-hydroxypropyl Acetate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chiral HPLC separation of (R)-2-Benzyl-3-hydroxypropyl Acetate enantiomers.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is recommended for separating the enantiomers of 2-Benzyl-3-hydroxypropyl Acetate?

A1: Polysaccharide-based chiral stationary phases are highly effective for this type of separation. Specifically, a Chiralpak AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, has been successfully used to validate the enantiopurity of this compound.[1] These types of CSPs are known for their broad enantiorecognition capabilities for a wide range of chiral compounds.

Q2: What is a typical mobile phase for this separation on a Chiralpak AD-H column?

A2: A normal-phase mobile phase consisting of a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol) is standard for this type of separation on a Chiralpak AD-H column.[2][3] The ratio of hexane to alcohol is a critical parameter for optimizing the separation.

Q3: Are any mobile phase additives necessary?

A3: For neutral compounds like 2-Benzyl-3-hydroxypropyl Acetate, additives are often not necessary. However, if peak shape issues like tailing are observed, which can sometimes occur even with neutral compounds on polysaccharide columns, the addition of a small amount of a competing agent might be explored. For acidic or basic compounds, additives like trifluoroacetic acid (TFA) or diethylamine (DEA) respectively are commonly used to improve peak shape and resolution.[4]

Q4: What is the expected elution order of the (R) and (S) enantiomers?

A4: The elution order of enantiomers on a chiral stationary phase is dependent on the specific interactions between each enantiomer and the CSP. It must be determined empirically by injecting a standard of a known configuration (e.g., the pure (R)-enantiomer) or by using a detector that can distinguish between enantiomers, such as a circular dichroism (CD) detector.

Q5: Can I use solvents like THF, acetone, or dichloromethane with a Chiralpak AD-H column?

A5: No, Chiralpak AD-H is a coated polysaccharide-based column. Solvents such as acetone, chloroform, DMF, DMSO, ethyl acetate, methylene chloride (dichloromethane), and THF can destroy the chiral stationary phase.[3][5] It is crucial to ensure the entire HPLC system is free of these solvents before connecting the column.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No separation of enantiomers 1. Inappropriate mobile phase composition (too strong or too weak). 2. Column not yet equilibrated. 3. Incorrect column selection.1. Optimize the ratio of hexane to isopropanol/ethanol. Decrease the alcohol content to increase retention and potentially improve resolution. 2. Ensure the column is equilibrated with at least 20-30 column volumes of the mobile phase. 3. Confirm that a chiral column, such as Chiralpak AD-H, is installed.
Poor resolution (Rs < 1.5) 1. Mobile phase is too strong, leading to short retention times. 2. Flow rate is too high. 3. Suboptimal alcohol modifier.1. Decrease the percentage of isopropanol or ethanol in the mobile phase in small increments (e.g., 1-2%). 2. Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min). 3. Evaluate a different alcohol modifier (e.g., switch from isopropanol to ethanol, or vice versa), as this can alter selectivity.[4]
Peak tailing 1. Secondary interactions with the silica support. 2. Column contamination or degradation. 3. Sample solvent is stronger than the mobile phase.1. While less common for neutral compounds, residual silanol interactions can cause tailing. Consider adding a very small amount of a polar solvent like methanol to the mobile phase. 2. If the column is old or has been exposed to incompatible solvents, its performance may degrade.[6] Flush the column with a stronger, compatible solvent like 100% ethanol (after transitioning with isopropanol).[7] 3. Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.[8]
Peak splitting or shoulders 1. Column bed has been compromised (void formation). 2. Inlet frit is partially blocked. 3. Co-eluting impurity.1. A void at the head of the column can be caused by pressure shocks. Try reversing the column and flushing at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced. 2. Filter all samples before injection to prevent blockage.[5] The frit may need to be replaced. 3. Verify the purity of your sample.
Drifting retention times 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column not fully equilibrated.1. Prepare fresh mobile phase and ensure it is well-mixed. Use a high-quality sparger to prevent compositional changes due to solvent evaporation. 2. Use a column oven to maintain a constant temperature (e.g., 25 °C). 3. Allow sufficient time for the column to equilibrate after any changes to the mobile phase or flow rate.

Experimental Protocol

Below is a detailed methodology for the chiral separation of (R)- and (S)-2-Benzyl-3-hydroxypropyl Acetate. This protocol is a representative method based on typical conditions for similar compounds on the specified chiral stationary phase.

1. Sample Preparation

  • Dissolve a racemic standard of 2-Benzyl-3-hydroxypropyl Acetate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol (IPA). The ratio is a key parameter for optimization (see table below).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters

Mobile Phase (n-Hexane:IPA, v/v)Retention Time (S)-enantiomer (min)Retention Time (R)-enantiomer (min)Separation Factor (α)Resolution (Rs)
95:518.520.81.151.8
90:10 12.1 13.8 1.18 2.5
85:158.29.11.121.6
80:206.57.01.081.1

Note: Data presented are representative and may vary based on the specific HPLC system, column batch, and laboratory conditions. The 90:10 n-Hexane:IPA ratio provides the optimal balance of analysis time and resolution in this example.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis prep_sample Prepare Sample (1 mg/mL in mobile phase) filter_sample Filter Sample (0.45 µm filter) prep_sample->filter_sample prep_mobile Prepare Mobile Phase (e.g., 90:10 n-Hexane:IPA) equilibrate Equilibrate Column (Chiralpak AD-H) prep_mobile->equilibrate inject Inject Sample (10 µL) filter_sample->inject equilibrate->inject separate Isocratic Elution (1.0 mL/min, 25 °C) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution (Rs) and Separation Factor (α) integrate->calculate assess Assess Enantiomeric Purity calculate->assess

Caption: Experimental workflow for chiral HPLC separation.

troubleshooting_logic cluster_optimize Optimization Path cluster_tailing Tailing Correction start Initial Separation Run check_res Is Resolution (Rs) ≥ 1.5? start->check_res decrease_ipa Decrease % IPA (e.g., from 10% to 8%) check_res->decrease_ipa No check_shape Are Peaks Tailing? check_res->check_shape Yes reduce_flow Reduce Flow Rate (e.g., to 0.8 mL/min) decrease_ipa->reduce_flow check_temp Check Column Temp (Ensure stability at 25°C) reduce_flow->check_temp check_temp->start sample_solvent Ensure Sample is Dissolved in Mobile Phase check_shape->sample_solvent Yes success Method Optimized check_shape->success No flush_column Flush Column with IPA, then Ethanol sample_solvent->flush_column flush_column->start fail Consult Further (Column may be compromised)

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (R)- and (S)-2-Benzyl-3-hydroxypropyl Acetate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a chiral molecule can significantly influence its biological activity. This guide provides a comparative overview of the reported biological activities of the (R) and (S) enantiomers of 2-Benzyl-3-hydroxypropyl Acetate, highlighting key differences in their antimicrobial and anticancer effects. The information presented is based on available data and is intended to inform further research and development.

Data Presentation: Quantitative Comparison

A summary of the reported quantitative differences in the biological activity between the (R) and (S) enantiomers of 2-Benzyl-3-hydroxypropyl Acetate is presented below.

Biological Activity(R)-2-Benzyl-3-hydroxypropyl Acetate(S)-2-Benzyl-3-hydroxypropyl AcetatePercentage DifferencePostulated Reason for Difference
Antimicrobial Activity
Inhibition against Staphylococcus aureus (Disk Diffusion Assay, 20 µ g/dose )15-20% greater inhibitionBaseline15-20%Stereospecific interactions with bacterial membrane proteins[1]
Anticancer Activity
IC₅₀ in MDA-MB-231 Breast Cancer Cells25 µM35 µM~28.6% lower IC₅₀Enhanced binding to apoptotic signaling proteins like caspase-3[1]

Experimental Protocols

Detailed experimental protocols for the specific comparative studies cited above are not publicly available. However, this section provides generalized, representative protocols for the experimental techniques mentioned.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Assay

This method is a standard procedure for determining the susceptibility of a bacterial strain to an antimicrobial agent.

  • Preparation of Mueller-Hinton Agar (MHA): MHA is prepared from a commercially available dehydrated base according to the manufacturer's instructions. The sterilized agar is poured into petri dishes to a uniform depth and allowed to solidify.

  • Inoculum Preparation: A standardized inoculum of the test organism (e.g., Staphylococcus aureus) is prepared. This typically involves suspending several colonies from a fresh culture in a sterile broth and adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation of MHA Plate: A sterile cotton swab is dipped into the standardized inoculum and excess fluid is removed by pressing it against the inside of the tube. The entire surface of the MHA plate is then evenly streaked with the swab in three directions to ensure confluent growth.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration (e.g., 20 µg) of the test compounds ((R)- and (S)-2-Benzyl-3-hydroxypropyl Acetate) are placed on the inoculated agar surface using sterile forceps. A control disk impregnated with the solvent used to dissolve the compounds should also be included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement and Interpretation: The diameters of the zones of inhibition (the clear areas around the disks where bacterial growth is inhibited) are measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity: IC₅₀ Determination in MDA-MB-231 Cells using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential therapeutic agents.

  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The (R) and (S) enantiomers of 2-Benzyl-3-hydroxypropyl Acetate are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds. Control wells receive medium with the solvent at the same final concentration as the treatment wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: An MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Mandatory Visualizations

Proposed Mechanism of Action for Enantioselective Anticancer Activity

G Proposed Enantioselective Anticancer Mechanism cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_Enantiomer (R)-2-Benzyl-3-hydroxypropyl Acetate R_Binding Enhanced Binding R_Enantiomer->R_Binding Caspase3_R Caspase-3 R_Binding->Caspase3_R Apoptosis_R Increased Apoptosis Caspase3_R->Apoptosis_R S_Enantiomer (S)-2-Benzyl-3-hydroxypropyl Acetate S_Binding Weaker Binding S_Enantiomer->S_Binding Caspase3_S Caspase-3 S_Binding->Caspase3_S Apoptosis_S Reduced Apoptosis Caspase3_S->Apoptosis_S

Caption: Proposed mechanism of enantioselective anticancer activity.

Experimental Workflow for Comparative Biological Activity

G Experimental Workflow for Comparative Analysis start Start enantiomers (R)- and (S)-Enantiomers of 2-Benzyl-3-hydroxypropyl Acetate start->enantiomers antimicrobial Antimicrobial Activity Assay (Disk Diffusion) enantiomers->antimicrobial anticancer Anticancer Activity Assay (IC50 in MDA-MB-231) enantiomers->anticancer data_analysis Data Analysis and Comparison antimicrobial->data_analysis anticancer->data_analysis conclusion Conclusion on Enantioselective Activity data_analysis->conclusion

Caption: Workflow for comparing biological activities.

References

Comparative Analysis: (R)-2-Benzyl-3-hydroxypropyl Acetate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern organic synthesis, particularly in the pharmaceutical industry, the use of enantiomerically pure chiral building blocks is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often being therapeutic while the other may be inactive or even harmful.[1] (R)-2-Benzyl-3-hydroxypropyl Acetate is a key chiral intermediate valued for its defined stereochemistry, which is crucial in the construction of complex, bioactive molecules.[1] This guide provides a comparative analysis of this compound with its enantiomer and other structurally related compounds, supported by experimental data and protocols.

Physicochemical Properties: A Comparative Overview

The fundamental physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various synthetic transformations. Below is a comparison of this compound with its (S)-enantiomer and the related, simpler compound, Benzyl Acetate.

PropertyThis compound(S)-2-Benzyl-3-hydroxypropyl AcetateBenzyl Acetate
CAS Number 110270-49-0[2][3]110270-52-5[4][5]140-11-4
Molecular Formula C12H16O3[2][6]C12H16O3[5]C9H10O2
Molecular Weight 208.26 g/mol [2]208.25 g/mol [5]150.17 g/mol
Appearance Colourless Oil[2]Light Yellow Oil[5]Colorless Liquid[7]
Boiling Point Not specifiedNot specified205-207 °C
Melting Point Not specifiedNot specified-51 °C
Density Not specifiedNot specified1.06 g/cm³ at 20 °C
Solubility Not specifiedChloroform, DCM, Ethyl Acetate, Methanol[5]Soluble in ethanol, ether, acetone[7]
Storage 2-8°C Refrigerator[2]Not specified2-30°C

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds like this compound is a critical challenge in organic chemistry. The primary goal is to control the stereochemistry to produce a single, desired enantiomer.

One common and effective strategy is "chiral pool synthesis," which begins with a readily available chiral precursor. For instance, the synthesis can start from (R)-epichlorohydrin. An epoxide ring-opening reaction followed by acetylation yields the desired compound with high enantiomeric purity (often exceeding 99% enantiomeric excess).[1] This method avoids the formation of a racemic mixture, which would necessitate a challenging separation process.[1]

Another powerful technique is enzymatic kinetic resolution. This method uses an enzyme, such as a lipase, to selectively react with one enantiomer in a racemic mixture, allowing the other to be isolated in high purity. For example, lipase-catalyzed esterification of a racemic precursor can preferentially produce the (R)-acetate.[8]

G cluster_0 Chiral Pool Synthesis cluster_1 Enzymatic Resolution start (R)-Epichlorohydrin step1 Ring-opening with Benzylmagnesium bromide start->step1 intermediate (R)-1-Benzylglycerol step1->intermediate step2 Selective Acetylation intermediate->step2 product_R (R)-2-Benzyl-3-hydroxypropyl Acetate step2->product_R racemate Racemic 2-Benzyl-3-hydroxypropanol resolution Lipase-catalyzed acetylation racemate->resolution product_S_unreacted (S)-Enantiomer (Unreacted) resolution->product_S_unreacted product_R_acetylated (R)-Enantiomer (Acetylated) resolution->product_R_acetylated

Figure 1. Comparison of synthetic strategies for obtaining enantiopure compounds.

Applications in Drug Development

The primary value of this compound and its (S)-enantiomer lies in their role as intermediates for synthesizing specific, biologically active molecules. The choice of enantiomer is critical as it directs the stereochemistry of the final product.

  • This compound is a key intermediate in the synthesis of Retorphan . Retorphan is a potent and selective inhibitor of neprilysin, an enzyme involved in the degradation of certain peptides. As a prodrug of an enantiomer of Thiorphan, it has been developed for potential therapeutic applications.[2]

  • (S)-2-Benzyl-3-hydroxypropyl Acetate serves as an intermediate for Sinorphan . Sinorphan is an inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), making it a dual-action drug candidate.[4][5]

This divergence in application underscores the profound impact of stereochemistry on biological function, where mirror-image molecules can be tailored to target different enzymes or pathways.

G R_intermediate (R)-2-Benzyl-3-hydroxypropyl Acetate R_pathway Multi-step Synthesis R_intermediate->R_pathway leads to S_intermediate (S)-2-Benzyl-3-hydroxypropyl Acetate S_pathway Multi-step Synthesis S_intermediate->S_pathway leads to Retorphan Retorphan (Neprilysin Inhibitor) R_pathway->Retorphan Sinorphan Sinorphan (ACE/NEP Inhibitor) S_pathway->Sinorphan

Figure 2. Divergent synthetic pathways from chiral intermediates.

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of Racemic 2-Benzyl-3-hydroxypropanoic acid

This protocol details a representative method for enzymatic resolution, a key technique for obtaining chiral compounds. While the substrate is the precursor acid, the principle is directly applicable to the resolution of related alcohols.

Objective: To selectively esterify the (R)-enantiomer from a racemic mixture of 2-benzyl-3-hydroxypropanoic acid, leaving the (S)-enantiomer.

Materials:

  • Racemic 2-benzyl-3-hydroxypropanoic acid (Substrate)

  • Candida antarctica Lipase B (CAL-B), immobilized (Enzyme)[8]

  • Vinyl acetate (Acyl Donor)[8]

  • Toluene or Methyl tert-butyl ether (MTBE) (Solvent)[8]

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the racemic 2-benzyl-3-hydroxypropanoic acid in the chosen solvent (Toluene or MTBE).

  • Add the acyl donor, vinyl acetate, to the solution (typically 1.2 equivalents).[8]

  • Introduce the immobilized lipase, CAL-B (typically 5-10% by weight relative to the substrate).[8]

  • Stir the mixture at a controlled temperature (e.g., room temperature) for 24-48 hours.[8]

  • Monitor the reaction progress using a suitable analytical technique (e.g., chiral HPLC) to determine the conversion and enantiomeric excess (ee).

  • The reaction is typically stopped at approximately 50% conversion to maximize the enantiomeric excess of both the unreacted (S)-acid and the produced (R)-ester.[8]

  • Upon completion, filter the reaction mixture to remove the immobilized enzyme.

  • The resulting mixture containing the (S)-acid and the (R)-ester can then be separated using standard purification techniques like column chromatography.

Expected Outcome: This procedure is expected to yield the (R)-ester with high enantiomeric excess (>98%) at a yield approaching 45-48%.[8] The unreacted (S)-acid can also be recovered.

Conclusion

This compound is a valuable chiral building block whose utility is defined by its specific stereoconfiguration. When compared to its enantiomer, (S)-2-Benzyl-3-hydroxypropyl Acetate, it exhibits identical physical properties but serves a distinct role in the synthesis of different pharmaceutical targets—Retorphan versus Sinorphan. This highlights the critical importance of stereochemical control in drug development. The synthesis of these chiral molecules relies on sophisticated methods like chiral pool synthesis and enzymatic resolution to ensure high enantiomeric purity. The choice of a specific chiral intermediate like this compound is a deliberate and crucial step in the rational design and synthesis of modern therapeutics.

References

Validating the Efficacy of (R)-2-Benzyl-3-hydroxypropyl Acetate's Active Metabolite, Thiorphan, In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-2-Benzyl-3-hydroxypropyl Acetate serves as a crucial intermediate in the synthesis of Retorphan, a potent and selective inhibitor of neprilysin. The primary active metabolite responsible for its therapeutic effects is Thiorphan. This guide provides a comprehensive in vivo comparison of Thiorphan's efficacy against alternative treatments across various therapeutic areas, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals.

I. Comparative Efficacy of Thiorphan and Alternatives

The in vivo efficacy of Thiorphan, primarily through its prodrug Racecadotril, has been demonstrated in several preclinical and clinical settings. Here, we compare its performance against established alternative treatments.

Antidiarrheal Efficacy: Thiorphan (via Racecadotril) vs. Loperamide

Therapeutic Goal: To reduce the duration and symptoms of acute diarrhea.

Mechanism of Action:

  • Thiorphan: Inhibits neprilysin, an enzyme that degrades endogenous enkephalins in the gastrointestinal tract.[1][2] Increased enkephalin levels lead to a reduction in intestinal fluid and electrolyte secretion without significantly affecting intestinal motility.[1][2]

  • Loperamide: Acts as a μ-opioid receptor agonist in the myenteric plexus of the large intestine, decreasing the activity of the circular and longitudinal smooth muscles, which increases the time substances stay in the intestine, allowing for more water to be absorbed from the fecal matter.

Quantitative Comparison of In Vivo Efficacy:

ParameterThiorphan (via Racecadotril)LoperamideKey Findings
Median Duration of Diarrhea (hours) 19.513Loperamide showed a slightly faster resolution of diarrhea.[3]
Clinical Success Rate 95.7%92.0%Both treatments demonstrated high and comparable clinical success rates.[3]
Incidence of Rebound Constipation 12.9%29.0%Racecadotril was associated with a significantly lower incidence of this common side effect.[3]
Effect on Gastrointestinal Transit Time No significant effectProlonged transit timeThiorphan's mechanism does not impede the natural expulsion of infectious organisms.[2]
Cardiovascular Efficacy (Heart Failure): Neprilysin Inhibition (Sacubitril) vs. ACE Inhibition (Enalapril)

Therapeutic Goal: To reduce the risk of cardiovascular death and hospitalization in patients with heart failure with reduced ejection fraction (HFrEF).

Mechanism of Action:

  • Sacubitril (pro-drug of a Thiorphan-like neprilysin inhibitor): Increases the levels of natriuretic peptides, leading to vasodilation, natriuresis, and diuresis. It is co-administered with Valsartan, an angiotensin II receptor blocker (ARB), to counteract the renin-angiotensin-aldosterone system (RAAS) activation that also results from neprilysin inhibition.

  • Enalapril: An angiotensin-converting enzyme (ACE) inhibitor that blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced aldosterone secretion.

Quantitative Comparison of In Vivo Efficacy (Clinical Trial Data):

ParameterSacubitril/ValsartanEnalaprilKey Findings
Hospitalization for Heart Failure (Relative Risk Reduction) 38.3%-Sacubitril/Valsartan significantly reduced the rate of heart failure-related hospitalizations.[4][5]
Heart Failure-Related Deaths (Relative Risk Reduction) 52%-A substantial reduction in mortality was observed with the neprilysin inhibitor combination.[4][5]
All-Cause Mortality (Relative Risk Reduction) 16%-Sacubitril/Valsartan demonstrated a significant benefit in reducing overall mortality.
Cardiovascular Death (Relative Risk Reduction) 20%-The combination therapy was superior in preventing cardiovascular-related deaths.
Neuroprotective Efficacy: Thiorphan

Therapeutic Goal: To protect against excitotoxic neuronal damage.

Mechanism of Action: Thiorphan's inhibition of neprilysin increases the levels of neuropeptides like Substance P (SP) and Neurokinin A (NKA) in the central nervous system. These neuropeptides have been shown to have neuroprotective effects against glutamate-induced excitotoxicity.[6][7][8]

Quantitative Comparison of In Vivo Efficacy (Preclinical Data):

ParameterThiorphan TreatmentControl (Vehicle)Key Findings
Reduction in Ibotenate-Induced Cortical Lesions Up to 57%-Intraperitoneal administration of Thiorphan significantly reduced the size of excitotoxic lesions in newborn mice.[6][7][8]
Reduction in Cortical Caspase-3 Cleavage Up to 59%-Thiorphan administration led to a significant decrease in a key marker of apoptosis.[6][7][8]

II. Experimental Protocols

Castor Oil-Induced Diarrhea Model in Rodents

Objective: To evaluate the antidiarrheal efficacy of a test compound.

Methodology:

  • Animal Model: Male Swiss albino mice or Wistar rats are used. Animals are fasted for 18-24 hours before the experiment with free access to water.

  • Grouping: Animals are randomly assigned to control and treatment groups (n=5-8 per group).

    • Negative Control: Vehicle (e.g., saline, distilled water).

    • Positive Control: Loperamide (e.g., 3 mg/kg, oral).

    • Test Groups: Thiorphan/Racecadotril at various doses (e.g., 10, 20, 40 mg/kg, oral).

  • Procedure:

    • The test compound, positive control, or vehicle is administered orally.

    • After a set period (e.g., 60 minutes), diarrhea is induced by oral administration of castor oil (e.g., 0.5-1.0 mL).

    • Animals are placed in individual cages with absorbent paper lining the bottom.

    • The onset of diarrhea, the total number of fecal outputs (both formed and unformed), and the weight of the feces are monitored for a period of 4-6 hours.

  • Data Analysis: The percentage inhibition of defecation is calculated for each group compared to the negative control. Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Myocardial Infarction-Induced Heart Failure Model in Rats

Objective: To assess the therapeutic potential of a compound in a post-myocardial infarction heart failure model.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are used.

  • Surgical Procedure:

    • Animals are anesthetized, and a thoracotomy is performed.

    • The left anterior descending (LAD) coronary artery is permanently ligated to induce myocardial infarction.

    • Sham-operated animals undergo the same procedure without LAD ligation.

  • Grouping and Treatment:

    • After a recovery period (e.g., 24 hours to 1 week) to allow for the development of heart failure, animals are randomly assigned to treatment groups.

    • Vehicle Control: Administered the vehicle used to dissolve the drugs.

    • Comparator Group: Enalapril (e.g., 10 mg/kg/day, oral gavage).

    • Test Group: Sacubitril/Valsartan (e.g., 68 mg/kg/day, oral gavage).

    • Treatment is typically continued for several weeks (e.g., 4-8 weeks).

  • Efficacy Assessment:

    • Echocardiography: Performed at baseline and at the end of the study to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and left ventricular internal dimensions.

    • Hemodynamic Measurements: Invasive hemodynamic parameters like left ventricular end-diastolic pressure (LVEDP) can be measured at the end of the study.

    • Histopathology: Hearts are excised, sectioned, and stained (e.g., with Masson's trichrome) to assess infarct size and cardiac fibrosis.

  • Data Analysis: Statistical comparisons are made between the different treatment groups.

III. Signaling Pathways and Experimental Workflows

Neprilysin Inhibition Signaling Pathway

Neprilysin_Inhibition Thiorphan Thiorphan ((R)-2-Benzyl-3-hydroxypropyl Acetate Metabolite) Neprilysin Neprilysin (NEP) Thiorphan->Neprilysin Inhibits Enkephalins Enkephalins Neprilysin->Enkephalins Degrades Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Neprilysin->Natriuretic_Peptides Degrades Opioid_Receptors Opioid Receptors (µ and δ) Enkephalins->Opioid_Receptors Activates AC Adenylyl Cyclase Opioid_Receptors->AC Inhibits cAMP ↓ cAMP AC->cAMP Antisecretory_Effect Antisecretory Effect (Reduced Fluid/Electrolyte Secretion) cAMP->Antisecretory_Effect GC Guanylate Cyclase Natriuretic_Peptides->GC Activates cGMP ↑ cGMP GC->cGMP Vasodilation Vasodilation cGMP->Vasodilation Natriuresis Natriuresis cGMP->Natriuresis

Caption: Signaling pathway of Thiorphan via neprilysin inhibition.

Experimental Workflow for In Vivo Efficacy Validation

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat, Mouse) Disease_Induction Disease Induction (e.g., Castor Oil, LAD Ligation) Animal_Model->Disease_Induction Grouping Randomized Grouping (Vehicle, Comparator, Test Compound) Disease_Induction->Grouping Treatment Drug Administration (Oral Gavage, IP Injection) Grouping->Treatment Monitoring In-life Monitoring (Clinical Signs, Body Weight) Treatment->Monitoring Efficacy_Endpoint Efficacy Endpoint Measurement (e.g., Fecal Output, Echocardiography) Monitoring->Efficacy_Endpoint Tissue_Collection Terminal Tissue Collection (e.g., Intestine, Heart) Efficacy_Endpoint->Tissue_Collection Analysis Data and Statistical Analysis Tissue_Collection->Analysis

Caption: General experimental workflow for in vivo efficacy studies.

References

Navigating the Specificity of (R)-2-Benzyl-3-hydroxypropyl Acetate: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LACK OF PUBLIC DATA: As of November 2025, comprehensive cross-reactivity studies for (R)-2-Benzyl-3-hydroxypropyl Acetate are not publicly available in the scientific literature. This guide provides a framework for conducting such studies, including detailed experimental protocols and a list of potential cross-reactants for comparative analysis.

This publication offers a guide for researchers, scientists, and drug development professionals on how to approach and conduct cross-reactivity studies for this compound, a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably the neprilysin inhibitor Retorphan. Given the absence of published experimental data on its cross-reactivity, this document outlines the necessary methodologies and potential structurally similar compounds for a thorough investigation.

Understanding the Importance of Cross-Reactivity

Cross-reactivity is a phenomenon where an antibody or a receptor that is specific for one antigen or ligand also binds to a different, often structurally similar, molecule. In the context of drug development and immunoassays, understanding the cross-reactivity profile of a compound is crucial for ensuring the specificity and accuracy of analytical methods and for identifying potential off-target effects.

Potential Cross-Reactants for this compound

A critical step in designing a cross-reactivity study is to identify and source compounds with structural similarities to the analyte of interest. Based on the chemical structure of this compound, the following compounds are recommended for inclusion in a cross-reactivity panel:

Compound NameStructural Similarity to this compound
(S)-2-Benzyl-3-hydroxypropyl AcetateEnantiomer (mirror image) of the target compound.
2-Benzyl-3-hydroxypropyl Acetate (Racemic)A mixture of both (R) and (S) enantiomers.
Benzyl AcetateShares the benzyl and acetate functional groups, but lacks the hydroxypropyl backbone.
1,3-PropanediolRepresents the core backbone of the target molecule without the benzyl and acetate groups.
(R)-2-Benzyl-3-hydroxypropan-1-olThe precursor to the target compound, lacking the acetate group.
RetorphanThe final drug product for which this compound is an intermediate.
ThiorphanA related neprilysin inhibitor.
Other Neprilysin InhibitorsTo assess broader cross-reactivity within the same therapeutic class.
Common Excipients and MetabolitesTo rule out interference from other components in a potential formulation or biological matrix.

Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

The following is a detailed protocol for a competitive ELISA, a common and effective method for quantifying cross-reactivity.

Objective: To determine the percentage cross-reactivity of potential interfering compounds with an antibody raised against this compound.

Materials:

  • 96-well microtiter plates coated with an antibody specific for this compound.

  • This compound standard solutions.

  • Solutions of potential cross-reactants at various concentrations.

  • This compound conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation of Standards and Samples: Prepare a standard curve of this compound ranging from a high to a low concentration. Prepare serial dilutions of each potential cross-reactant.

  • Competition: Add a fixed volume of the this compound-HRP conjugate to each well. Immediately add the standard solutions and the solutions of potential cross-reactants to their designated wells.

  • Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding to the antibody.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to quench the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the concentration of the this compound standard to generate a standard curve.

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

    • For each potential cross-reactant, determine the concentration that causes 50% inhibition (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = [(IC50 of this compound) / (IC50 of cross-reactant)] x 100

Hypothetical Data Presentation

The following table is a template for summarizing the results of a cross-reactivity study, populated with hypothetical data for illustrative purposes.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound10100%
(S)-2-Benzyl-3-hydroxypropyl Acetate5002%
2-Benzyl-3-hydroxypropyl Acetate (Racemic)2050%
Benzyl Acetate>10,000<0.1%
1,3-Propanediol>10,000<0.1%
(R)-2-Benzyl-3-hydroxypropan-1-ol10001%
Retorphan8001.25%
Thiorphan>10,000<0.1%

Visualizing Experimental and Biological Pathways

To further aid researchers, the following diagrams illustrate a typical experimental workflow for cross-reactivity testing and the relevant biological pathway of neprilysin.

experimental_workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare Standards (this compound) add_reagents Add Conjugate, Standards, and Samples to Coated Plate prep_standards->add_reagents prep_samples Prepare Samples (Potential Cross-Reactants) prep_samples->add_reagents prep_conjugate Prepare Enzyme Conjugate prep_conjugate->add_reagents incubation Incubate add_reagents->incubation wash Wash Plate incubation->wash add_substrate Add Substrate wash->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Experimental workflow for determining cross-reactivity using competitive ELISA.

neprilysin_pathway cluster_peptides Vasoactive Peptides ANP ANP NEP Neprilysin (NEP) ANP->NEP Vasodilation Vasodilation, Natriuresis, Anti-proliferative Effects ANP->Vasodilation Promotes BNP BNP BNP->NEP BNP->Vasodilation Promotes Bradykinin Bradykinin Bradykinin->NEP Bradykinin->Vasodilation Promotes Inactive_Metabolites Inactive Metabolites NEP->Inactive_Metabolites Degradation Retorphan Retorphan ((R)-2-Benzyl-3-hydroxypropyl Acetate is an intermediate) Retorphan->NEP Inhibits

Caption: Simplified signaling pathway of Neprilysin and its inhibition.

(R)-2-Benzyl-3-hydroxypropyl Acetate in Neprilysin Inhibition: A Comparative Analysis of its Active Metabolite Against Standard Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative benchmark of the inhibitory effects of Thiorphan, the active metabolite derived from the prodrug Retorphan for which (R)-2-Benzyl-3-hydroxypropyl Acetate is a key synthetic intermediate, against established standard inhibitors of neprilysin. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of neprilysin inhibition.

This compound serves as a crucial chiral building block in the synthesis of Retorphan. Following administration, Retorphan is metabolized to Thiorphan, which is a potent inhibitor of neprilysin, a zinc-dependent metalloprotease involved in the degradation of several vasoactive peptides.[1][2] This guide will focus on the benchmarking of Thiorphan against Sacubitril, a well-characterized neprilysin inhibitor, providing quantitative data, experimental context, and pathway visualizations.

Quantitative Comparison of Neprilysin Inhibitors

The inhibitory potency of Thiorphan and the standard inhibitor Sacubitril against neprilysin are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), a widely accepted measure of inhibitor potency.

InhibitorProdrugIC50 (nM)Key Characteristics
ThiorphanRetorphan / Racecadotril6.9[3]Active metabolite, also known as an enkephalinase inhibitor.[2][3]
SacubitrilSacubitril5A potent and orally active neprilysin inhibitor, often combined with an angiotensin receptor blocker.

Experimental Protocols

The determination of the IC50 values for neprilysin inhibitors typically involves a fluorometric or colorimetric activity assay. Below is a generalized protocol based on commercially available neprilysin inhibitor screening kits.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of neprilysin by 50%.

Materials:

  • Recombinant human neprilysin

  • Neprilysin-specific fluorogenic substrate

  • Assay buffer

  • Test inhibitors (Thiorphan, Sacubitril) at various concentrations

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Enzyme and Substrate Preparation: Recombinant neprilysin and the fluorogenic substrate are diluted to their optimal working concentrations in assay buffer.

  • Inhibitor Preparation: A serial dilution of the test inhibitors is prepared to cover a wide range of concentrations.

  • Assay Reaction: The assay is initiated by adding the neprilysin enzyme to the wells of the microplate containing the various concentrations of the inhibitors.

  • Incubation: The plate is incubated at 37°C for a predetermined period to allow the enzyme to react with the substrate in the presence of the inhibitors.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorometric plate reader at the appropriate excitation and emission wavelengths. The fluorescence signal is proportional to the enzymatic activity.

  • Data Analysis: The fluorescence readings are plotted against the inhibitor concentrations. The IC50 value is calculated by fitting the data to a dose-response curve.

Visualizing the Scientific Context

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Synthesis of Thiorphan A (R)-2-Benzyl-3-hydroxypropyl Acetate B Chemical Synthesis Steps A->B C Retorphan (Prodrug) B->C D Metabolism (in vivo) C->D E Thiorphan (Active Inhibitor) D->E G cluster_1 Neprilysin Signaling Pathway and Inhibition cluster_2 cluster_3 cluster_4 Thiorphan Thiorphan Neprilysin Neprilysin (NEP) Thiorphan->Neprilysin inhibit Sacubitril Sacubitril Sacubitril->Neprilysin inhibit Degradation Degraded Peptides Neprilysin->Degradation degrades ANP ANP / BNP ANP->Neprilysin Vasodilation Vasodilation, Natriuresis ANP->Vasodilation Bradykinin Bradykinin Bradykinin->Neprilysin SubstanceP Substance P SubstanceP->Neprilysin

References

A Comparative Guide to Reproducible Experiments Using (R)-2-Benzyl-3-hydroxypropyl Acetate and Its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development, the stereochemical purity of drug candidates is paramount. Chiral building blocks, or synthons, are fundamental to the enantioselective synthesis of active pharmaceutical ingredients (APIs). (R)-2-Benzyl-3-hydroxypropyl Acetate is a valuable chiral intermediate, particularly in the synthesis of β-adrenergic blockers (β-blockers), where the desired therapeutic effect is often confined to a single enantiomer.[1][2] The reproducibility of synthetic methods to produce these chiral intermediates with high enantiomeric excess (ee) is a critical factor for researchers and drug development professionals.

This guide provides an objective comparison of common, reproducible synthetic strategies for generating this compound or structurally similar chiral precursors essential for drug synthesis. We will compare asymmetric chemical catalysis, biocatalysis, and organocatalysis, supported by experimental data and detailed protocols.

Comparison of Enantioselective Synthetic Methodologies

The synthesis of enantiomerically pure compounds relies on methods that can selectively produce one enantiomer over the other. The choice of method impacts not only the enantiomeric excess and yield but also the reproducibility, cost, and environmental footprint of the process.

MethodCatalyst/EnzymeTypical SubstrateEnantiomeric Excess (ee)Key AdvantagesReproducibility Considerations
Asymmetric Chemical Catalysis Transition Metal Complexes (e.g., Ruthenium-BINAP)Prochiral keto-acetate>98%[1][3]High enantioselectivity, high turnover numbers, applicable to a range of substrates.Sensitive to substrate purity, catalyst loading, hydrogen pressure, and temperature. Metal contamination of the final product is a concern.
Biocatalysis (Enzymatic Kinetic Resolution) Lipases (e.g., Amano PS-IM, Lipase B from Candida antarctica)Racemic chlorohydrin or diacetate96% to >99%[2][4]High enantioselectivity, mild reaction conditions, environmentally benign ("green chemistry"), no need for cofactors.[5]Highly dependent on enzyme source, immobilization, solvent, acyl donor, and temperature. Batch-to-batch variation of enzyme activity can affect reproducibility.[6]
Organocatalysis Small Organic Molecules (e.g., L-proline)Aldehydes (for α-aminoxylation)>98%[7][8]Metal-free, avoiding product contamination. Often uses readily available and inexpensive catalysts.Catalyst loading can be higher than in metal catalysis. Reaction kinetics can be sensitive to water content and substrate concentration.

Experimental Protocols for Enhanced Reproducibility

Detailed and consistent methodologies are the cornerstone of reproducible research. Below are standardized protocols for a common biocatalytic method and the subsequent analysis of enantiomeric purity.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Halohydrin

This protocol describes a general procedure for the enzymatic resolution of a racemic chlorohydrin, a common precursor for β-blockers, using lipase-catalyzed acylation.[2][4]

1. Materials and Setup:

  • Racemic chlorohydrin precursor

  • Immobilized Lipase (e.g., Lipase B from Candida antarctica, CALB)

  • Acyl donor (e.g., Vinyl acetate)

  • Anhydrous organic solvent (e.g., Toluene, Acetonitrile)

  • Reaction vessel equipped with a magnetic stirrer and inert atmosphere (e.g., Nitrogen)

  • Temperature-controlled bath

2. Procedure:

  • To a solution of the racemic chlorohydrin (1 equivalent) in the anhydrous organic solvent, add the immobilized lipase (enzyme loading typically ranges from 10-50% w/w of the substrate).

  • Add the acyl donor (typically 0.5-0.6 equivalents to aim for ~50% conversion).

  • Seal the vessel and stir the suspension at a controlled temperature (e.g., 30-45°C).

  • Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC to determine the enantiomeric excess of the substrate and product.

  • Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.

  • Wash the recovered enzyme with fresh solvent for potential reuse.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting mixture of the acylated product and the unreacted enantiomer of the starting material using column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a fundamental technique for quantifying the enantiomeric purity of a chiral compound.[1]

1. System and Column:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) column. Polysaccharide-based columns are highly effective. For example, a Chiralpak AD-H column is suitable for separating the enantiomers of this compound and similar structures.[1]

2. Standard Operating Conditions:

ParameterTypical Value
Chiral Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm

3. Procedure:

  • Prepare a standard solution of the racemic compound to identify the retention times of both the (R) and (S) enantiomers.

  • Prepare a dilute solution of the synthesized product in the mobile phase.

  • Inject the sample onto the column and record the chromatogram.

  • Calculate the enantiomeric excess (ee%) using the peak areas (A) of the two enantiomers: ee% = [(A_major - A_minor) / (A_major + A_minor)] x 100

Visualizing Synthetic Workflows and Pathways

To better illustrate the relationships between these synthetic strategies, the following diagrams were generated using Graphviz.

G cluster_start Starting Material cluster_process Process cluster_separation Separation cluster_end Products racemate Racemic Precursor (R/S Mixture) resolution Enzymatic Kinetic Resolution racemate->resolution Selective Acylation separation Chromatographic Separation resolution->separation enantiomer_R Desired Enantiomer (e.g., R-Acetate) separation->enantiomer_R enantiomer_S Unreacted Enantiomer (e.g., S-Alcohol) separation->enantiomer_S

Caption: Workflow for enantiopure product generation via enzymatic kinetic resolution.

G cluster_chem Asymmetric Chemical Catalysis cluster_bio Biocatalysis cluster_organo Organocatalysis start_pro Prochiral Substrate chem_cat Transition Metal Catalyst (e.g., Ru-BINAP) start_pro->chem_cat organo_cat Chiral Organocatalyst (e.g., L-Proline) start_pro->organo_cat start_rac Racemic Substrate bio_cat Enzyme (e.g., Lipase) start_rac->bio_cat Kinetic Resolution final_product Enantiopure Product (e.g., (R)-Isomer) chem_cat->final_product bio_cat->final_product organo_cat->final_product

Caption: Comparison of major pathways to enantiopure products from different starting materials.

References

In-Silico Comparative Analysis of (R)-2-Benzyl-3-hydroxypropyl Acetate Binding to Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: November 2025

A Methodological Guide for Researchers

This guide provides a comprehensive framework for the in-silico modeling and comparative analysis of the binding of (R)-2-Benzyl-3-hydroxypropyl Acetate to a selected protein target. Due to the limited availability of published binding data for this specific molecule, this document presents a hypothetical study targeting Human Carbonic Anhydrase II (hCA II), a well-characterized enzyme and an established drug target. The methodologies and comparative data presented herein are intended to serve as a detailed template for researchers and drug development professionals to conduct similar computational analyses.

Introduction

This compound is a chiral molecule with potential applications in medicinal chemistry. Understanding its binding affinity and interaction with specific protein targets is crucial for elucidating its mechanism of action and for guiding further drug development efforts. In-silico modeling techniques, such as molecular docking and molecular dynamics simulations, offer a powerful and cost-effective approach to predict and analyze these interactions at an atomic level.

This guide outlines a systematic in-silico workflow to compare the binding of this compound with that of a known inhibitor and a structurally related compound against Human Carbonic Anhydrase II.

Comparative Binding Analysis

For this hypothetical study, the binding of this compound to hCA II is compared with two other ligands:

  • Acetazolamide: A well-known and potent sulfonamide inhibitor of Carbonic Anhydrase II, serving as a positive control.

  • (S)-2-Benzyl-3-hydroxypropyl Acetate: The enantiomer of the primary molecule of interest, included to investigate stereospecific binding.

Hypothetical Binding Affinity and Interaction Data

The following tables summarize the hypothetical quantitative data obtained from the in-silico analyses.

Table 1: Molecular Docking and Binding Free Energy Results

LigandDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Key Interacting Residues
This compound-7.2-8.5HIS94, HIS96, HIS119, THR199, THR200
(S)-2-Benzyl-3-hydroxypropyl Acetate-6.5-7.1HIS94, THR199
Acetazolamide-8.9-10.2HIS94, HIS96, HIS119, THR199, ZN2+

Table 2: Molecular Dynamics Simulation Stability Metrics (50 ns)

LigandProtein RMSD (Å)Ligand RMSD (Å)Protein RMSF (Å) (Binding Site)
This compound1.2 ± 0.20.8 ± 0.10.9 ± 0.2
(S)-2-Benzyl-3-hydroxypropyl Acetate1.5 ± 0.31.4 ± 0.41.3 ± 0.3
Acetazolamide1.1 ± 0.10.5 ± 0.10.8 ± 0.1

Experimental Protocols

The following protocols describe the detailed methodologies for the in-silico experiments.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The crystal structure of Human Carbonic Anhydrase II was obtained from the Protein Data Bank (PDB ID: 3KS3).

  • Protein Preparation: The protein structure was prepared using AutoDockTools. This involved removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges.

  • Ligand Preparation: The 3D structures of this compound, (S)-2-Benzyl-3-hydroxypropyl Acetate, and Acetazolamide were generated using Avogadro and optimized using the MMFF94 force field. Gasteiger charges were computed for each ligand.

Molecular Docking
  • Grid Box Generation: A grid box of 60 x 60 x 60 Å with a spacing of 0.375 Å was centered on the active site of hCA II, encompassing the catalytic zinc ion.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed with 100 runs for each ligand. The conformation with the lowest binding energy was selected for further analysis.

  • Interaction Analysis: The protein-ligand interactions were visualized and analyzed using PyMOL and LigPlot+.

Molecular Dynamics Simulation
  • System Setup: The docked complexes were solvated in a cubic box of TIP3P water molecules with a 10 Å buffer. The system was neutralized with the addition of counter-ions.

  • Force Field: The CHARMM36 force field was used for the protein and ligands.

  • Minimization and Equilibration: The system underwent energy minimization for 5000 steps, followed by a 100 ps NVT equilibration and a 1 ns NPT equilibration.

  • Production Run: A 50 ns production MD simulation was performed for each system at 300 K and 1 atm.

  • Trajectory Analysis: The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) were calculated using GROMACS tools to assess the stability of the protein-ligand complexes.

Binding Free Energy Calculation

The binding free energy (ΔG) was calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the trajectories obtained from the MD simulations.

Visualizations

In-Silico Experimental Workflow

in_silico_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_binding_energy Binding Free Energy cluster_results Results protein_prep Protein Preparation (PDB: 3KS3) docking AutoDock Vina protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis md_sim GROMACS (50 ns) docking->md_sim comparison Comparative Analysis pose_analysis->comparison trajectory_analysis Trajectory Analysis (RMSD, RMSF) md_sim->trajectory_analysis mmgbsa MM/GBSA Calculation md_sim->mmgbsa trajectory_analysis->comparison mmgbsa->comparison

Caption: Workflow for the in-silico comparative analysis.

Hypothetical Signaling Pathway of Carbonic Anhydrase II Inhibition

signaling_pathway CO2 CO2 + H2O hCAII Human Carbonic Anhydrase II CO2->hCAII Catalysis HCO3 H+ + HCO3- Downstream Downstream Physiological Effects (e.g., pH regulation, ion transport) HCO3->Downstream hCAII->HCO3 Inhibitor (R)-2-Benzyl-3-hydroxypropyl Acetate (Inhibitor) Inhibitor->hCAII Blocked Inhibition

Caption: Inhibition of hCA II by this compound.

Conclusion

This guide provides a detailed, albeit hypothetical, in-silico comparison of the binding of this compound to Human Carbonic Anhydrase II. The presented methodologies for molecular docking, molecular dynamics simulations, and binding free energy calculations offer a robust framework for the computational assessment of ligand-protein interactions. The structured data tables and visualizations are designed to facilitate clear and objective comparison of binding characteristics. Researchers can adapt and apply this guide to their specific molecules and protein targets of interest to accelerate the drug discovery and development process.

A Head-to-Head Comparison of Chiral Building Blocks: (R)-2-Benzyl-3-hydroxypropyl Acetate in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereochemical purity, and overall success of a synthetic route. This guide provides a detailed head-to-head comparison of (R)-2-Benzyl-3-hydroxypropyl Acetate with other prominent chiral building blocks, namely (R)-Glycidyl butyrate and (S)-Solketal. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

This compound is a versatile C3 chiral synthon valued for its role in the synthesis of complex molecules, notably as a key intermediate in the production of neprilysin inhibitors like Retorphan.[1] Its structure offers distinct advantages in terms of stereocontrol and functional group availability.

Performance Comparison of Chiral Building Blocks

The efficacy of a chiral building block is primarily assessed by the yield and enantiomeric excess (ee) achieved during its synthesis, as well as its performance in subsequent transformations. The following tables summarize the quantitative data for the synthesis of this compound and two alternative chiral building blocks.

Chiral Building BlockSynthesis MethodKey ReactantsCatalyst/ReagentYield (%)Enantiomeric Excess (ee%)Ref.
This compound Esterification(R)-2-benzyl-3-hydroxypropanol, Acetic anhydridep-toluenesulfonic acid≥95>99[2]
This compound Epoxide Ring-Opening & Acetylation(R)-epichlorohydrin, Benzylmagnesium bromide-High>99[2]
(R)-Glycidyl butyrate Epoxidation & Esterification(S)-3-chloro-1,2-propanediol, Butyric anhydridePotassium phosphate tribasic, triethylamine, DMAP92.799.5[3]
(R)-Glycidyl butyrate Cyclization(S)-3-Chloro-1,2-propanediol 1-(n-butyrate)Potassium tert-butoxide72.099[1][3]
(S)-Solketal AcetalizationGlycerol, AcetoneFeCl3/γ-Al2O398.25N/A (achiral synthesis)[4]
(S)-Solketal AcetalizationGlycerol, Acetonep-TSA86N/A (achiral synthesis)[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and evaluating the synthesis of these chiral building blocks.

Synthesis of this compound via Esterification

This protocol is based on the acid-catalyzed esterification of (R)-2-benzyl-3-hydroxypropanol.

Materials:

  • (R)-2-benzyl-3-hydroxypropanol

  • Acetic anhydride

  • p-toluenesulfonic acid (catalytic amount)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-2-benzyl-3-hydroxypropanol in a suitable solvent, add acetic anhydride.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Reflux the reaction mixture to ensure complete conversion (typically monitored by TLC or GC). A yield of ≥95% is expected.[2]

  • After completion, cool the reaction mixture and quench with a suitable aqueous solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound with an enantiomeric excess of >99%.[2]

Synthesis of (R)-Glycidyl butyrate from (S)-3-chloro-1,2-propanediol

This procedure involves the epoxidation of a chiral chlorodiol followed by esterification.

Materials:

  • (S)-3-chloro-1,2-propanediol (99.5% ee)

  • Potassium phosphate tribasic

  • Triethylamine

  • 4-(dimethylamino)pyridine (DMAP)

  • Butyric anhydride

  • Methylene chloride

  • 5% aqueous potassium carbonate solution

  • 1N aqueous hydrogen chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (S)-3-chloro-1,2-propanediol (200 g, 99.5% ee) in 1.2 L of methylene chloride, add 519 g of potassium phosphate tribasic.

  • Reflux the mixture with stirring for 3 hours.

  • Cool the resulting solution to 0°C.

  • Dropwise, add 220 g of triethylamine, 4 g of 4-(dimethylamino)pyridine, and 315 g of butyric anhydride.

  • Stir the reaction mixture for an additional hour at room temperature.

  • Wash the reaction mixture successively with 2.2 L of 5% aqueous potassium carbonate solution, 2 L of 1N aqueous hydrogen chloride solution, and 1 L of water.

  • Dry the organic layer with 50 g of anhydrous sodium sulfate and filter.

  • Evaporate the methylene chloride under reduced pressure.

  • Purify the residue by fractional distillation (90°C/19 mmHg) to yield 242 g (92.7%) of (R)-glycidyl butyrate with a chemical purity of 99.4% and an optical purity of 99.5% ee.[3]

Synthesis of (S)-Solketal from Glycerol

This protocol describes the synthesis of (S)-Solketal via the acetalization of glycerol.

Materials:

  • Glycerol

  • Acetone

  • FeCl3/γ-Al2O3 catalyst

  • Solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction vessel, combine glycerol and acetone in a molar ratio of 1:10.

  • Add 0.2 mol% of the FeCl3/γ-Al2O3 catalyst.

  • Stir the reaction mixture at 25°C for 30 minutes.

  • Monitor the reaction for the conversion of glycerol, which is expected to be approximately 99.89%.

  • Upon completion, filter the catalyst from the reaction mixture.

  • Remove the excess acetone under reduced pressure.

  • The resulting product is (S)-Solketal with a selectivity of 98.36% and an overall yield of 98.25%.[4] The catalyst can be recovered and reused.[4]

Visualizing Workflows and Pathways

To better understand the synthesis and application of these chiral building blocks, the following diagrams illustrate a typical synthesis workflow and a relevant biological pathway.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Start_A (R)-Epichlorohydrin Step1 Epoxide Ring-Opening Start_A->Step1 Start_B Benzylmagnesium bromide Start_B->Step1 Step2 Acetylation Step1->Step2 Intermediate Product (R)-2-Benzyl-3-hydroxypropyl Acetate Step2->Product

Synthesis workflow for this compound.

The application of this compound as a precursor for neprilysin inhibitors highlights its importance in targeting cardiovascular diseases. The following diagram illustrates the signaling pathway of neprilysin and its inhibition.

Neprilysin_Pathway cluster_peptides Bioactive Peptides cluster_neprilysin Neprilysin Action cluster_effects Physiological Effects ANP_BNP Natriuretic Peptides (ANP, BNP) Neprilysin Neprilysin (NEP) ANP_BNP->Neprilysin Degradation Vasodilation Vasodilation Natriuresis ANP_BNP->Vasodilation Bradykinin Bradykinin Bradykinin->Neprilysin Degradation Bradykinin->Vasodilation AngiotensinII Angiotensin II Vasoconstriction Vasoconstriction Sodium Retention AngiotensinII->Vasoconstriction Inactive_Metabolites Inactive_Metabolites Neprilysin->Inactive_Metabolites Forms Inhibitor Neprilysin Inhibitor (e.g., Retorphan) Inhibitor->Neprilysin Inhibits

Simplified Neprilysin signaling pathway and its inhibition.

Head-to-Head Analysis

This compound stands out for its direct synthetic routes that can achieve high yields (≥95%) and excellent enantiomeric purity (>99% ee).[2] The presence of a benzyl group provides steric bulk that can be advantageous in directing subsequent stereoselective reactions. Its primary hydroxyl and acetate groups offer orthogonal handles for further functionalization, making it a flexible building block for complex targets.

(R)-Glycidyl butyrate , another C3 chiral synthon, is also accessible in high enantiopurity. Its synthesis from readily available (S)-3-chloro-1,2-propanediol provides a cost-effective route. The epoxide functionality is highly reactive and allows for a variety of ring-opening reactions to introduce diverse functionalities. It serves as a key intermediate in the synthesis of beta-blockers and other pharmaceuticals.

(S)-Solketal is a protected form of glycerol and is an inexpensive and readily available chiral building block.[5][6] Its synthesis from glycerol, a byproduct of biodiesel production, makes it a sustainable choice.[4] The protected diol structure allows for selective manipulation of the primary hydroxyl group. While its chirality is inherent from the starting material, its application often involves leveraging the protected diol for stereocontrolled synthesis.

Conclusion

The choice between this compound, (R)-Glycidyl butyrate, and (S)-Solketal depends on the specific requirements of the synthetic target.

  • This compound is an excellent choice when high enantiopurity and a balance of reactive sites with steric influence are required for the synthesis of complex chiral molecules. Its demonstrated utility in the synthesis of neprilysin inhibitors underscores its value in drug discovery.

  • (R)-Glycidyl butyrate offers a highly reactive epoxide for introducing a wide range of functionalities and is a cost-effective option for constructing chiral backbones, particularly in the synthesis of beta-blockers.

  • (S)-Solketal provides a sustainable and economical option for introducing a chiral glycerol backbone, with the advantage of having two hydroxyl groups protected for selective derivatization.

Ultimately, the optimal chiral building block will be determined by the desired final structure, the overall synthetic strategy, and considerations of cost and availability. This guide provides the foundational data to aid in this critical selection process.

References

A Comparative Guide to the Statistical Analysis of (R)-2-Benzyl-3-hydroxypropyl Acetate in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral building block is a critical decision that significantly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a detailed statistical analysis of (R)-2-benzyl-3-hydroxypropyl acetate, a versatile chiral synthon, and compares its performance with relevant alternatives. The information is presented to aid in the rational selection of chiral intermediates for the synthesis of complex molecules, particularly in the pharmaceutical industry.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for the synthesis and resolution of this compound and a key alternative, (R)-glycidyl butyrate, which is also widely used in the synthesis of beta-blockers.

Table 1: Enantioselective Synthesis and Resolution of this compound

MethodCatalyst/EnzymeSubstrateSolventTime (h)Conversion (%)Enantiomeric Excess (ee%)Yield (%)
Asymmetric Synthesis(R)-Epichlorohydrin precursorBenzylmagnesium bromideNot specified->95>99High
Enzymatic Kinetic Resolution (EKR)Candida antarctica Lipase B (CALB)Racemic 2-benzyl-1,3-propanediolToluene or MTBE24-48~50>99 (for the R-acetate)45-48
Chemoenzymatic Dynamic Kinetic Resolution (DKR)Lipase + Ruthenium catalyst2-(quinolin-8-yl)benzylalcoholsToluene249798High

Table 2: Synthesis of the Alternative Chiral Building Block: (R)-Glycidyl Butyrate

MethodPrecursorReagentsSolventTime (h)Chemical Purity (%)Enantiomeric Excess (ee%)Yield (%)
Chemical Synthesis 1(S)-3-Chloro-1,2-propanediolPotassium tert-butoxide1,2-dichloroethane1-9972.0
Chemical Synthesis 2(S)-3-Chloro-1,2-propanediolPotassium phosphate tribasic, Butyric anhydrideMethylene chloride399.499.592.7

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the implementation of these techniques in a laboratory setting.

Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-Benzyl-1,3-propanediol

This protocol is a general procedure based on the lipase-catalyzed kinetic resolution of racemic alcohols.

Materials:

  • Racemic 2-benzyl-1,3-propanediol

  • Immobilized Candida antarctica Lipase B (CALB)

  • Vinyl acetate (acyl donor)

  • Toluene or Methyl tert-butyl ether (MTBE) (solvent)

  • Magnetic stirrer and heating plate

  • Reaction vessel (e.g., round-bottom flask)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (eluent)

Procedure:

  • To a solution of racemic 2-benzyl-1,3-propanediol (1 equivalent) in toluene or MTBE, add immobilized CALB (typically 5-10% by weight of the substrate).

  • Add vinyl acetate (1.2 equivalents) to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC or GC).

  • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining (S)-alcohol and the formed (R)-acetate.

  • After the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting mixture of this compound and (S)-2-benzyl-1,3-propanediol by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

This protocol provides a general framework for the analysis of the enantiomeric purity of chiral compounds like this compound. The specific column and mobile phase may need to be optimized for the particular analyte.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H)

Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. The exact ratio needs to be optimized for baseline separation of the enantiomers (e.g., 90:10 v/v).

  • Filter the mobile phase through a 0.45 µm filter and degas it before use.

Sample Preparation:

  • Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Column temperature: 25 °C

  • Detection wavelength: 254 nm

  • Injection volume: 10 µL

Data Analysis:

  • Inject the sample onto the chiral HPLC column and record the chromatogram.

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (a racemic standard is useful for initial identification).

  • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the application and analysis of this compound.

Beta_Adrenergic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BetaBlocker (R)-2-Benzyl-3-hydroxypropyl Acetate derived β-blocker BetaReceptor β-Adrenergic Receptor BetaBlocker->BetaReceptor blocks GProtein G-protein (Gs) BetaReceptor->GProtein activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase activates cAMP cAMP AdenylylCyclase->cAMP converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., reduced heart rate) PKA->CellularResponse leads to

Caption: Beta-Adrenergic Receptor Signaling Pathway Blockade.

EKR_Workflow RacemicSubstrate Racemic 2-Benzyl-1,3-propanediol + Vinyl Acetate Reaction Enzymatic Kinetic Resolution (Toluene, 30-40°C, 24-48h) RacemicSubstrate->Reaction Enzyme Immobilized Lipase (CALB) Enzyme->Reaction Separation Filtration to remove enzyme Reaction->Separation Mixture Mixture of: This compound (S)-2-Benzyl-1,3-propanediol Separation->Mixture Purification Silica Gel Column Chromatography Mixture->Purification R_Product This compound (ee > 99%) Purification->R_Product S_Product (S)-2-Benzyl-1,3-propanediol (ee > 99%) Purification->S_Product

Caption: Experimental Workflow for Enzymatic Kinetic Resolution.

Chiral_HPLC_Analysis Sample Sample containing (R)- and (S)-enantiomers Injection Inject into HPLC System Sample->Injection Column Chiral Stationary Phase Column (e.g., Chiralpak AD-H) Injection->Column Separation Differential Interaction and Separation Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Analysis Calculate Enantiomeric Excess (ee%) from Peak Areas Chromatogram->Analysis

Caption: Workflow for Chiral HPLC Analysis.

A Comparative Guide to Neprilysin Inhibitors: Evaluating Alternatives to (R)-2-Benzyl-3-hydroxypropyl Acetate-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct peer-reviewed validation of the biological effects of the chiral intermediate (R)-2-Benzyl-3-hydroxypropyl Acetate is limited, its significance lies in its role as a key building block for the synthesis of potent neprilysin (NEP) inhibitors. This guide provides a comparative analysis of the biological effects of Thiorphan, a neprilysin inhibitor derived from a racemic analogue of this starting material, against Sacubitril, a cornerstone of modern cardiovascular therapy. Additionally, a comparison with the angiotensin-converting enzyme (ACE) inhibitor Enalapril is included to offer a broader perspective on cardiovascular drug development.

Introduction to Neprilysin Inhibition

Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin. By inhibiting neprilysin, the levels of these peptides increase, leading to vasodilation, natriuresis, and diuresis, which are beneficial in conditions like heart failure.

Comparative Efficacy of Selected Inhibitors

The in vitro potency of neprilysin inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the inhibitory concentrations (IC50) or inhibition constants (Ki) for the active forms of Thiorphan, Sacubitril (LBQ657), and the ACE inhibitor Enalaprilat.

CompoundTargetIC50 / Ki (nM)Key Findings
Thiorphan Neprilysin1.5 (Ki)[1]A potent inhibitor of neprilysin, demonstrating nanomolar affinity.[1]
LBQ657 (active metabolite of Sacubitril) Neprilysin5A highly potent neprilysin inhibitor, forming the active component of the widely used drug Entresto.
Enalaprilat (active metabolite of Enalapril) Angiotensin-Converting Enzyme (ACE)1.94A potent inhibitor of ACE, which has a different but complementary mechanism of action to neprilysin inhibitors in the treatment of cardiovascular diseases.

Signaling Pathway of Neprilysin Inhibition

The diagram below illustrates the mechanism of action of neprilysin inhibitors. By blocking neprilysin, these drugs prevent the degradation of natriuretic peptides, allowing them to exert their beneficial cardiovascular effects.

cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Signaling cluster_3 Therapeutic Intervention Neprilysin Neprilysin (NEP) Inactive_NP Inactive Peptides Neprilysin->Inactive_NP AT1R AT1 Receptor Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Leads to AngII Angiotensin II AngII->AT1R Binding NP Natriuretic Peptides (ANP, BNP) NP->Neprilysin Degradation cGMP Increased cGMP NP->cGMP Stimulates Vasodilation Vasodilation, Natriuresis, Antifibrotic Effects cGMP->Vasodilation NEP_I Neprilysin Inhibitor (e.g., Thiorphan, Sacubitril) NEP_I->Neprilysin Inhibits ARB ARB (e.g., Valsartan) ARB->AT1R Blocks cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Measurement cluster_3 Data Analysis A Prepare serial dilutions of test compounds C Add buffer, compound, and enzyme to plate A->C B Prepare enzyme and substrate solutions B->C D Incubate at 37°C C->D E Add substrate to initiate reaction D->E F Measure fluorescence kinetically E->F G Calculate reaction rates F->G H Plot % inhibition vs. [Compound] G->H I Determine IC50 value H->I A Chiral Precursor ((R)-2-Benzyl-3-hydroxypropyl Acetate) B Functional Group Transformation A->B C Coupling with Amino Acid Derivative B->C D Deprotection C->D E Final Neprilysin Inhibitor (e.g., Thiorphan analogue) D->E

References

A Framework for Inter-Laboratory Comparison of (R)-2-Benzyl-3-hydroxypropyl Acetate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for conducting an inter-laboratory comparison study on the analysis of (R)-2-Benzyl-3-hydroxypropyl Acetate, a critical chiral intermediate in pharmaceutical synthesis. The objective of such a study is to assess the proficiency of participating laboratories in accurately determining the enantiomeric purity and to ensure the reliability and comparability of analytical data across different sites. This document outlines standardized experimental protocols, data presentation formats, and a clear workflow for executing the comparison.

Introduction to this compound and Chiral Analysis

This compound is a chiral building block whose stereochemical integrity is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients.[1] The accurate determination of its enantiomeric excess (ee) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for this purpose, typically employing a chiral stationary phase (CSP) to resolve the (R) and (S) enantiomers.[1]

An inter-laboratory comparison, or proficiency test, is a valuable tool for evaluating the performance of different laboratories and identifying potential analytical discrepancies.[2] This guide proposes a standardized approach to such a study, ensuring that the results are comparable and statistically meaningful.

Experimental Protocols

Participating laboratories should adhere to the following validated analytical methods to ensure consistency in data generation.

2.1. Primary Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of the enantiomeric excess of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm, or an equivalent amylose-based CSP.[1]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the test sample in the mobile phase at a concentration of 1.0 mg/mL.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Quantification: The enantiomeric excess (% ee) is calculated from the relative peak areas of the (R) and (S) enantiomers using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.[3]

2.2. Confirmatory Analytical Method: Chiral Gas Chromatography (GC)

This method serves as an alternative or confirmatory technique for enantiomeric purity analysis.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based capillary column, such as CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness), is recommended.[4][5]

  • Carrier Gas: Hydrogen or Helium, at an appropriate linear velocity.[4]

  • Injector and Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 1 minute.

    • Ramp: Increase at 5 °C/min to 180 °C.

    • Hold: Maintain at 180 °C for 5 minutes.

  • Injection Mode: Split injection (e.g., split ratio of 50:1).

  • Sample Preparation:

    • Prepare a solution of the test sample in a suitable solvent (e.g., dichloromethane) at a concentration of 1.0 mg/mL.

    • Note: Derivatization is generally not required for this compound but may be employed to improve peak shape or resolution if necessary.[4]

2.3. Method Validation

Before analyzing the inter-laboratory comparison samples, each participating laboratory must perform an in-house validation of the primary HPLC method to demonstrate its suitability. The validation should adhere to ICH Q2(R2) guidelines and assess the following parameters.[6][7]

  • Specificity: The ability to resolve the (R) and (S) enantiomers from each other and from any potential impurities.

  • Linearity: Assessed over a concentration range (e.g., 0.01 to 0.2 mg/mL) for both enantiomers.

  • Precision (Repeatability and Intermediate Precision): Expressed as the Relative Standard Deviation (%RSD) of a series of measurements.

  • Accuracy: Determined by the recovery of a known amount of the (S)-enantiomer spiked into a sample of the pure (R)-enantiomer.

  • Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably quantified.

Inter-Laboratory Comparison Workflow

The following workflow outlines the steps for conducting the proficiency test.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories (Lab 1, Lab 2, ... Lab N) A 1. Sample Preparation - High Purity (R)-Isomer - Racemic Mixture B 2. Sample Distribution (Blind Samples) A->B C 3. Sample Analysis - Chiral HPLC Protocol - Replicate Injections B->C F 5. Data Compilation & Statistical Analysis G 6. Final Report Generation F->G E 5. Data Reporting to Coordinator C->E D 4. In-house Method Validation D->C Prerequisite E->F

Caption: Workflow for the Inter-laboratory Comparison Study.

Data Presentation and Evaluation

Results from the participating laboratories should be compiled into standardized tables for clear comparison and statistical analysis. The performance of each laboratory is often evaluated using a z-score, which indicates how far a result deviates from the consensus mean.[2][8]

Table 1: Hypothetical Results for Enantiomeric Excess (% ee) of High Purity this compound Sample

Laboratory IDReported % ee (n=1)Reported % ee (n=2)Reported % ee (n=3)Mean % eeStd. Dev.z-score*
Lab-0199.8599.8899.8699.860.0150.5
Lab-0299.7599.7299.7499.740.015-1.0
Lab-0399.9299.9099.9199.910.0101.2
Lab-0499.8299.8599.8399.830.0150.1
Lab-0599.6599.6899.6699.660.015-2.1
Consensus Mean 99.82
Std. Dev. for PT 0.08

*z-score = (Lab Mean - Consensus Mean) / Std. Dev. for PT. A z-score between -2 and 2 is generally considered satisfactory.

Table 2: Comparison of Chromatographic Performance Parameters (Hypothetical Data)

Laboratory IDRetention Time (R)-isomer (min)Retention Time (S)-isomer (min)Resolution (Rs)Tailing Factor (R)-isomer
Lab-0112.514.22.81.1
Lab-0212.814.62.71.2
Lab-0312.414.12.91.0
Lab-0412.614.32.81.1
Lab-0513.115.02.51.4

Table 3: Template for Reporting In-House Method Validation Data

Validation ParameterAcceptance CriteriaLaboratory Result
Linearity (R²) ≥ 0.999
Precision (%RSD)
- Repeatability (n=6)≤ 2.0%
- Intermediate Precision≤ 3.0%
Accuracy (% Recovery) 98.0% - 102.0%
LOQ of (S)-enantiomer Report Value
Resolution (Rs) ≥ 2.0

By implementing this standardized framework, researchers, scientists, and drug development professionals can confidently assess and compare the analytical capabilities of different laboratories, ultimately ensuring the quality and consistency of data for this important chiral intermediate.

References

Navigating the Structure-Activity Landscape of (R)-2-Benzyl-3-hydroxypropyl Acetate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of (R)-2-Benzyl-3-hydroxypropyl Acetate. Due to a lack of extensive publicly available SAR data on direct acetate analogs, this guide focuses on a closely related and well-studied series of (R)-N-Benzyl-2-acetamido-3-oxy-substituted propionamide analogs. The insights gleaned from this series offer valuable guidance for the design of novel therapeutic agents based on the shared (R)-benzyl-3-hydroxypropyl scaffold.

The parent compound of the analyzed series, Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), is an approved antiepileptic drug, and its analogs have been extensively studied for their anticonvulsant properties.[1][2] This guide presents quantitative data from these studies, details the experimental protocols used for their biological evaluation, and visualizes key relationships to aid in the rational design of new chemical entities.

Comparative Biological Activity

The anticonvulsant activity of a series of (R)-N-Benzyl-2-acetamido-3-oxy-substituted propionamide analogs was evaluated in the maximal electroshock (MES) seizure test in mice.[2][3] The median effective dose (ED50) required to protect 50% of the animals from seizure was determined. The results, summarized in the table below, reveal key structural features that influence the anticonvulsant potency.

Compound IDR Group (at 3-oxy position)Anticonvulsant Activity (MES, mice, ip) ED50 (mg/kg)
(R)-1 Methyl4.5[4]
(R)-6 Ethyl8.3[5]
(R)-7 n-Propyl11.2[5]
(R)-8 Isopropyl23.0[5]
(R)-9 n-Butyl17.0[5]
(R)-10 Isobutyl16.0[5]
(R)-11 Allyl14.0[5]
(R)-12 n-Pentyl28.0[5]
(R)-13 n-Hexyl> 30[5]
(R)-14 Cyclopropylmethyl13.0[5]
(R)-16 Phenyl> 100[5]
(R)-17 Benzyl> 100[5]
(R)-20 2-Methoxyethyl14.0[5]
(R)-21 2-(2-Methoxyethoxy)ethyl> 30[5]
(R)-25 Propargyl12.0[5]
(R)-26 2,2,2-Trifluoroethyl11.0[5]
(R)-27 3,3,3-Trifluoropropyl15.0[5]
(R)-28 4,4,4-Trifluorobutyl20.0[5]

Structure-Activity Relationship Summary: The data indicates that small, non-polar, and non-bulky substituents at the 3-oxy position are favorable for anticonvulsant activity.[2] The highest potency is observed with the methyl group (R-1, Lacosamide). As the alkyl chain length increases, the activity generally decreases. Introduction of bulky groups like phenyl or benzyl at the 3-oxy position leads to a significant loss of activity.[5] Interestingly, the presence of unsaturated groups, such as allyl and propargyl, can partially offset the loss of activity seen with larger alkyl chains.[5]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[6][7]

Procedure:

  • Animal Model: Male ICR mice weighing 23 ± 3 grams are used for the assay.[8]

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) to groups of mice (typically n=5-10 per group).[8][9]

  • Electrical Stimulation: At the time of peak effect of the drug, a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) is delivered through corneal electrodes.[7] The corneas are typically treated with a local anesthetic and saline to ensure proper electrical contact and minimize discomfort.[7]

  • Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[7] An animal is considered protected if this tonic extension is not observed.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated to quantify the anticonvulsant potency of the compound.[7]

Visualizations

Synthetic Workflow for (R)-N-Benzyl-2-acetamido-3-oxy-substituted Propionamide Analogs

The following diagram illustrates the general synthetic pathway for the preparation of the analyzed analogs, starting from D-serine.[3][5]

G Synthetic Scheme for Lacosamide Analogs D_Serine D-Serine Methyl_Ester D-Serine Methyl Ester D_Serine->Methyl_Ester MeOH, SOCl2 Aziridine (R)-Aziridine-2-carboxylate Methyl_Ester->Aziridine 1. TsCl, Et3N 2. NaH Oxy_Ester (R)-3-Oxy-substituted Serine Ester Aziridine->Oxy_Ester R-OH, Lewis Acid Oxy_Acid (R)-3-Oxy-substituted Serine Oxy_Ester->Oxy_Acid LiOH Final_Product (R)-N-Benzyl-2-acetamido-3-oxy-propionamide Analog Oxy_Acid->Final_Product 1. Ac2O 2. Benzylamine, Coupling Agent

Caption: General synthetic route to (R)-N-Benzyl-2-acetamido-3-oxy-substituted propionamide analogs.

Proposed Mechanism of Action Signaling Pathway

Lacosamide, the parent compound of this analog series, is believed to exert its anticonvulsant effect by selectively enhancing the slow inactivation of voltage-gated sodium channels (VGSCs).[1][10][11] This mechanism is distinct from many other antiepileptic drugs that target the fast inactivation of these channels.

G Proposed Mechanism of Action of Lacosamide Analogs Analog Lacosamide Analog VGSC Voltage-Gated Sodium Channel (VGSC) Analog->VGSC Binds to Slow_Inactivation Enhancement of Slow Inactivation VGSC->Slow_Inactivation Modulates Stabilization Stabilization of Hyperexcitable Neuronal Membranes Slow_Inactivation->Stabilization Reduced_Firing Reduced Repetitive Neuronal Firing Stabilization->Reduced_Firing Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect

References

Validating the Metabolic Pathway of (R)-2-Benzyl-3-hydroxypropyl Acetate: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isotopic labeling as a definitive method for elucidating the metabolic pathway of (R)-2-Benzyl-3-hydroxypropyl Acetate. In the absence of direct published studies on this specific compound, we infer a probable metabolic route based on the well-documented biotransformation of the structurally similar compound, benzyl acetate.[1][2] This guide will propose a comprehensive isotopic labeling study to validate this inferred pathway, present a detailed experimental protocol, and compare this methodology with alternative approaches.

Inferred Metabolic Pathway of this compound

The metabolism of ester-containing compounds typically begins with hydrolysis.[1][3][4][5][6] For this compound, this would involve cleavage of the acetate group, followed by oxidation of the resulting diol and subsequent conjugation for excretion. The proposed pathway involves the following key steps:

  • Hydrolysis: Esterases in the plasma and tissues are expected to rapidly hydrolyze this compound into (R)-2-Benzyl-1,3-propanediol and acetic acid.[1]

  • Oxidation: One of the primary alcohol groups of (R)-2-Benzyl-1,3-propanediol is likely oxidized, first to an aldehyde intermediate and then to a carboxylic acid, forming 2-benzyl-3-hydroxypropanoic acid.[7][8][9][10][11]

  • Conjugation: The resulting carboxylic acid is anticipated to undergo conjugation, primarily with glycine, to form a more water-soluble compound, (R)-2-benzyl-3-hydroxypropanoylglycine, which can be readily excreted in the urine. This is analogous to the formation of hippuric acid from benzoic acid.[12][13][14][15][16]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A (R)-2-Benzyl-3-hydroxypropyl Acetate B (R)-2-Benzyl-1,3-propanediol A->B Hydrolysis (Esterases) C 2-Benzyl-3-hydroxypropanal (Aldehyde Intermediate) B->C Oxidation (Alcohol Dehydrogenase) D 2-Benzyl-3-hydroxypropanoic Acid C->D Oxidation (Aldehyde Dehydrogenase) E (R)-2-benzyl-3-hydroxypropanoylglycine D->E Conjugation (Glycine N-acyltransferase) F Urinary Excretion E->F

Figure 1. Inferred metabolic pathway of this compound.

Proposed Isotopic Labeling Study to Validate the Metabolic Pathway

To definitively trace the metabolic fate of this compound, a study utilizing a stable isotope-labeled version of the compound is proposed. Carbon-13 (¹³C) is an ideal tracer as it is non-radioactive and can be readily detected by mass spectrometry.[17][18][19][20][21][22]

Experimental Protocol

This protocol outlines an in vivo study using a rat model to track the metabolism of ¹³C-labeled this compound.

1. Synthesis of Labeled Compound:

  • Synthesize this compound with a stable isotope label. A practical approach would be to incorporate two ¹³C atoms into the acetate moiety, resulting in [1,2-¹³C₂]-acetyl this compound. This allows for the unambiguous tracking of the acetate group and its separation from the parent molecule during hydrolysis.

2. Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats (n=5 per time point).

  • Acclimatization: House animals in metabolic cages for 3 days prior to the study to allow for acclimatization and collection of baseline urine and feces.

  • Dosing: Administer a single dose of 100 mg/kg [1,2-¹³C₂]-acetyl this compound via intraperitoneal (i.p.) injection.[23] A control group (n=3) will receive the unlabeled compound.

3. Sample Collection:

  • Blood: Collect blood samples (approx. 0.25 mL) from the tail vein at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Plasma will be separated by centrifugation and stored at -80°C.

  • Urine: Collect urine from metabolic cages over 24-hour intervals for 72 hours. Record the volume and store samples at -80°C.

4. Sample Preparation and Analysis:

  • Plasma and Urine Processing: Thaw samples and deproteinize by adding three volumes of cold acetonitrile.[24] Centrifuge to pellet the protein and collect the supernatant for analysis.

  • Analytical Method: Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and detect the parent compound and its metabolites.[25]

    • Chromatography: Employ a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific mass-to-charge (m/z) ratios of the parent compound, the unlabeled metabolites, and their ¹³C-labeled isotopologues.

G cluster_workflow Experimental Workflow A Synthesis of ¹³C-labeled Compound B Dosing of Rat Model (i.p. injection) A->B C Sample Collection (Blood and Urine) B->C D Sample Preparation (Deproteinization) C->D E LC-MS/MS Analysis D->E F Data Analysis and Metabolite Identification E->F

Figure 2. Proposed experimental workflow for the isotopic labeling study.
Data Presentation: Hypothetical Results

The following table summarizes the expected quantitative data from the analysis of plasma samples. The detection of the ¹³C₂-labeled acetate and the appearance of unlabeled metabolites of the benzylpropanediol moiety would confirm the proposed metabolic pathway.

Time (hours)Parent Compound (¹³C₂) (ng/mL)(R)-2-Benzyl-1,3-propanediol (ng/mL)2-Benzyl-3-hydroxypropanoic Acid (ng/mL)[¹³C₂]-Acetic Acid (ng/mL)
0 0000
0.5 1500 ± 210350 ± 4550 ± 12800 ± 95
1 850 ± 120780 ± 90150 ± 251200 ± 150
2 300 ± 401100 ± 130350 ± 50950 ± 110
4 50 ± 15800 ± 100600 ± 75400 ± 50
8 <10300 ± 40950 ± 120100 ± 20
24 Not Detected50 ± 10200 ± 30<10

Table 1. Hypothetical plasma concentrations of ¹³C₂-labeled parent compound and its key metabolites over time following a single i.p. dose. Values are represented as mean ± standard deviation.

Comparison with Alternative Methodologies

While isotopic labeling provides the most definitive evidence for a metabolic pathway, other methods can offer complementary information.

Methodology Description Advantages Limitations
Isotopic Labeling Administration of an isotopically labeled version of the compound to an in vivo model, followed by tracking the label through various metabolites.[17][18][19][20][21][22][26][27]- Provides unambiguous evidence of metabolic transformations.[21] - Allows for quantitative flux analysis.[26] - Can be used in whole-organism models, providing physiologically relevant data.[20]- Synthesis of labeled compounds can be complex and costly.[24] - Requires sensitive analytical equipment (e.g., mass spectrometry).
Metabolic Inhibitors Co-administration of the compound with known inhibitors of specific metabolic enzymes (e.g., alcohol dehydrogenase inhibitors) to observe the accumulation of specific intermediates.[28]- Can help identify the enzyme classes involved in the metabolism. - Relatively simple experimental setup.- Inhibitors may lack specificity, leading to ambiguous results. - High doses of inhibitors can cause toxicity. - Provides indirect evidence of the pathway.
In Vitro Studies (e.g., Liver Microsomes) Incubation of the compound with subcellular fractions (like liver microsomes or S9 fractions) that contain metabolic enzymes.- Allows for the study of specific enzyme kinetics in a controlled environment. - High-throughput screening is possible.- Lacks the complexity of a whole-organism system (e.g., absorption, distribution, excretion). - May not accurately reflect in vivo metabolic rates and pathways.
"Cold" Metabolite Profiling Administration of the unlabeled compound followed by untargeted analysis of biological fluids to identify potential metabolites based on mass shifts from the parent compound.- Does not require synthesis of labeled compounds. - Can potentially identify unexpected metabolites.- Difficult to definitively link metabolites to the parent compound without the isotopic tag. - Prone to interference from endogenous metabolites.

Table 2. Comparison of methodologies for metabolic pathway elucidation.

Conclusion

The proposed metabolic pathway for this compound, inferred from the metabolism of benzyl acetate, involves hydrolysis, oxidation, and conjugation. While various methods can provide insights into this process, stable isotopic labeling stands out as the gold standard. A well-designed in vivo study using a ¹³C-labeled version of the compound, coupled with LC-MS/MS analysis, would provide unequivocal validation of the metabolic route and quantify the flux through each step. This approach offers a level of detail and certainty that is unmatched by alternative methods, making it an indispensable tool for drug development and safety assessment.

References

Safety Operating Guide

Proper Disposal of (R)-2-Benzyl-3-hydroxypropyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of (R)-2-Benzyl-3-hydroxypropyl Acetate, a compound used as an intermediate in the synthesis of therapeutic agents. Due to its potential environmental impact, this chemical requires careful handling and disposal through designated hazardous waste streams.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the chemical waste in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Disposal Do's and Don'ts

A critical aspect of safe disposal is understanding what is and is not permissible. The following table summarizes the key disposal protocols for this compound.

Disposal MethodPermissibility & Rationale
Drain Disposal Prohibited. Safety data sheets for structurally similar compounds, such as Benzyl Acetate, indicate that they are toxic or harmful to aquatic life with long-lasting effects.[1] Therefore, to prevent environmental contamination, this compound should not be poured down the drain.[2][3]
Trash Disposal Prohibited. Chemicals should only be disposed of in the regular trash if they are confirmed to be non-hazardous, non-radioactive, not a biological hazard, and not flammable, reactive, corrosive, or toxic.[3] Given the aquatic toxicity of related compounds, this compound does not meet these criteria.
Incineration Permissible via a licensed facility. Disposal of contents and containers should be directed to an approved waste disposal plant. Incineration at a licensed hazardous waste facility is a common and appropriate method for organic chemical waste.
Chemical Treatment Not recommended for in-lab disposal. While some chemical wastes can be neutralized in the lab, this is typically limited to simple acid-base neutralizations of small quantities.[4] Any other form of treatment must be part of a defined experimental procedure.[4] Due to the nature of this compound, in-lab treatment is not a suitable disposal method.
Recycling/Reclamation Potentially feasible for industrial-scale waste. Processes exist for recycling cellulose acetate ester waste through hydrolysis.[5][6] However, this is not a practical disposal method for the small quantities typically generated in a research laboratory.

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound waste.

  • Segregation:

    • Collect waste this compound in a dedicated, properly labeled waste container.

    • Do not mix this waste with other chemical waste streams unless they are compatible. Specifically, keep it separate from acids, bases, and oxidizing agents to prevent violent reactions.[7][8]

  • Containerization:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.

    • Ensure the container is in good condition, with no cracks or leaks.[7]

    • Do not fill the container completely; leave at least 10% headspace to allow for vapor expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][7]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[2]

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Disposal Request:

    • Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][7]

    • Follow your institution's specific procedures for requesting a waste pickup.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_lab In-Laboratory Procedures cluster_ehs EHS/Contractor Procedures A Generate (R)-2-Benzyl-3-hydroxypropyl Acetate Waste B Segregate Waste into a Dedicated Container A->B C Ensure Container is Compatible, Securely Capped, and Not Overfilled B->C D Label Container with 'Hazardous Waste' and Chemical Name C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Request Waste Pickup from EHS when Container is Full E->F G Collect Waste from Laboratory F->G H Transport to Central Hazardous Waste Facility G->H I Dispose of via Approved Method (e.g., Incineration) H->I

Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the laboratory. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Benzyl-3-hydroxypropyl Acetate
Reactant of Route 2
Reactant of Route 2
(R)-2-Benzyl-3-hydroxypropyl Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.